1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQEVGFBGHPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Multi-Technique Spectroscopic and Chromatographic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive, technically-grounded workflow for the structure elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a heterocyclic molecule featuring a chlorinated pyridine, a tertiary amine, and a secondary alcohol. This document is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality and logic behind the application of orthogonal analytical techniques. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to build a self-validating case for the molecule's precise atomic connectivity and purity.
Foundational Strategy: Deconstructing the Target Structure
Before any analysis, the target structure, as suggested by its IUPAC name, must be examined to predict the expected spectroscopic signatures. This proactive approach transforms data collection from a passive exercise into an active process of hypothesis testing.
Expected Structural Features:
-
6-Chloropyridine Moiety: An aromatic system with three distinct protons and a characteristic chlorine isotope pattern.
-
Pyrrolidin-3-ol Moiety: A five-membered aliphatic ring containing a tertiary amine and a secondary alcohol.
-
Methylene Bridge: A -CH₂- group linking the pyridine and pyrrolidine rings.
Caption: High-level workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Elemental Composition
Expertise & Rationale: Mass spectrometry is the first-line technique. It provides the molecular weight, which is the most fundamental piece of information, and can offer immediate evidence of the presence of specific elements like chlorine through their distinct isotopic patterns. We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and ensuring a strong molecular ion signal.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation and Self-Validation
The key to trustworthiness in MS is matching the observed data precisely with theoretical values.
-
Molecular Ion Peak ([M+H]⁺): The calculated monoisotopic mass of C₁₀H₁₄ClN₂O is 213.0846. In positive ESI mode, we expect to see the protonated molecule [M+H]⁺ at m/z 214.0924 .
-
Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing ion. The primary molecular ion peak at m/z 214.0924 (containing ³⁵Cl) will be accompanied by an "M+2" peak at m/z 216.0895 (containing ³⁷Cl). The intensity ratio of these two peaks must be approximately 3:1.[1][2][3] This isotopic signature is a powerful, self-validating piece of evidence for the presence of a single chlorine atom.
-
Fragmentation: While ESI is soft, some fragmentation can occur. Key expected fragments can further validate the structure by confirming substructural units.
| Predicted m/z ([M+H]⁺) | Isotope | Relative Abundance | Assignment |
| 214.0924 | ³⁵Cl | ~100% | Full Molecule [C₁₀H₁₄³⁵ClN₂O + H]⁺ |
| 216.0895 | ³⁷Cl | ~32% | Full Molecule [C₁₀H₁₄³⁷ClN₂O + H]⁺ |
| 125.0371 | ³⁵Cl | Variable | Chloropyridinylmethyl cation [C₆H₆³⁵ClN]⁺ |
| 127.0342 | ³⁷Cl | Variable | Chloropyridinylmethyl cation [C₆H₆³⁷ClN]⁺ |
| 88.0762 | - | Variable | Pyrrolidinol fragment [C₄H₁₀NO]⁺ |
Infrared Spectroscopy: A Rapid Scan for Functional Groups
Expertise & Rationale: FTIR spectroscopy provides a quick and non-destructive confirmation of the key functional groups predicted from the structure. It serves as a rapid quality check; the absence of an expected peak (like the O-H stretch) would immediately signal a major structural discrepancy.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the neat compound (if liquid or oil) or solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Background Correction: Run a background scan of the clean, empty ATR crystal before the sample analysis.
Data Interpretation and Self-Validation
Each key functional group has a characteristic absorption frequency. The presence of all expected bands provides corroborating evidence for the proposed structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |
| ~3350 (broad) | O-H stretch | Alcohol hydroxyl group[4][5] |
| ~3100-3000 | Aromatic C-H stretch | Pyridine ring C-H bonds |
| ~2950-2850 | Aliphatic C-H stretch | Pyrrolidine & methylene C-H bonds |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring vibrations |
| ~1250-1020 | C-N stretch | Aliphatic amine (pyrrolidine)[6][7] |
| ~1100 | C-O stretch | Secondary alcohol C-O bond |
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each nucleus, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguously connecting the molecular fragments. This multi-dimensional approach is a self-validating system; the connections revealed must be consistent across all experiments to be considered trustworthy.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, making it more easily observable.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton couplings.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond proton-carbon correlations.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for connecting the pyridine and pyrrolidine rings.
-
Data Interpretation and Self-Validation
The interpretation involves piecing together the molecular puzzle using the correlations from each experiment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| H-2 (Pyridine) | ~8.3 | d | 1H | H-4 |
| H-4 (Pyridine) | ~7.6 | dd | 1H | H-2, H-5 |
| H-5 (Pyridine) | ~7.3 | d | 1H | H-4 |
| -CH₂- (Bridge) | ~3.6 | s | 2H | - |
| H-3 (Pyrrolidine) | ~4.4 | m | 1H | H-2', H-4' |
| -OH | Variable | br s | 1H | - |
| H-2', H-5' (Pyrrolidine) | ~2.5-3.0 | m | 4H | H-3, H-4' |
| H-4' (Pyrrolidine) | ~1.8-2.2 | m | 2H | H-3, H-2', H-5' |
-
Causality: The pyridine protons are downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[8] The proton at C2 is the most deshielded as it is adjacent to the nitrogen. The protons on the pyrrolidine ring adjacent to the nitrogen (H-2', H-5') are also shifted downfield.[9]
| Carbon Assignment | Predicted δ (ppm) |
| C-6 (Pyridine) | ~151 |
| C-2 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~139 |
| C-3 (Pyridine) | ~135 |
| C-5 (Pyridine) | ~124 |
| C-3' (Pyrrolidine) | ~70 |
| -CH₂- (Bridge) | ~58 |
| C-2', C-5' (Pyrrolidine) | ~55, ~53 |
| C-4' (Pyrrolidine) | ~35 |
The final, authoritative proof comes from the HMBC spectrum, which reveals long-range correlations that bridge the different parts of the molecule.
-
Key HMBC Correlation: A strong correlation between the protons of the methylene bridge (~3.6 ppm) and the carbons of both the pyridine ring (C-3, ~135 ppm) and the pyrrolidine ring (C-2' and C-5', ~55/53 ppm) provides undeniable proof of the entire molecular assembly.
Caption: Logic flow for assembling a structure using NMR data.
High-Performance Liquid Chromatography: The Final Purity Verification
Expertise & Rationale: Spectroscopic data is only meaningful if it is collected on a pure substance. Impurities can introduce extraneous signals that lead to incorrect structural assignments. Therefore, HPLC analysis is a non-negotiable, self-validating step. A reversed-phase method is suitable for this polar compound, providing excellent resolution.[10][11]
Experimental Protocol: RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyridine chromophore absorbs (e.g., 260 nm).
-
Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity should be >98% by peak area for confident structural assignment.
Conclusion
The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a series of orthogonal and self-validating analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy verifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity. Finally, HPLC analysis confirms the purity of the material under investigation, ensuring the integrity of the entire dataset. This rigorous, multi-faceted approach provides the high level of confidence required for advancing a compound in a research or drug development pipeline.
References
- BenchChem (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
- Stadler, R. H., et al. (1997). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
- Clark, J. (2023). mass spectra - the M+2 peak. Chemguide.
- LibreTexts Chemistry (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- LibreTexts Chemistry (2023). Organic Compounds Containing Halogen Atoms.
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series.
- D'yakov, M. Y., & Klyuev, N. A. (2008). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines.
- OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Tailored Tutors (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
- University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines.
- Stevens, E. (2018). infrared spectroscopy of alcohols and amines. YouTube.
- ResearchGate (2025). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Request PDF.
- Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH National Library of Medicine.
- Suntsova, L. P., & Druzhinina, A. N. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol (CAS Number: 1193379-33-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a key heterocyclic intermediate in the synthesis of advanced pharmacological agents. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in authoritative references.
Introduction: A Pivotal Building Block in Medicinal Chemistry
This compound is a heterocyclic compound featuring a 6-chloropyridine moiety linked to a 3-hydroxypyrrolidine ring via a methylene bridge. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, including alkaloids like nicotine, and is a fundamental component of many synthetic drugs.[1][2] The incorporation of the 6-chloropyridin-3-yl methyl group is of particular significance in the field of neuroscience drug discovery. This specific substituent is a well-established pharmacophore that imparts high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4]
Consequently, this compound serves as a critical precursor for the development of novel nAChR modulators. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions such as nicotine addiction, depression, Alzheimer's disease, and Parkinson's disease.[3][5] The strategic design of this molecule, combining the nAChR-targeting pyridine fragment with a versatile pyrrolidinol core, allows for further chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193379-33-9 | Internal Verification |
| Molecular Formula | C₁₀H₁₃ClN₂O | Calculated |
| Molecular Weight | 212.68 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General Chemical Principles |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene bridge protons, and the protons of the pyrrolidine ring, including the methine proton adjacent to the hydroxyl group.
-
¹³C NMR would display distinct resonances for the carbon atoms of the pyridine and pyrrolidine rings, as well as the methylene bridge carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as C-H, C-N, and C-Cl stretching vibrations.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following is a representative synthetic protocol based on established chemical principles for the formation of similar N-substituted pyrrolidinols.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the disconnection of the C-N bond between the pyridine methylene group and the pyrrolidine nitrogen. This leads to two key starting materials: 3-pyrrolidinol and 2-chloro-5-(chloromethyl)pyridine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: N-Alkylation of 3-Pyrrolidinol
This protocol describes the nucleophilic substitution reaction between 3-pyrrolidinol and 2-chloro-5-(chloromethyl)pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyrrolidinol (1.0 equivalent) and a suitable base, such as potassium carbonate or triethylamine (2.0-3.0 equivalents), in an appropriate polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate as the eluent to afford this compound as a solid.
Caption: Workflow for the synthesis of the target molecule.
Role in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The hydroxyl group on the pyrrolidine ring provides a convenient handle for further chemical elaboration, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Precursor to Nicotinic Acetylcholine Receptor (nAChR) Modulators
As previously mentioned, the 6-chloropyridin-3-yl methyl group is a key feature of ligands that target the α4β2 nAChR. This receptor subtype is centrally involved in the reinforcing effects of nicotine and is a primary target for smoking cessation therapies.[3] The synthesis of analogues of potent nAChR modulators often involves the use of intermediates like this compound.
For instance, the hydroxyl group can be derivatized to form ethers, esters, or carbamates, or it can be replaced with other functional groups through nucleophilic substitution reactions. These modifications can significantly impact the binding affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) of the resulting compounds at different nAChR subtypes.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific, detailed safety data sheet (SDS) for this compound is not universally available, general guidelines for handling chlorinated organic compounds and amines should be followed.
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting neuronal nicotinic acetylcholine receptors. Its unique combination of a nAChR-targeting pharmacophore and a modifiable pyrrolidinol core makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in treating neurological and psychiatric disorders.
Future research will likely focus on utilizing this intermediate to generate libraries of novel nAChR modulators with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around this scaffold holds promise for the discovery of next-generation therapies for a variety of unmet medical needs.
References
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
- Rollema, H., et al. (2007). Preclinical properties of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline. Neuropharmacology, 52(3), 985-994.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
- Lu, Y., & Su, X. (2018). Recent advances in the development of α7 nicotinic acetylcholine receptor positive allosteric modulators. Acta Pharmaceutica Sinica B, 8(5), 724-736.
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(2), 141-150.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Hurst, R. S., et al. (2013). Nicotinic acetylcholine receptors and the pathology of neuropsychiatric disorders. Pharmacology & Therapeutics, 140(1), 22-51.
- Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
- Vitaku, E., et al. (2014). Pyrrolidinyl-based compounds and their applications. Molecular Diversity, 18(1), 1-28.
- Lerman, C., et al. (2007). The role of genetic variation in the clinical efficacy of smoking cessation medications. The Pharmacogenomics Journal, 7(2), 86-97.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
physical and chemical properties of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Technical Data Summary: 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Executive Summary
This document provides a technical summary of the known properties and scientific context for the heterocyclic compound this compound. Publicly available data on this specific molecule is limited, primarily identifying it as a synthetic intermediate for research and development purposes, particularly within the field of medicinal chemistry. This guide synthesizes available data from chemical suppliers and contextual information from related scientific literature to offer a profile for researchers utilizing this or similar scaffolds. The pyrrolidine and chloropyridine moieties are key components in a variety of biologically active compounds, making this intermediate a valuable building block in the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physicochemical properties. These parameters are critical for its application in synthesis, dictating reaction conditions and purification strategies.
Chemical Structure and Identifiers
The structure combines a pyrrolidinol ring, which provides a chiral center and a hydroxyl functional group, with a 6-chloropyridine moiety, a common pharmacophore in drug discovery.
Caption: 2D Structure of this compound
Tabulated Physicochemical Data
The following table summarizes the available physicochemical properties. It should be noted that comprehensive, experimentally verified data is not widely published. The information is aggregated from various chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | 1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol | N/A |
| CAS Number | 1177366-68-1 | N/A |
| Molecular Formula | C₁₀H₁₃ClN₂O | N/A |
| Molecular Weight | 212.68 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | Supplier Data |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, Methanol (predicted) | Supplier Data |
| pKa | Not available | N/A |
Chemical Profile and Synthetic Utility
Core Reactivity
The chemical reactivity of this compound is governed by its three primary functional groups:
-
Tertiary Amine (within the pyrrolidine ring): This nitrogen is nucleophilic and basic, allowing for salt formation with acids or further alkylation, though the latter is sterically hindered.
-
Secondary Alcohol (-OH): The hydroxyl group can undergo oxidation to a ketone, esterification with carboxylic acids or acyl chlorides, or etherification. It also serves as a hydrogen bond donor and acceptor.
-
Chloropyridine Ring: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing further molecular diversity. The pyridine nitrogen also provides a site for N-oxidation or coordination to metals.
Application as a Synthetic Intermediate
This molecule is primarily utilized as a building block in multi-step syntheses. The chloropyridine moiety is a well-established scaffold in medicinal chemistry.[1] The pyrrolidine ring is also a common feature in many natural products and synthetic drugs.[2] A common synthetic strategy involves using the pyrrolidinol portion to establish a core structure, followed by modification of the chloropyridine ring to build a library of analogues for structure-activity relationship (SAR) studies.
The diagram below illustrates a representative synthetic workflow where this compound could be a key intermediate.
Caption: Representative synthetic workflow using the title compound.
Role in Drug Discovery and Development
While there are no approved drugs directly containing this exact molecule, the constituent scaffolds are present in numerous clinical candidates and approved therapeutics. The 6-chloropyridine group, for instance, is a key feature in compounds targeting nicotinic acetylcholine receptors and various kinases.[1][3] Pyrrolidine derivatives are explored for a vast range of therapeutic areas, including their use as ligands for dopamine and opioid receptors.[4]
The strategic value of this compound lies in its ability to serve as a starting point for creating novel molecules with potential therapeutic applications. Its structure allows for systematic modifications to probe the chemical space around a biological target, a fundamental practice in modern drug discovery.
Standard Protocols for Characterization
As a synthetic intermediate, rigorous characterization is paramount to ensure the identity and purity of the material before its use in subsequent reactions. While specific experimental data for this compound is not publicly available, the following represents a standard, self-validating workflow for its characterization.
5.1. Workflow for Structural Verification and Purity Assessment
Caption: Standard workflow for chemical intermediate characterization.
Methodology Details:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: To confirm the molecular weight and assess purity.
-
Protocol: A sample is dissolved in a suitable solvent (e.g., methanol) and injected into an HPLC system coupled to a mass spectrometer. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% formic acid) as the mobile phase. The mass spectrometer would be set to detect the [M+H]⁺ ion, which for this compound would be approximately 213.68 m/z. Purity is estimated by the relative area of the main peak in the chromatogram.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
Objective: To elucidate the precise chemical structure.
-
Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, the methylene bridge protons, and the protons on the pyrrolidine ring, including the one attached to the carbon bearing the hydroxyl group.
-
¹³C NMR: Would show the expected 10 distinct carbon signals corresponding to the structure.
-
-
Trustworthiness: The combination of ¹H and ¹³C NMR is the gold standard for structural confirmation in organic chemistry.
-
Conclusion
This compound is a valuable, albeit sparsely documented, chemical intermediate. Its utility stems from the combination of two medicinally relevant scaffolds: a reactive chloropyridine ring and a functionalized pyrrolidine core. While a comprehensive dataset of its physical and chemical properties is not publicly available, its structure allows for predictable reactivity, making it a versatile tool for synthetic chemists in the exploration of new chemical entities for drug discovery. Researchers using this compound should undertake rigorous in-house characterization to validate its structure and purity before use in further synthetic applications.
References
-
D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689. [Link][2]
-
Parenti, C., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(15), 10344-10371. [Link][4]
-
PubChem. (n.d.). 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetamiprid metabolite (IM-1-5). National Center for Biotechnology Information. Retrieved from [Link]
-
Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833–2853. [Link][3]
-
de la Fuente, M. J., et al. (1985). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chemical & Pharmaceutical Bulletin, 33(7), 2996-3000. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
This guide provides a comprehensive exploration of a robust and efficient synthetic pathway to 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery and development. By leveraging established chemical principles and field-proven methodologies, this document offers researchers and scientists a detailed roadmap, from retrosynthetic analysis to final product characterization, emphasizing the rationale behind procedural choices to ensure both scientific integrity and practical success.
Strategic Overview: Retrosynthetic Analysis
The molecular architecture of this compound lends itself to a straightforward and highly effective synthetic strategy. A primary retrosynthetic disconnection across the benzylic C-N bond immediately reveals two commercially available or readily synthesizable precursors: 6-chloro-3-pyridinecarboxaldehyde and pyrrolidin-3-ol . The most logical forward-synthetic approach is, therefore, a direct coupling of these two fragments via reductive amination. This one-pot reaction is renowned for its efficiency, high yield, and operational simplicity, making it a preferred method in both academic and industrial settings[1].
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
While both primary synthons are commercially available, a comprehensive guide must include reliable methods for their laboratory-scale preparation. This ensures research continuity when commercial supplies are unavailable or cost-prohibitive.
Precursor A: 6-Chloro-3-pyridinecarboxaldehyde
This aldehyde is a critical component, and its synthesis can be approached from more fundamental starting materials like 6-chloro-3-methylpyridine (also known as 2-chloro-5-picoline). A common and effective method involves the oxidation of the methyl group. While various oxidants can be employed, manganese dioxide (MnO₂) is a mild and selective choice for converting benzylic-type alcohols to aldehydes. Therefore, a two-step sequence starting from the more stable 6-chloronicotinic acid is presented.
Step 1: Reduction of 6-Chloronicotinic Acid to (6-Chloropyridin-3-yl)methanol
The carboxylic acid is selectively reduced to the corresponding alcohol. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation, offering excellent chemoselectivity over the pyridine ring and chloro-substituent.
Experimental Protocol:
-
Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-THF complex in THF (approx. 1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding methanol, followed by 1 M hydrochloric acid.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)methanol, which can often be used in the next step without further purification[2].
Step 2: Oxidation to 6-Chloro-3-pyridinecarboxaldehyde
The synthesized alcohol is oxidized to the target aldehyde. Activated manganese dioxide (MnO₂) is an excellent reagent for this purpose, as it is mild and minimizes over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Suspend the crude (6-chloropyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford 6-chloro-3-pyridinecarboxaldehyde as a solid[3].
Precursor B: Pyrrolidin-3-ol
(Rac)-Pyrrolidin-3-ol is a readily available commercial reagent. For stereoselective syntheses, both (R)- and (S)-pyrrolidin-3-ol are also commercially available, providing a direct route to the individual enantiomers of the final product. No further synthesis is typically required for this precursor.
The Key Coupling Step: Reductive Amination
The core of this synthesis is the reductive amination reaction, which forms the target C-N bond. This one-pot process first involves the formation of an intermediate iminium ion from the aldehyde and amine, which is then reduced in situ by a mild and selective reducing agent.
Causality in Reagent Selection
The choice of reducing agent is critical for the success of a reductive amination. While powerful hydrides like sodium borohydride (NaBH₄) can be used, they can also readily reduce the starting aldehyde, leading to side products and lower yields. The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) .
Why NaBH(OAc)₃ is the Optimal Choice:
-
Mildness and Selectivity: It is a less reactive hydride donor than NaBH₄. Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reactivity, making it highly selective for the reduction of the protonated iminium ion intermediate over the starting aldehyde[4].
-
No Separate Imine Formation Step: The reaction can be performed in one pot. The aldehyde, amine, and reducing agent are mixed together, as the iminium ion formation is typically rapid and reversible.
-
Acid Tolerance: The reaction proceeds efficiently under mildly acidic conditions (often with the addition of acetic acid), which helps to catalyze the formation of the iminium ion.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ | DCE or DCM, RT | High selectivity, one-pot, mild | Higher cost, moisture sensitive |
| NaBH₃CN | MeOH, pH 6-7 | Effective, tolerant of some functional groups | Highly toxic (cyanide release at low pH) |
| H₂/Catalyst (Pd/C, PtO₂) | MeOH or EtOH, H₂ pressure | "Green" (H₂O is byproduct), scalable | Requires specialized pressure equipment, potential for dehalogenation |
| NaBH₄ + Ti(Oi-Pr)₄ | THF or DCE, RT | Effective for hindered substrates | Requires stoichiometric Lewis acid, workup can be complex |
Detailed Experimental Protocol
Materials:
-
6-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
-
Pyrrolidin-3-ol (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, 0.1 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in anhydrous DCE (to a concentration of ~0.1 M).
-
Add pyrrolidin-3-ol (1.1 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[4].
Purification
The crude this compound is typically an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is generally effective. The addition of a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.
-
Fractions: Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the final, purified compound.
Structural Characterization
To validate the identity and purity of the synthesized product, a full suite of analytical techniques should be employed. Below are the predicted NMR chemical shifts, which serve as a benchmark for experimental verification. These predictions are based on established principles of NMR spectroscopy and analysis of the starting materials and structurally similar compounds[5].
| Atom/Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Notes |
| Pyridine H-2 | ~8.45 (d) | ~150.5 | Most deshielded aromatic proton, ortho to nitrogen. |
| Pyridine H-4 | ~7.70 (dd) | ~139.0 | Aromatic proton between two substituents. |
| Pyridine H-5 | ~7.35 (d) | ~124.5 | Aromatic proton ortho to the chloro group. |
| Benzylic CH₂ | ~3.70 (s) | ~55.0 | Singlet for the methylene bridge connecting the two rings. |
| Pyrrolidine CH-OH | ~4.40 (m) | ~71.0 | Proton on the carbon bearing the hydroxyl group. |
| Pyrrolidine CH₂ (adjacent to N) | ~2.8-3.2 (m) | ~54.0 & ~62.0 | Diastereotopic protons adjacent to the nitrogen. |
| Pyrrolidine CH₂ (β to N) | ~1.8-2.2 (m) | ~35.0 | Diastereotopic protons on the carbon adjacent to the CH-OH group. |
| Hydroxyl OH | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |
| Pyridine C-3 | - | ~132.0 | Quaternary carbon attached to the benzylic CH₂. |
| Pyridine C-6 | - | ~151.0 | Quaternary carbon bearing the chloro group. |
Note: Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are expected to be in the typical range for aromatic and aliphatic systems.
Stereoselective Synthesis
The preparation of enantiomerically pure (R)- or (S)-1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol is readily achievable by this synthetic route. The stereocenter resides on the pyrrolidin-3-ol moiety. As the reductive amination conditions described do not typically affect existing stereocenters, employing an enantiopure starting material will directly lead to an enantiopure final product.
-
To synthesize (R)-1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol , use commercially available (R)-pyrrolidin-3-ol as the amine component.
-
To synthesize (S)-1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol , use commercially available (S)-pyrrolidin-3-ol as the amine component.
Summary of Experimental Workflow
The entire synthetic process, from precursor preparation to the final purified product, is summarized in the workflow diagram below.
Caption: Complete experimental workflow diagram.
Conclusion
The synthesis of this compound is most efficiently accomplished via a reductive amination strategy. This guide has detailed a reliable and well-precedented pathway using sodium triacetoxyborohydride, a reagent that offers superior selectivity and operational simplicity. By providing protocols for precursor synthesis and a framework for product characterization, this document equips researchers with the necessary tools and rationale to confidently produce this important chemical intermediate for applications in pharmaceutical and materials science research.
References
- (Reference for a general review of reductive amination in modern synthesis - placeholder, to be replaced with a specific authorit
- JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents. (n.d.).
-
Synthesis of 6-chloro-3-pyridinemethanol. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. (2017). Angewandte Chemie International Edition, 56(4), 1066-1070. Available from: [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Angewandte Chemie International Edition, 60(21), 11867-11874. Available from: [Link]
-
6-Chloropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Patil, S. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Available from: [Link]
-
1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
6-Chloro-3-(((1-[11C]methyl)-2-(S)-pyrrolidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine ([11C]JHU85270), a potent ligand for nicotinic acetylcholine receptor imaging by positron emission tomography. (2007). Applied Radiation and Isotopes, 65(8), 947-951. Available from: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2021). Molecules, 26(4), 1169. Available from: [Link]
-
1H and 13C NMR spectra of some drimanic sesquiterpenoids. (2004). Russian Chemical Bulletin, 53(12), 2700-2705. Available from: [Link]
-
Explore our new range of products for Reductive Amination. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
-
6-Chloronicotinamide - 1H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2011). Heterocyclic Communications, 17(1-2). Available from: [Link]
-
(R)-(+)-1-Benzyl-3-pyrrolidinol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
Sources
- 1. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An In-Depth Technical Guide on the Potential Mechanism of Action of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Executive Summary
The compound this compound is a synthetic molecule featuring two key pharmacophores: a 6-chloropyridinyl moiety, characteristic of neonicotinoid-class compounds, and a pyrrolidinol ring, a versatile scaffold in medicinal chemistry.[1][2] While direct studies on this specific molecule are not prevalent in public literature, a comprehensive analysis of its structural components strongly suggests a mechanism of action centered on the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are critical ligand-gated ion channels in the central and peripheral nervous systems.[1] This guide synthesizes evidence from structurally related compounds to propose a likely molecular target, delineates plausible modes of action, and provides a robust, self-validating experimental framework for researchers to elucidate its precise pharmacological profile. The methodologies described herein are designed to systematically test the hypothesis of nAChR modulation, from initial binding affinity to functional cellular consequences.
Structural Rationale and Hypothesized Molecular Target
The chemical architecture of this compound provides compelling reasons to prioritize nicotinic acetylcholine receptors (nAChRs) as its primary molecular target.
-
The 6-Chloropyridin-3-yl Methylamine Scaffold: This portion of the molecule is the defining feature of many neonicotinoid insecticides, such as acetamiprid.[3] These agents function as potent agonists at insect nAChRs. In medicinal chemistry, this scaffold is a privileged structure for developing ligands that target neuronal nAChRs, which are implicated in a wide range of neurological and psychiatric conditions.[1][4]
-
The Pyrrolidine Ring: Pyrrolidine derivatives are integral to numerous biologically active compounds and are known to confer specific binding properties.[2] Notably, N-substituted pyrrolidinyl structures have been successfully developed as selective ligands for various nAChR subtypes, particularly the α4β2 subtype, which is abundant in the central nervous system.[5]
The combination of these two moieties suggests a synergistic potential for high-affinity and selective interaction with one or more nAChR subtypes. The core hypothesis is that the compound binds to nAChRs and modulates their function, acting as a potential agonist, antagonist, or allosteric modulator.
Potential Modes of Action at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are complex pentameric structures composed of various α and β subunits, leading to a diversity of receptor subtypes with distinct pharmacology.[6] The interaction of this compound with an nAChR could manifest in several ways:
-
Orthosteric Agonism: The compound could bind to the same site as the endogenous ligand, acetylcholine (ACh), located at the interface between subunits. An agonist would stabilize the open conformation of the ion channel, leading to cation influx (primarily Na⁺ and Ca²⁺) and neuronal depolarization. A partial agonist would elicit a submaximal response compared to ACh.
-
Competitive Antagonism: The compound could bind to the orthosteric site but fail to activate the channel, thereby blocking ACh from binding and preventing receptor activation.
-
Allosteric Modulation: The compound could bind to a site topographically distinct from the ACh binding site.[7]
-
Positive Allosteric Modulator (PAM): A PAM would enhance the receptor's response to ACh, potentially by increasing agonist affinity or the probability of channel opening. PAMs typically do not activate the receptor on their own.[8]
-
Negative Allosteric Modulator (NAM): A NAM would reduce the receptor's response to ACh, representing a non-competitive form of inhibition.[6]
-
The following diagram illustrates the logical flow for determining the compound's specific mode of action based on experimental outcomes.
Caption: Decision tree for classifying the compound's activity at nAChRs.
Experimental Validation Strategy
To systematically investigate the potential mechanism of action, a multi-phased approach is required. This workflow ensures that each experiment builds upon the last, providing a comprehensive pharmacological profile.
Caption: Hypothesized signaling pathway for nAChR agonism.
Conclusion and Future Directions
Based on a rigorous analysis of its chemical structure, this compound is strongly predicted to function as a modulator of nicotinic acetylcholine receptors. The provided experimental framework offers a clear and robust path to confirm target engagement, define the mode of action (agonist, antagonist, or allosteric modulator), and establish the compound's potency and subtype selectivity.
Successful validation of nAChR activity would open several avenues for future research. Structure-activity relationship (SAR) studies could be initiated to optimize potency and selectivity. Further investigations using in vivo models could explore its therapeutic potential for CNS disorders where nAChR modulation is a validated strategy, such as cognitive dysfunction, depression, or nicotine addiction.
References
- Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- NINGBO INNO PHARMCHEM CO.,LTD. N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine: A Versatile Building Block for Pharmaceutical Research. (2025-11-07).
- Benchchem. Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
-
Appiani R, et al. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorg Med Chem Lett. 2022;65:128701. Available from: [Link]
-
G. F, et al. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. 2021;26(11):3384. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
-
No AUTHORS. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Med Chem Lett. 2021;12(6):949-956. Available from: [Link]
-
Post, J. et al. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. J Med Chem. 2023;66(18):12674-12687. Available from: [Link]
- Pharmaffiliates. N-[(6-Chloropyridin-3-yl)methyl]methylamine.
-
Wang, ME. et al. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. 2017;38(7):931-949. Available from: [Link]
-
Kochetkov, IS. et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(21):7561. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
investigating the biological activity of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An In-Depth Technical Guide to Investigating the Biological Activity of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
This guide provides a comprehensive framework for the preclinical investigation of this compound, a novel compound with significant potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Given its structural features, particularly the 6-chloropyridin-3-yl methyl group, which is a known pharmacophore for nAChR ligands, a thorough examination of its biological activity is warranted. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting the central nervous system.
Introduction and Rationale
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in various physiological and pathological processes, including learning, memory, attention, and nicotine addiction.[1][2] The diverse subunit composition of nAChRs gives rise to multiple receptor subtypes with distinct pharmacological properties and anatomical distributions.[2][3] The α4β2 subtype is the most abundant nAChR in the mammalian brain and is a primary target for nicotine and various therapeutic agents.[2][3][4]
The chemical structure of this compound suggests a high likelihood of interaction with nAChRs. The pyrrolidine ring and the substituted pyridine are key structural motifs found in potent nAChR ligands such as varenicline and epibatidine.[5][6] Therefore, a systematic investigation into its binding affinity, functional activity, and in vivo pharmacological effects is essential to elucidate its therapeutic potential. This guide outlines a logical, multi-tiered approach to comprehensively profile the biological activity of this compound.
Postulated Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
Based on its structural analogy to known nAChR ligands, we hypothesize that this compound acts as a modulator of nAChRs, likely with selectivity for the α4β2 subtype. Upon binding to the receptor, it may act as an agonist, partial agonist, antagonist, or allosteric modulator, leading to either stimulation or inhibition of cholinergic neurotransmission.[7][8]
The binding of an agonist to the nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and neuronal excitation. Antagonists, on the other hand, bind to the receptor without activating it, thereby blocking the effects of acetylcholine and other nicotinic agonists.[6] Allosteric modulators bind to a site distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the response to an agonist.[8]
Caption: Postulated signaling pathway at a cholinergic synapse.
In Vitro Characterization
A series of in vitro assays are crucial for determining the fundamental pharmacological properties of this compound.
Receptor Binding Affinity and Selectivity
The initial step is to determine the binding affinity of the compound for various nAChR subtypes. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Utilize human embryonic kidney (HEK) cells stably expressing different human nAChR subtypes (e.g., α4β2, α3β4, α7).[2][5]
-
Membrane Preparation: Harvest the cells and prepare cell membrane homogenates.
-
Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]epibatidine for α4β2 and α3β4 subtypes, or [¹²⁵I]α-bungarotoxin for the α7 subtype) and varying concentrations of the test compound.[3][5]
-
Separation and Detection: Separate the bound and free radioligand using filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity (Kᵢ) Data
| nAChR Subtype | Radioligand | Kᵢ (nM) of Test Compound |
| α4β2 | [³H]Epibatidine | To be determined |
| α3β4 | [³H]Epibatidine | To be determined |
| α7 | [¹²⁵I]α-Bungarotoxin | To be determined |
Functional Activity Assessment
Once binding is confirmed, the functional consequence of this interaction must be determined. Electrophysiology and fluorescence-based assays are powerful tools for this purpose.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Expression: Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a solution containing acetylcholine or another agonist to elicit a baseline current. Then, co-apply the agonist with varying concentrations of the test compound to assess its modulatory effects. To test for agonist activity, apply the test compound alone.
-
Data Analysis: Measure the peak current amplitude in response to agonist application in the presence and absence of the test compound. Calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.
Experimental Protocol: Calcium Accumulation Assay
-
Cell Culture: Plate HEK cells stably expressing the nAChR subtype of interest in a multi-well plate.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (to assess agonist activity) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (to assess antagonist activity).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[1]
-
Data Analysis: Quantify the net fluorescence change and determine the EC₅₀ or IC₅₀ values.[1]
Caption: In Vitro characterization workflow.
In Vivo Evaluation
Following in vitro characterization, in vivo studies are necessary to understand the compound's pharmacokinetic properties, central nervous system effects, and potential therapeutic efficacy.
Pharmacokinetics and Brain Penetration
A critical step is to determine if the compound can cross the blood-brain barrier and reach its target in the brain.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer the test compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration. At the final time point, collect brain tissue.
-
Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and oral bioavailability. Determine the brain-to-plasma concentration ratio.
In Vivo Target Engagement: Positron Emission Tomography (PET)
PET imaging allows for the non-invasive visualization and quantification of nAChR occupancy in the living brain.[2][3]
Experimental Protocol: PET Imaging in Non-Human Primates
-
Radiotracer Selection: Choose a suitable PET radiotracer for the α4β2 nAChR, such as [¹⁸F]2-FA or [¹⁸F]6-FA.[3]
-
Baseline Scan: Perform a baseline PET scan to determine the initial distribution and binding of the radiotracer.
-
Compound Administration: Administer a single dose of the test compound.
-
Post-Dose Scan: Conduct a second PET scan to measure the displacement of the radiotracer by the test compound.
-
Data Analysis: Calculate the receptor occupancy at the given dose by comparing the radiotracer binding in the baseline and post-dose scans.
Behavioral Pharmacology: Antinociception Assay
Activation of central α4β2 nAChRs is known to produce antinociceptive effects. The tail-flick and hot-plate tests are standard assays to evaluate this in rodents.[6]
Experimental Protocol: Mouse Tail-Flick Test
-
Animal Model: Use male ICR mice.
-
Compound Administration: Administer the test compound or a vehicle control intraperitoneally.
-
Nociceptive Testing: At various time points after administration, focus a beam of radiant heat on the ventral surface of the tail and measure the latency to tail withdrawal.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and compare the antinociceptive effect of the test compound to that of a positive control (e.g., nicotine). To test for antagonism, administer the test compound prior to nicotine.[6]
Caption: In Vivo evaluation workflow.
Data Synthesis and Future Directions
The culmination of these studies will provide a comprehensive biological profile of this compound. The in vitro data will define its potency, selectivity, and mechanism of action at the molecular level, while the in vivo results will establish its ability to reach the central nervous system, engage its target, and elicit a physiological response.
Data Interpretation:
| Parameter | Expected Outcome for a Promising CNS Drug Candidate |
| Binding Affinity (Kᵢ) | High affinity (low nM) for the target receptor (e.g., α4β2). |
| Selectivity | >100-fold selectivity over other nAChR subtypes and off-target proteins. |
| Functional Activity | Clear agonist, partial agonist, or antagonist profile. |
| Oral Bioavailability | >30% in rodents. |
| Brain-to-Plasma Ratio | >1, indicating good brain penetration. |
| Receptor Occupancy | Dose-dependent increase in receptor occupancy demonstrated by PET. |
| In Vivo Efficacy | Significant effect in a relevant behavioral model at a well-tolerated dose. |
Should the compound demonstrate a promising profile, future investigations would involve more extensive preclinical safety and toxicology studies, evaluation in disease-relevant animal models (e.g., models of cognitive impairment, nicotine addiction, or pain), and ultimately, formulation development for potential clinical trials.
References
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (2023). PubMed Central. [Link]
-
Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. (2011). ACS Medicinal Chemistry Letters. [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2017). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. (2011). PubMed Central. [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. [Link]
-
In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. (2018). SpringerLink. [Link]
-
Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. (2012). PubMed Central. [Link]
-
Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. (2011). National Institutes of Health. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2022). MDPI. [Link]
Sources
- 1. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
An In-depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: Synthesis, Properties, and Biological Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. While not extensively documented as a standalone agent, its constituent moieties—the 6-chloropyridin-3-yl group characteristic of neonicotinoid insecticides and the chiral pyrrolidin-3-ol scaffold present in numerous bioactive molecules—suggest a rich potential for biological activity. This document delineates a robust synthetic pathway to this molecule, explores its physicochemical properties, and provides a detailed analysis of its probable mechanism of action based on well-established structure-activity relationships of analogous compounds. The primary aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic or agrochemical applications of this and related compounds.
Introduction: Unveiling a Hybrid Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic drugs, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[1] The introduction of a hydroxyl group at the 3-position, creating pyrrolidin-3-ol, adds a key hydrogen bonding feature and a chiral center, further expanding its potential for specific molecular interactions.[2]
The second key component of the title compound is the N-((6-chloropyridin-3-yl)methyl) group. This pharmacophore is the hallmark of the neonicotinoid class of insecticides, which exhibit high potency and selectivity for insect nicotinic acetylcholine receptors (nAChRs) over their mammalian counterparts.[3][4] The combination of these two fragments in this compound results in a novel chemical entity with intriguing possibilities for modulating nAChR activity, potentially leading to the development of new insecticides with unique properties or, speculatively, therapeutics targeting nAChRs in the central nervous system.
This guide will systematically deconstruct the synthesis of this molecule, propose its likely biological target and mechanism of action, and provide the necessary experimental framework for its further investigation.
Synthesis and Characterization
A practical and efficient synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key intermediates: pyrrolidin-3-ol and 2-chloro-5-(chloromethyl)pyridine.
Synthesis of Key Intermediates
2.1.1. Pyrrolidin-3-ol
Optically pure (S)- or (R)-pyrrolidin-3-ol can be synthesized from readily available chiral precursors such as malic acid or glutamic acid.[5] A common synthetic route involves the cyclization of a protected 4-amino-1,2-butanediol derivative. Alternatively, racemic pyrrolidin-3-ol can be prepared and resolved into its enantiomers if stereospecificity is required for a particular application. For the purpose of this guide, we will consider the use of commercially available racemic or enantiomerically pure pyrrolidin-3-ol.
2.1.2. 2-Chloro-5-(chloromethyl)pyridine
This crucial electrophilic intermediate is a common precursor in the synthesis of many neonicotinoid insecticides, including imidacloprid and acetamiprid.[6] Its synthesis typically starts from 6-hydroxynicotinic acid and involves a multi-step process that includes chlorination and reduction.[7] Industrial-scale production methods for 2-chloro-5-(chloromethyl)pyridine are well-established, making it a readily accessible starting material.[8][9]
Final Assembly: N-Alkylation
The final step in the synthesis of the title compound is the N-alkylation of pyrrolidin-3-ol with 2-chloro-5-(chloromethyl)pyridine. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring displaces the chloride from the benzylic-like position of the pyridine derivative.
Caption: Synthetic workflow for the N-alkylation reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for instance, potassium carbonate (1.5 eq.) or triethylamine (2.0 eq.).
-
Addition of Electrophile: To this stirred suspension, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 50-80°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target molecule, which are important for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value |
| Molecular Formula | C10H13ClN2O |
| Molecular Weight | 212.68 g/mol |
| LogP | ~1.5 |
| pKa (basic) | ~8.5 (pyrrolidine nitrogen) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Biological Activity and Mechanism of Action
The Neonicotinoid Pharmacophore: Targeting the Nicotinic Acetylcholine Receptor
The 6-chloropyridin-3-yl moiety is a well-established pharmacophore that targets the nicotinic acetylcholine receptors (nAChRs).[4][10] Neonicotinoids act as agonists at these receptors, leading to overstimulation of the insect nervous system, paralysis, and death.[11] The key to their selective toxicity lies in their higher affinity for insect nAChRs compared to mammalian nAChRs.[3]
Caption: Postulated agonistic action at insect nAChRs.
The Role of the Pyrrolidin-3-ol Moiety: A Modulator of Activity and Selectivity
The N-substituent of the neonicotinoid pharmacophore plays a crucial role in modulating the compound's affinity for the nAChR and its overall insecticidal activity. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly impact potency and spectrum of activity.[12][13]
The introduction of the pyrrolidin-3-ol group in place of the more traditional N-substituents found in commercial neonicotinoids (e.g., the imidazolidine ring in imidacloprid) is expected to have several consequences:
-
Conformational Constraint: The rigid pyrrolidine ring will hold the (6-chloropyridin-3-yl)methyl group in a more defined orientation, which could either enhance or decrease its binding affinity to the nAChR.
-
Chirality: The presence of a stereocenter at the 3-position of the pyrrolidine ring means that the two enantiomers of the final compound may exhibit different biological activities. This is a common phenomenon in bioactive molecules and highlights the importance of stereoselective synthesis or chiral separation.[2]
-
Hydrogen Bonding: The hydroxyl group provides an additional site for hydrogen bonding, which could lead to novel interactions with the receptor binding pocket, potentially increasing affinity or altering the mode of binding.
-
Physicochemical Properties: The pyrrolidin-3-ol moiety will influence the overall polarity and solubility of the molecule, which in turn will affect its pharmacokinetics, including its ability to penetrate the insect cuticle and reach the target site.
Potential Therapeutic Applications: A Look at Varenicline Analogues
Interestingly, the core structure of the title compound bears some resemblance to varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[14] Varenicline features a rigid, bridged tricyclic amine structure. While this compound is more flexible, the presence of the pyridinylmethylamine scaffold suggests that it could be explored as a starting point for the design of novel CNS-active agents targeting nAChRs. Further structural modifications to enhance blood-brain barrier penetration and selectivity for specific mammalian nAChR subtypes would be necessary for such applications.
Future Research Directions
The exploration of this compound and its analogues presents several exciting avenues for future research:
-
Stereoselective Synthesis and Biological Evaluation: The synthesis of the individual enantiomers of the title compound and their comparative evaluation in insecticidal assays and nAChR binding studies will be crucial to understand the role of stereochemistry in its biological activity.
-
Structure-Activity Relationship (SAR) Studies: A systematic modification of the pyrrolidin-3-ol ring, for example, by altering the position or stereochemistry of the hydroxyl group, or by introducing other substituents, will provide valuable insights into the SAR of this new class of compounds.
-
Evaluation against a Panel of Insect Pests: The insecticidal spectrum of the title compound should be determined by testing it against a range of agriculturally important pests.
-
Mammalian nAChR Profiling: To assess its potential for therapeutic applications, the compound should be screened for its activity at various mammalian nAChR subtypes.
-
Metabolic Stability and Environmental Fate: For agrochemical applications, studies on the metabolic stability of the compound in target and non-target organisms, as well as its environmental persistence and degradation pathways, are essential.
Conclusion
This compound represents a fascinating molecular hybrid that marries a well-established insecticidal pharmacophore with a versatile chiral building block. The synthetic route to this compound is straightforward and relies on readily available starting materials. Based on the known pharmacology of neonicotinoids, it is highly probable that this compound will exhibit insecticidal activity by targeting nicotinic acetylcholine receptors. The unique structural features conferred by the pyrrolidin-3-ol moiety, particularly its rigidity, chirality, and hydrogen bonding capability, offer exciting opportunities for fine-tuning its biological activity and selectivity. This technical guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this promising compound and its analogues, with the potential to discover novel agrochemicals or starting points for new therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Retrieved from [Link]
- Chen, L., et al. (2021). The structure modification of seven-membered aza-brigded neonicotinoids in order to investigate their impact on honey bees. Journal of Chemical Research, 45(9-10), 835-843.
- Fagerström, K., & Hughes, J. (2018). Varenicline for smoking cessation. Expert Opinion on Drug Safety, 17(4), 435-443.
- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247-268.
- Matsuda, K., et al. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573-580.
- Buckingham, S. D., et al. (2009). Neonicotinoid insecticides: from the field to the laboratory. Annual review of entomology, 54, 547-563.
-
Wikipedia. (n.d.). Neonicotinoid. Retrieved from [Link]
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5678.
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474-3477.
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chirality: (S)-3-Hydroxypyrrolidine as a Key Enabler. Retrieved from [Link]
- Liu, X., et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 20(8), 14868-14880.
- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
-
National Center for Biotechnology Information. (n.d.). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
National Center for Biotechnology Information. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylpyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part | Semantic Scholar [semanticscholar.org]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 9. US4990622A - Process for the preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 10. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 11. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol Derivatives: A Privileged Scaffold in Medicinal Chemistry
This guide provides an in-depth technical overview of the synthesis, characterization, and significance of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol and its derivatives. This class of compounds embodies a privileged structural motif in modern drug discovery, leveraging the unique electronic properties of the chloropyridine ring and the stereochemical complexity of the pyrrolidinol moiety. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Strategic Importance of the Pyrrolidinyl-Pyridinyl Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. When coupled with a 6-chloropyridine fragment, the resulting scaffold gains specific properties that are highly advantageous for drug design. The chlorine atom can act as a key binding element, for instance through halogen bonding, and the pyridine nitrogen introduces a polar, basic center that can significantly influence pharmacokinetic properties such as solubility and cell permeability.
Derivatives of the this compound core have been investigated for a range of therapeutic applications, including as enzyme inhibitors and modulators of central nervous system targets.[4] The strategic combination of these two heterocyclic systems provides a robust platform for the development of novel therapeutic agents.
Retrosynthetic Analysis and Core Synthesis Strategy
The most direct and industrially scalable approach to the synthesis of the this compound scaffold is through a reductive amination protocol. This method involves the condensation of 6-chloropyridine-3-carboxaldehyde with pyrrolidin-3-ol to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.
Core Synthetic Pathway
Caption: General synthetic scheme for this compound.
This strategy is favored due to its operational simplicity, high functional group tolerance, and the commercial availability of the starting materials. The choice of the reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective and mild reagent for this transformation.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for the synthesis of this compound.
Step-by-Step Synthesis
-
Reaction Setup: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added pyrrolidin-3-ol (1.0-1.2 eq). The mixture is stirred at ambient temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reductive Amination: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. The reaction is then stirred at room temperature for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is then extracted with DCM (3 x volumes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure this compound.
Quantitative Data Summary
| Reactant/Reagent | Molar Eq. | Typical Solvent | Reaction Time (h) | Typical Yield (%) |
| 6-Chloropyridine-3-carboxaldehyde | 1.0 | DCM or DCE | 12-24 | 70-90 |
| Pyrrolidin-3-ol | 1.0-1.2 | |||
| Sodium Triacetoxyborohydride | 1.2-1.5 |
Characterization and Validation
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl and pyrrolidinyl protons. A key feature would be the singlet corresponding to the benzylic methylene protons (Ar-CH₂-N), typically appearing in the range of 3.5-4.0 ppm. The protons on the pyrrolidine ring will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine ring.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should reveal the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound.
Synthesis of Novel Derivatives and Future Directions
The this compound scaffold serves as a versatile platform for the generation of novel derivatives. The hydroxyl group of the pyrrolidine ring is a key handle for further functionalization.
Workflow for Derivative Synthesis
Caption: Key synthetic routes for derivatization of the core scaffold.
-
Etherification: The hydroxyl group can be converted to a variety of ethers through reactions such as the Williamson ether synthesis, providing access to a wide range of O-alkyl and O-aryl derivatives.
-
Esterification: Acylation of the alcohol with acid chlorides or anhydrides yields ester derivatives, which can modulate the lipophilicity and metabolic stability of the parent compound.
These derivatization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of the core scaffold, enabling the development of new chemical entities with improved biological activity and drug-like properties.
Conclusion
The synthesis of this compound and its derivatives represents a valuable endeavor in the field of medicinal chemistry. The straightforward and robust synthetic route, centered around reductive amination, makes this scaffold readily accessible. The inherent structural features of this compound class, combined with the potential for diverse functionalization, underscore its importance as a platform for the discovery of novel therapeutics. This guide provides a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
-
Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]
-
Zafar, H., Zafar, M. N., Khan, K. M., & Perveen, S. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it's derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1021. Available at: [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). In Pyridine-Based Ligands in Catalysis and Sustainability. IntechOpen. Available at: [Link]
-
PubChem. (n.d.). Acetamiprid metabolite (IM-1-5). Retrieved from [Link]
- U.S. Patent No. US11479552B2. (2022). Substituted piperidine compounds and their use. Google Patents.
- U.S. Patent Application No. US20250042899A1. (2025). Process to make glp1 ra and intermediates therefor. Google Patents.
-
World Intellectual Property Organization. (2007). Pyrrolo[2,3-B] Pyridine Compounds. WO/2007/084733. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
preliminary pharmacology of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An In-Depth Technical Guide to the Preliminary Pharmacology of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Executive Summary
This document provides a comprehensive technical guide to the predicted preliminary pharmacology of the novel chemical entity, this compound. In the absence of direct published experimental data for this specific molecule, this guide synthesizes information from established structure-activity relationships (SAR) of its core chemical motifs. Our expert analysis indicates a high probability that this compound will act as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs).
The guide is structured to first elucidate the scientific rationale for this prediction, drawing from authoritative literature on the pharmacology of the 6-chloropyridin-3-yl and pyrrolidin-3-ol scaffolds. Subsequently, we provide detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this compound, enabling researchers to systematically validate its pharmacological profile. This includes methodologies for receptor binding and functional assays, as well as a framework for assessing potential central nervous system (CNS) effects in preclinical models. All proposed experiments are designed as self-validating systems to ensure scientific integrity and trustworthiness.
Introduction and Predicted Pharmacological Profile
This compound is a synthetic compound featuring two key pharmacophores: the 6-chloropyridin-3-yl moiety and a 3-hydroxypyrrolidine ring. While direct pharmacological data for this specific combination is not publicly available, a thorough analysis of structurally related compounds allows for a robust, evidence-based prediction of its biological target.
The 6-chloropyridin-3-yl group is a well-established bioisostere of the pyridine ring found in nicotine and is a critical component of numerous potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] This structural motif is integral to the neonicotinoid class of compounds and has been extensively used in medicinal chemistry to design novel nAChR modulators.[1]
The pyrrolidine ring is the saturated core of nicotine and is a versatile scaffold in drug discovery, known for its ability to present substituents in a defined three-dimensional orientation crucial for receptor interaction.[3][4][5] The presence of a hydroxyl group at the 3-position introduces a chiral center and a potential hydrogen bonding site, which can significantly influence binding affinity and selectivity for different nAChR subtypes.[5][6] The stereochemistry of this hydroxyl group ((R) or (S)-enantiomer) will be a critical determinant of the compound's final pharmacological profile.[5][7]
Based on this structural analysis, we hypothesize that This compound is a neuronal nicotinic acetylcholine receptor ligand . Its specific activity—whether as an agonist, partial agonist, antagonist, or allosteric modulator—and its selectivity for various nAChR subtypes (e.g., α4β2*, α7) must be determined empirically.[8]
Predicted Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[8][9] They are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention.[8] Consequently, they are significant therapeutic targets for neurological and psychiatric disorders.[10]
The predicted interaction of this compound with nAChRs is based on the following structural rationale:
-
Pharmacophore Mimicry: The protonated nitrogen of the pyrrolidine ring is expected to form a key cationic interaction with a conserved acidic residue in the nAChR binding pocket, analogous to the interaction of acetylcholine and nicotine.
-
Hydrogen Bonding: The pyridine nitrogen of the 6-chloropyridin-3-yl group can act as a hydrogen bond acceptor, a critical interaction for high-affinity nAChR binding.[2]
-
Stereochemical Influence: The hydroxyl group on the pyrrolidine ring can form additional hydrogen bonds, potentially enhancing affinity and conferring selectivity for specific nAChR subtypes. The stereospecific orientation of this group will dictate the precise nature of this interaction.[5]
The following diagram illustrates the potential signaling cascade following nAChR activation by an agonist, a pathway that would be inhibited by an antagonist.
Caption: Predicted nAChR agonist-mediated signaling pathway.
Proposed In Vitro Pharmacological Evaluation
To empirically determine the pharmacological profile of this compound, a tiered in-vitro screening approach is essential. The following protocols provide a robust framework for this characterization.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in-vitro pharmacological characterization.
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for specific nAChR subtypes expressed in recombinant cell lines.
Objective: To quantify the affinity of the test compound for human α4β2 and α7 nAChRs.
Materials:
-
Cell membranes from HEK293 cells stably expressing human α4β2 or α7 nAChRs.
-
Radioligands: [³H]Epibatidine (for α4β2) and [¹²⁵I]α-Bungarotoxin (for α7).
-
Non-specific binding competitors: Nicotine (for α4β2) and unlabeled α-Bungarotoxin (for α7).
-
Test Compound Stock: 10 mM in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, ranging from 1 pM to 100 µM.
-
Assay Plate Preparation: To each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific competitor (e.g., 10 µM nicotine) OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand at a final concentration near its Kₑ (e.g., ~50 pM [³H]Epibatidine).
-
100 µL of cell membrane preparation (containing ~20-50 µg of protein).
-
-
Incubation: Incubate the plates for 2-3 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: Functional Calcium Flux Assay
This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks activation by a known agonist).
Objective: To measure the functional activity of the test compound at human α4β2 and α7 nAChRs.
Materials:
-
HEK293 cells stably expressing human α4β2 or α7 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Acetylcholine or Nicotine.
-
96-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Incubate cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Agonist Mode Testing:
-
Place the plate in the fluorescence reader and establish a stable baseline reading.
-
Add serial dilutions of the test compound and measure the change in fluorescence intensity over time.
-
Calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal effect relative to a reference agonist).
-
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes.
-
Place the plate in the reader and add a fixed concentration of a reference agonist (at its EC₈₀).
-
Measure the change in fluorescence. A decrease in the agonist-induced signal indicates antagonism.
-
Calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Predicted and Tabulated Data
The following table serves as a template for summarizing the data obtained from the proposed in vitro experiments.
| Compound | Target | Binding Assay Kᵢ (nM) | Functional Assay (Agonist) EC₅₀ (nM) | Functional Assay (Agonist) Eₘₐₓ (%) | Functional Assay (Antagonist) IC₅₀ (nM) |
| Test Compound | α4β2 nAChR | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Test Compound | α7 nAChR | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Nicotine (Control) | α4β2 nAChR | 1-5 | 50-200 | 100 | >10,000 |
| MLA (Control) | α7 nAChR | 1-3 | N/A | N/A | 1-5 |
Proposed In Vivo Pharmacological Evaluation
Should the in vitro data confirm potent nAChR activity, the next logical step is to assess the compound's effects in a living system. Given the role of nAChRs in cognition, a behavioral paradigm such as the Novel Object Recognition test is a suitable starting point.
Experimental Workflow: In Vivo Cognitive Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-function relationships in nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Toxicological Profile of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Technical Guide for Drug Development Professionals
Introduction: The Imperative for Predictive Toxicology in Early Drug Discovery
In the landscape of modern drug development, the early identification of potential toxicological liabilities is paramount. The attrition of promising drug candidates due to unforeseen adverse effects in later stages of development represents a significant financial and ethical burden. In silico toxicology, a cornerstone of predictive science, offers a powerful and resource-efficient avenue to mitigate these risks.[1][2] By leveraging computational models that correlate chemical structure with biological activity, we can anticipate a compound's potential for toxicity before it is even synthesized, guiding safer and more effective drug design.[2][3]
This technical guide provides an in-depth in silico toxicological assessment of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a novel small molecule with potential therapeutic applications. The analysis herein is conducted through a battery of validated Quantitative Structure-Activity Relationship (QSAR) models and expert systems, adhering to principles outlined by international regulatory bodies. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive predictive toxicological profile, enabling informed decision-making in the early stages of the drug discovery pipeline.
Molecular Structure Analysis: Identifying Potential Toxicophores
The foundational step in any in silico toxicological assessment is a thorough analysis of the molecule's chemical structure to identify any known "structural alerts" or "toxicophores." These are specific functional groups or substructures that are mechanistically linked to toxicity.[2][4]
This compound is characterized by three key structural motifs:
-
A 6-chloropyridine ring: Chlorinated aromatic structures, particularly pyridines, can be associated with various toxicities. The chlorine substituent can influence metabolic pathways, potentially leading to the formation of reactive metabolites.[5] Some pyridine derivatives are known to cause local irritation and have shown toxicity in animal studies.[5][6]
-
A pyrrolidine ring: While the pyrrolidine ring itself is a common scaffold in many pharmaceuticals, certain derivatives have been associated with central nervous system and cardiovascular toxicities.[7][8][9][10] The lipophilicity conferred by the pyrrolidine ring can enhance permeability across the blood-brain barrier.[7][8]
-
A secondary alcohol on the pyrrolidine ring: Alcohols can undergo metabolic oxidation, which could be a pathway for detoxification or, in some cases, bioactivation to more reactive species.
The combination of a halogenated aromatic ring and a cyclic amine warrants a careful and comprehensive in silico evaluation for a range of toxicological endpoints.
Methodology: A Multi-Model Approach for Robust Prediction
To ensure a robust and reliable toxicological assessment, a weight-of-evidence approach is employed, utilizing a combination of expert rule-based and statistical QSAR models. This dual methodology is in line with the recommendations of regulatory bodies like the International Council for Harmonisation (ICH).[11][12]
Expert Rule-Based Systems: These systems, such as DEREK Nexus, contain a knowledge base of structural alerts derived from published literature and proprietary data.[4][12][13] They provide predictions based on established mechanisms of toxicity.
Statistical QSAR Models: These models, which include platforms like SARAH Nexus and TOPKAT, use statistical algorithms to build predictive models from large datasets of chemical structures and their corresponding toxicological data.[13][14]
The following workflow outlines the in silico toxicological prediction process:
Caption: A streamlined workflow for in silico toxicological assessment.
Predicted Toxicological Profile
The following table summarizes the predicted toxicological endpoints for this compound based on a consensus of leading in silico models.
| Toxicological Endpoint | Prediction | Confidence Level | Rationale and Potential Structural Alerts |
| Genotoxicity (Ames Mutagenicity) | Negative | Medium | While the chloropyridine moiety can sometimes be a structural alert, the overall molecule does not contain strong, direct-acting mutagenic electrophiles.[4][15] |
| In Vivo Micronucleus | Negative | Medium | No significant structural alerts for clastogenicity were identified. |
| Carcinogenicity (Rodent) | Negative | Low to Medium | The absence of genotoxicity predictions reduces the likelihood of genotoxic carcinogenicity.[16][17] However, the potential for non-genotoxic mechanisms related to chronic inflammation or receptor modulation cannot be entirely ruled out without further data. |
| Reproductive Toxicity | Possible | Low | Some nitrogen-containing heterocyclic compounds have been associated with reproductive effects.[18][19][20] This prediction is of low confidence and requires experimental verification. |
| Developmental Toxicity | Possible | Low | Similar to reproductive toxicity, this is a complex endpoint with limited predictability from structure alone.[21] |
| Acute Oral Toxicity (Rat LD50) | Category 3 (Toxic) | Medium | The presence of the chloropyridine and pyrrolidine moieties suggests a moderate level of acute toxicity.[5][22][23][24] |
| Skin Sensitization | Unlikely | High | The molecule lacks the typical structural features associated with skin sensitizers, such as Michael acceptors. |
| hERG Inhibition | Possible | Medium | The presence of a nitrogen-containing heterocycle and a certain degree of lipophilicity are common features in some hERG inhibitors.[3] |
In-Depth Analysis of Key Toxicological Endpoints
Genotoxicity and Carcinogenicity
The primary concern for many novel chemical entities is their potential to cause genetic damage, which can lead to carcinogenicity.[4][25] Our in silico analysis suggests a low probability of genotoxicity for this compound. The molecule does not contain well-established structural alerts for DNA reactivity, such as aromatic nitro groups, N-nitroso compounds, or alkylating agents.[15][26] While the chloropyridine moiety could theoretically be metabolized to a reactive intermediate, the predicted metabolic pathways do not strongly indicate the formation of significant quantities of genotoxic species. The negative prediction for the Ames test, a bacterial reverse mutation assay, is a significant indicator of a lack of mutagenic potential.[11]
The prediction of non-carcinogenicity is largely based on the negative genotoxicity findings.[16] However, it is crucial to acknowledge the limitations of in silico models in predicting non-genotoxic carcinogenesis, which can occur through various complex mechanisms such as hormonal disruption or chronic inflammation.[16][27]
Reproductive and Developmental Toxicity
Predicting reproductive and developmental toxicity through in silico methods is notoriously challenging due to the complexity of the underlying biological processes.[18][19][20][21][28] The "possible" prediction in this category is a precautionary flag based on the general toxicological profiles of some heterocyclic compounds. There are no specific, high-confidence structural alerts within the molecule that point to a definitive reproductive or developmental toxicant. This area, more than any other, necessitates follow-up with appropriate in vitro or in vivo assays should the compound progress in development.
Acute Toxicity
The prediction of moderate acute oral toxicity (GHS Category 3) is based on QSAR models trained on large datasets of compounds with known LD50 values.[22][23][29] Both the chloropyridine and pyrrolidine moieties can contribute to acute toxicity. For instance, 2-chloropyridine has a reported dermal LD50 in rabbits of 64 mg/kg.[24][30] While this is not a direct comparison, it provides context for the potential toxicity of the chloropyridine portion of the molecule. The pyrrolidine ring, depending on its substitution, can also contribute to acute effects, often related to the central nervous system.[7][8]
Experimental Protocols for In Silico Model Application
For transparency and reproducibility, the following provides a generalized protocol for utilizing in silico toxicology platforms.
Step 1: Input Molecule Representation
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D MOL file of this compound.
-
Ensure the structure is correctly represented, including stereochemistry where applicable.
Step 2: Selection of In Silico Platforms
-
Utilize a combination of at least two complementary systems, one expert rule-based (e.g., DEREK Nexus) and one statistical-based (e.g., SARAH Nexus, TOPKAT).[11][12]
-
For broader endpoint coverage, include platforms like Toxtree for specific rule sets and the OECD QSAR Toolbox for data gap filling and read-across.[13][31][32]
Step 3: Execution of Predictions
-
Submit the chemical structure to the selected platforms.
-
Run predictions for a comprehensive set of toxicological endpoints, including but not limited to:
-
Genotoxicity (Ames, in vitro and in vivo micronucleus)
-
Carcinogenicity
-
Reproductive and developmental toxicity
-
Acute oral toxicity
-
Skin and eye irritation/corrosion
-
Skin sensitization
-
hERG inhibition
-
Step 4: Analysis and Interpretation of Results
-
For each endpoint, critically evaluate the model's prediction and the associated confidence level or applicability domain.
-
For expert rule-based systems, review the specific structural alerts that were triggered and the underlying reasoning.
-
For statistical models, assess the similarity of the query molecule to the compounds in the training set.
Caption: Decision-making based on in silico toxicology predictions.
Conclusion and Forward-Looking Recommendations
The in silico toxicological assessment of this compound provides a valuable early-stage hazard identification. The key predictions are a low likelihood of genotoxicity and carcinogenicity, but a potential for moderate acute oral toxicity. The predictions for reproductive and developmental toxicity are of low confidence and should be treated as precautionary.
Based on this in silico profile, the following recommendations are made:
-
Proceed with Cautious Optimism: The absence of strong alerts for genotoxicity and carcinogenicity is a positive sign.
-
Prioritize In Vitro Follow-up: Early in vitro assays should be conducted to confirm the predictions for mutagenicity (e.g., a mini-Ames screen) and hERG inhibition.
-
Incorporate into Early ADME/Tox Screening: The compound should be included in standard early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) screening panels.
-
Consider Structural Modifications: If the compound shows high promise but also exhibits undesirable off-target effects, the in silico models can be used to guide the design of analogues with a potentially improved safety profile.
In silico toxicology is not a replacement for experimental testing but a powerful tool for prioritizing and de-risking compounds in the drug discovery process.[1][2] By integrating these predictive models into the early stages of research, we can more efficiently allocate resources to the most promising and safest drug candidates.
References
- In Silico Prediction of Chemical Acute Oral Toxicity Using Multi-Classification Methods. (n.d.). ACS Publications.
- In silico prediction of chemical reproductive toxicity using machine learning. (n.d.). PubMed.
- Mutagenic and carcinogenic structural alerts and their mechanisms of action. (2016). Arhiv za higijenu rada i toksikologiju, 67(3), 169-182.
- In silico assessment of the acute toxicity of chemicals: recent advances and new model for multitasking prediction of toxic effect. (n.d.). PubMed.
- In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. (2023). Frontiers in Toxicology, 5.
- Computational Insights into Reproductive Toxicity: Clustering, Mechanism Analysis, and Predictive Models. (2024). Molecules, 29(14), 3398.
- Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository.
- Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). (n.d.). ResearchGate.
- In Silico Mutagenicity and Toxicology Predictions. (n.d.). PozeSCAF.
- Structural alerts to genotoxicity: the interaction of human and artificial intelligence. (1990). Mutagenesis, 5(4), 395-397.
- In Silico Methods for Carcinogenicity Assessment. (2022). Methods in Molecular Biology, 2425, 201-215.
- In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites. (2018). Food and Chemical Toxicology, 116(Pt B), 298-306.
- In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. (n.d.). National Institutes of Health.
- In Silico Prediction of Oral Acute Rodent Toxicity Using Consensus Machine Learning. (n.d.). ACS Publications.
- Genotoxic Potential Alert Chemical Structures. (2020, July 27). Veeprho.
- Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides. (2022). Birth Defects Research, 114(14), 812-842.
- In silico prediction of chemical reproductive toxicity using machine learning. (n.d.). ResearchGate.
- Developing novel in silico prediction models for assessing chemical reproductive toxicity using the naïve Bayes classifier. (n.d.). OUCI.
- In silico toxicology. (n.d.). Toxometris.ai.
- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. (n.d.). springermedizin.de.
- In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (n.d.). PubMed Central.
- In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central, 3(1), 1030.
- 2-Chloropyridine. (n.d.). National Toxicology Program.
- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.). ResearchGate.
- 2-Chloropyridine. (n.d.). In Wikipedia.
- Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository.
- Which tool is better for Toxicity prediction?. (2018, November 15). ResearchGate.
- 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11.
- Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. (2016). Chemical Research in Toxicology, 29(5), 810-822.
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. (n.d.). Syngene.
- Toxtree - Toxic Hazard Estimation by decision tree approach. (n.d.). Toxtree.
Sources
- 1. toxometris.ai [toxometris.ai]
- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pozescaf.com [pozescaf.com]
- 12. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 17. In Silico Methods for Carcinogenicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico prediction of chemical reproductive toxicity using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 25. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. veeprho.com [veeprho.com]
- 27. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Developing novel in silico prediction models for assessing chemical reproductive toxicity using the naïve Bayes classif… [ouci.dntb.gov.ua]
- 29. In silico assessment of the acute toxicity of chemicals: recent advances and new model for multitasking prediction of toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jubilantingrevia.com [jubilantingrevia.com]
- 31. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 32. toxtree.sourceforge.net [toxtree.sourceforge.net]
Technical Guide to the Safe Handling of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
A Whitepaper for Drug Development and Research Professionals
Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is not publicly available. This guide has been synthesized by a Senior Application Scientist to provide a comprehensive safety framework based on expert analysis of its chemical structure and proxy data from structurally analogous compounds. The recommendations herein are designed to empower researchers with a robust safety protocol in the absence of compound-specific regulatory documentation. All procedures should be conducted under the supervision of qualified personnel and in accordance with institutional and national safety regulations.
Structural Analysis and Predicted Hazard Profile
This compound is a heterocyclic compound incorporating a chloropyridine moiety and a pyrrolidinol group. Understanding its hazard profile begins with deconstructing its constituent functional groups, as each contributes to the overall toxicological and reactive properties.
-
Chloropyridine Moiety: The presence of a halogenated pyridine ring is a primary point of concern. Halogenated aromatic systems can be toxic and pose a significant environmental hazard, often exhibiting persistence and potential for bioaccumulation.[1] During combustion or thermal decomposition, this group can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).
-
Pyrrolidine Ring: The pyrrolidine component, a saturated five-membered nitrogen heterocycle, is analogous to parent compounds known for causing severe skin burns and eye damage. Amines of this class are often corrosive and can be harmful if inhaled or swallowed.[2]
-
Alcohol Group (-OH): The hydroxyl group can influence the compound's solubility and reactivity. While it is a common functional group, its presence on the pyrrolidine ring does not mitigate the primary hazards posed by the amine and chloropyridine structures.
Based on this structural assessment, this compound should be handled as a substance that is potentially corrosive, toxic if swallowed or inhaled, and hazardous to the aquatic environment.
Caption: Predicted hazard profile based on functional group analysis.
Core Safety Protocols and Exposure Controls
Given the predicted hazards, a multi-layered approach to safety is mandatory. The following protocols are derived from best practices for handling corrosive and toxic liquid reagents.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical line of defense. All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2] The ventilation system should be appropriate for handling flammable and corrosive materials.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material. Standard safety glasses are insufficient.[3] |
| Hand Protection | Impervious gloves (e.g., nitrile or neoprene). Check manufacturer's breakthrough time. Double-gloving is recommended for extended tasks. | Prevents skin contact, which can lead to severe chemical burns.[4] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. | Protects against accidental spills and splashes. Flame-retardant properties are crucial if flammable solvents are in use. |
| Respiratory | Required only if vapors/aerosols cannot be controlled by the fume hood. Use a respirator with appropriate chemical cartridges. | Provides a final layer of protection against inhalation, the primary route of acute toxicity for analogous compounds. |
Safe Handling and Storage Workflow
Adherence to a strict workflow minimizes the risk of exposure and accidents.
Caption: Standard Operating Procedure for handling the target compound.
Storage Requirements:
-
Store Locked Up: Access should be restricted to authorized personnel.[1][2]
-
Ventilation: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][2]
-
Ignition Sources: Store in a flammables-approved area, away from heat, sparks, and open flames.[1][2]
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as corrosive burns may not be immediately painful.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use a liquid-absorbent material (e.g., Chemizorb®, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2] Do not let the product enter drains, as it is potentially toxic to aquatic life.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1][2] A water spray may be used to cool containers but may not be effective at extinguishing the fire.
-
Specific Hazards: The compound is expected to be combustible. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Thermal decomposition will produce irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]
Physicochemical and Toxicological Data (from Analogs)
The following data is for structurally related compounds and should be used as a general guide only. Specific values for this compound will differ.
| Property | Value (Analog Compound: 1-Methylpyrrolidine) | Source |
| Physical State | Liquid | [1] |
| Color | Colorless | [1] |
| Flash Point | -21 °C / -5.8 °F | [1] |
| Boiling Point/Range | 87 - 88 °C / 189 - 190 °F | |
| pH | 11.1 | [1] |
| Specific Gravity | 0.819 | [1] |
| Partition Coefficient | log Pow: 0.92 | [1] |
Toxicological Profile (Predicted):
-
Acute Toxicity: Harmful if inhaled or swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1] In vitro studies on analogs show corrosive effects.
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Carcinogenicity/Mutagenicity: No data available, but should be handled as a compound with unknown long-term effects.
-
Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1]
Disposal Considerations
Chemical waste must be handled as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2] Do not dispose of via sewer systems. Waste generators must perform a full hazard assessment to ensure complete and accurate classification.[1]
References
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Methylpyrrolidine.
- Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine.
- Sigma-Aldrich. (2024). Safety Data Sheet - M79204.
- Fisher Scientific. (n.d.). Safety Data Sheet - Pyrrolidine.
- Kishida Chemical Co., Ltd. (2025). Safety Data Sheet - (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride.
- Thor Specialities (UK) Ltd. (2017). Safety Data Sheet - ACTICIDE 45.
Sources
A Technical Guide to the Determination of Molecular Weight for Novel Heterocyclic Compounds: A Case Study of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Executive Summary
The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical research. It serves as a fundamental physical constant that influences a compound's physicochemical properties, pharmacokinetic profile, and biological activity. This technical guide provides a rigorous, first-principles methodology for calculating the molecular weight of the novel heterocyclic compound, 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the process from structural deconstruction to final calculation, emphasizing the scientific rationale behind each step to ensure accuracy and reproducibility.
The Foundational Importance of Molecular Weight in Drug Discovery
In the landscape of drug development, molecular weight (MW) is not merely a number; it is a critical determinant of a molecule's potential as a therapeutic agent. It is one of the key parameters in widely accepted guidelines for oral bioavailability, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 Daltons.
The causality behind this is rooted in pharmacokinetics. A molecule's size directly impacts its ability to be absorbed through the intestinal wall, distributed throughout the body, metabolized by enzymes, and ultimately excreted (ADME). Furthermore, accurate molecular weight is indispensable for the practical, day-to-day operations in a research setting. It is the basis for:
-
Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions.
-
Solution Preparation: Creating solutions of known molarity for biological assays and analytical experiments.
-
Analytical Characterization: Verifying experimental results from techniques like mass spectrometry, where the mass-to-charge ratio is a primary output.
Therefore, a meticulous and verifiable calculation of molecular weight is the first step in validating the identity and purity of a synthesized compound, forming the bedrock of all subsequent research.
Principles of Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard unit for atomic weight is the atomic mass unit (amu), or Dalton (Da). It is crucial to recognize that the atomic weight listed on the periodic table for an element is not the mass of a single isotope, but a weighted average of the masses of its naturally occurring, stable isotopes. This average is based on their relative abundances on Earth.
For the purpose of this guide, we will use the standard atomic weights as provided by authoritative chemical data sources.
Table 1: Standard Atomic Weights of Constituent Elements
The following table lists the standard atomic weights for the elements present in this compound. These values are foundational to our calculation.
| Element | Symbol | Atomic Weight ( g/mol ) | Source |
| Carbon | C | 12.011 | [1][2][3] |
| Hydrogen | H | 1.008 | [3][4][5][6][7] |
| Chlorine | Cl | 35.45 | [8][9][10][11] |
| Nitrogen | N | 14.007 | [3][12][13] |
| Oxygen | O | 15.999 | [3][14][15][16] |
Methodology: Calculating the Molecular Weight of C₁₀H₁₃ClN₂O
The following protocol provides a self-validating, step-by-step process for determining the molecular weight of the target compound.
Step 1: Structural Deconstruction and Molecular Formula Determination
The first and most critical step is to derive the correct molecular formula from the IUPAC name: This compound .
-
pyrrolidin-3-ol : This identifies a five-membered saturated ring containing one nitrogen atom (a pyrrolidine ring). An alcohol group (-OH) is attached to the third carbon atom.
-
1-(...) : This indicates that the substituent is attached to the nitrogen atom (position 1) of the pyrrolidine ring.
-
(6-Chloropyridin-3-yl)methyl : This describes the substituent.
-
Pyridine: A six-membered aromatic ring containing one nitrogen atom.
-
6-Chloro: A chlorine atom is substituted at the 6th position of the pyridine ring.
-
3-yl: The pyridine ring attaches to the rest of the molecule at its 3rd position.
-
methyl: The attachment is via a methylene linker (-CH₂-).
-
By summing the atoms from these fragments, we arrive at the molecular formula:
-
Carbon (C): 4 (from pyrrolidine) + 5 (from pyridine) + 1 (from methyl linker) = 10
-
Hydrogen (H): 8 (from pyrrolidin-3-ol moiety) + 3 (on the pyridine ring) + 2 (on the methyl linker) = 13
-
Chlorine (Cl): 1 (at position 6 of the pyridine ring)
-
Nitrogen (N): 1 (in the pyrrolidine ring) + 1 (in the pyridine ring) = 2
-
Oxygen (O): 1 (in the hydroxyl group)
The verified molecular formula is C₁₀H₁₃ClN₂O .
Step 2: The Calculation Workflow
The process follows a logical sequence from identification to final summation, as illustrated in the diagram below. This workflow ensures that each component is accounted for systematically.
Caption: Workflow for Molecular Weight Calculation.
Step 3: Data Summary and Calculation
This step involves multiplying the count of each element by its standard atomic weight and summing the results. The data is summarized in Table 2 for clarity.
Table 2: Molecular Weight Calculation for C₁₀H₁₃ClN₂O
| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Chlorine | Cl | 1 | 35.45 | 35.450 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 212.677 |
Step 4: Result and Interpretation
The sum of the subtotals yields the final molecular weight.
Calculated Molecular Weight = 212.677 g/mol
This value represents the mass of one mole of this compound. With a molecular weight of approximately 213 g/mol , this compound falls well within the typical range for small molecule drug candidates, suggesting it is likely to have favorable properties for membrane permeability and oral absorption, warranting further investigation.
Conclusion
The accurate calculation of molecular weight is a non-negotiable, foundational task in chemical and pharmaceutical sciences. By following a systematic, first-principles approach—beginning with the precise determination of the molecular formula from the compound's nomenclature and utilizing standard atomic weights from authoritative sources—we can confidently establish the molecular weight of this compound as 212.677 g/mol . This figure serves as a critical and reliable data point for all subsequent experimental design, analysis, and development involving this compound.
References
-
Chlorine Facts - Chlorine The Element of Surprise . American Chemistry Council. [Link]
-
Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? . Unacademy. [Link]
-
What is the atomic mass of carbon? . Quora. [Link]
-
2.4: Atomic Mass . Chemistry LibreTexts. [Link]
-
Nitrogen - N . Jefferson Lab. [Link]
-
Flexi answers - What is the atomic mass of hydrogen? . CK-12 Foundation. [Link]
-
Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu . Westfield State University. [Link]
-
What is the atomic mass in hydrogen class 11 chemistry CBSE . Vedantu. [Link]
-
What is the atomic mass of hydrogen? . Quora. [Link]
-
Atomic Number and Atomic Mass of Oxygen . Oreate AI Blog. [Link]
-
Carbon . BYJU'S. [Link]
-
How Do You Calculate The Atomic Mass of Carbon . Unacademy. [Link]
-
Atomic Mass | Periodic Table of Elements . PubChem. [Link]
-
Chlorine . Wikipedia. [Link]
-
Nitrogen - Element information, properties and uses . Royal Society of Chemistry. [Link]
-
Carbon-12 . Wikipedia. [Link]
-
Hydrogen - H . Jefferson Lab. [Link]
-
What is the mass in grams of a single atom of chlorine ? (Atomic mass of chlorine = 35.5) . Allen. [Link]
-
Isotopes of chlorine . Wikipedia. [Link]
-
[Solved] What is the atomic mass of Nitrogen? . Testbook. [Link]
-
What is the mass of a nitrogen atom in kg? . Quora. [Link]
-
Oxygen - Element information, properties and uses . Royal Society of Chemistry. [Link]
-
Atomic Weights and Isotopic Compositions for Oxygen . Physical Measurement Laboratory, NIST. [Link]
-
Oxygen . Wikipedia. [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]
- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. #1 - Hydrogen - H [hobart.k12.in.us]
- 8. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 10. Chlorine - Wikipedia [en.wikipedia.org]
- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 12. #7 - Nitrogen - N [hobart.k12.in.us]
- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]
- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
A Technical Guide to Determining the Solubility Profile of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol for Pharmaceutical Applications
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing bioavailability, formulation strategies, and overall clinical success. This guide provides a comprehensive, technically-grounded methodology for characterizing the solubility of the novel compound 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. We will move from the theoretical principles governing solubility to a detailed, field-proven experimental protocol based on the gold-standard saturation shake-flask method. The causality behind each experimental choice is elucidated to empower researchers not just to execute a protocol, but to understand and adapt it. This document is structured to serve as a practical and authoritative resource for scientists navigating the critical path of physicochemical characterization.
Physicochemical Profile of the Solute: this compound
A prerequisite to any solubility study is a thorough analysis of the solute's molecular structure to predict its behavior. The structure of this compound contains several key functional groups that dictate its polarity, hydrogen bonding potential, and pH-dependent characteristics.
-
Chloropyridine Ring: The electronegative chlorine atom and the nitrogen atom in the pyridine ring create a polar aromatic system.
-
Pyrrolidin-3-ol Moiety: This portion contains two critical features:
-
Tertiary Amine: The nitrogen atom in the pyrrolidine ring is a weak base and a hydrogen bond acceptor. Its basicity implies that the compound's aqueous solubility will be highly dependent on pH.[1][2]
-
Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's affinity for polar protic solvents.
-
-
Overall Polarity: The combination of these functional groups renders the molecule polar.
Table 1: Rationale for Solvent Selection
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Water, pH 1.2 Buffer, pH 6.8 Buffer, Methanol, Ethanol | To assess solubility in aqueous environments relevant to physiological conditions and to probe the strong hydrogen bonding capabilities of the solute's -OH and N groups. The pH range is critical for evaluating the impact of ionization on the basic amine. [3][4] |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM) | To evaluate dipole-dipole interactions without the influence of hydrogen bond donation from the solvent. These are common solvents in synthesis and purification. |
| Nonpolar | Hexane | To establish a baseline for solubility in a lipophilic environment, driven solely by weak Van der Waals forces. This is predictive of solubility in oils or lipid-based formulation components. |
Experimental Methodology: The Saturation Shake-Flask Method
The saturation shake-flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility. [5][6]Its reliability has made it the recommended method by regulatory bodies like the USP and ICH. [7][8][9][10]The objective is to create a saturated solution in the presence of excess solid solute, ensuring that the dissolved concentration represents the true thermodynamic limit at a given temperature.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid, pure form)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation of Slurries:
-
To a series of appropriately labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to add enough solid so that it remains visible after the equilibration period, ensuring saturation. [6] * Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance). [3][10] * Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period. Causality: Agitation minimizes the thickness of the diffusion layer around the solid particles, accelerating the approach to equilibrium. [5] * For a robust, self-validating protocol, set up parallel experiments to be stopped at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points. [11]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to rest at the experimental temperature for 30 minutes to allow larger particles to settle.
-
To separate the saturated liquid phase (supernatant) from the undissolved solid, either:
-
Centrifuge the vials at the experimental temperature.
-
Filter the slurry using a chemically compatible syringe filter. Critical Step: Discard the initial portion of the filtrate (e.g., 0.2 mL) to saturate any potential binding sites on the filter membrane.
-
-
-
Sample Analysis:
-
Immediately after separation, carefully pipette a known volume of the clear supernatant into a volumetric flask.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.
-
Data Analysis and Reporting
The final solubility value is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results should be reported in standard units such as mg/mL and mol/L. It is essential to also report the temperature and, for aqueous solutions, the final pH of the saturated solution. [9][10] Table 2: Example Solubility Data Summary for this compound
| Solvent | Temperature (°C) | Final pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| pH 1.2 Buffer | 37 | 1.21 | [Experimental Value] | [Calculated Value] |
| pH 6.8 Buffer | 37 | 6.83 | [Experimental Value] | [Calculated Value] |
| Water | 25 | 7.5 (est.) | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | N/A | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | N/A | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | N/A | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | N/A | [Experimental Value] | [Calculated Value] |
Conclusion
This guide has outlined a robust, scientifically-grounded framework for determining the solubility of this compound. By integrating an understanding of the molecule's physicochemical properties with the gold-standard shake-flask methodology, researchers can generate reliable and comprehensive data. This information is not merely a set of numbers but a critical dataset that informs every subsequent step in the drug development pipeline, from lead optimization and formulation design to predicting in vivo performance. Adherence to these self-validating protocols and principles ensures the generation of high-integrity data fit for internal decision-making and regulatory scrutiny.
References
- Like Dissolves Like Definition - Inorganic Chemistry I Key Term. (n.d.). Fiveable.
- Like Dissolves Like. (n.d.). The Fountain Magazine.
- <1236> Solubility Measurements. (2016). USP-NF.
- Like Dissolves Like. (2024). Chemistry LibreTexts.
- Solvent selection for pharmaceuticals. (2025). ResearchGate.
- Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
- What Is The 'Like Dissolves Like' Principle?. (2025). YouTube.
- Method for Prediction of Pharmaceutical Solubility for Solvent Selection. (n.d.). AIChE.
- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
- How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.
- What is the meaning of the “like dissolve like” rule in chemistry?. (2016). Quora.
- USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). gmp-compliance.org.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Technical Note: Solubility Measurements. (n.d.). U.S. Pharmacopeia.
- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). SpringerLink.
- Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.
- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019). National Institutes of Health.
- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (n.d.). ResearchGate.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
- Solubility of organic compounds. (n.d.). Khan Academy.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of North Georgia.
- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). University of California, San Diego.
- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). Journal of Chemical Education.
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency.
- ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. (n.d.). Taiwan Food and Drug Administration.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025). ResearchGate.
- Advanced Properties of Amines. (2023). Chemistry LibreTexts.
- Does pH affect solubility?. (2023). AAT Bioquest.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. biorelevant.com [biorelevant.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and in-vitro evaluation of the novel compound, 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. The structural components of this molecule, specifically the chloropyridinyl moiety—a known pharmacophore for nicotinic acetylcholine receptors (nAChRs)—and the pyrrolidinol core, suggest its potential as a modulator of nAChRs and as a neuroprotective agent. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development, offering a robust framework for the preliminary assessment of this compound's biological activities.
Introduction: Rationale for Investigation
The discovery of novel small molecules is a cornerstone of therapeutic advancement.[1] The compound this compound presents an intriguing chemical architecture. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, valued for its conformational rigidity and synthetic tractability.[2][3] Its combination with a 6-chloropyridin-3-yl)methyl substituent positions it as a structural analog of various nicotinic acetylcholine receptor (nAChR) ligands. The hydroxyl group on the pyrrolidine ring introduces a chiral center and a potential site for hydrogen bonding, which could be critical for receptor affinity and selectivity.
Given the implication of nAChRs in cognitive function and neurodegenerative diseases, and the established neuroprotective potential of certain pyrrolidine derivatives, this compound warrants investigation.[4][5] This guide outlines the necessary experimental steps to synthesize, purify, and characterize this compound, followed by detailed protocols for assessing its affinity for nAChRs and its potential neuroprotective effects in a human neuroblastoma cell line.
Health and Safety Precautions
The toxicological properties of this compound have not been fully investigated. However, based on its structural components, namely chloropyridines and pyrrolidines, stringent safety measures are mandatory.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[4]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: All handling of the compound and its precursors should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[4][6]
2.2. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Ensure adequate ventilation and use non-sparking tools.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][8]
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Synthesis and Characterization
A plausible synthetic route for this compound involves the N-alkylation of (R)- or (S)-pyrrolidin-3-ol with 3-(chloromethyl)-6-chloropyridine.
Proposed Synthesis Protocol
Reaction: (S)-pyrrolidin-3-ol + 3-(chloromethyl)-6-chloropyridine → (S)-1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Materials:
-
(S)-pyrrolidin-3-ol
-
3-(chloromethyl)-6-chloropyridine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (S)-pyrrolidin-3-ol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3-(chloromethyl)-6-chloropyridine (1.1 eq) in anhydrous acetonitrile dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the protons and carbons of the pyrrolidine and chloropyridine rings. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity assessment | A single major peak indicating high purity (ideally >95%). |
Diagram of Synthetic Workflow:
Caption: Synthetic and characterization workflow for the target compound.
In-Vitro Biological Evaluation
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific nAChR subtype (e.g., α4β2).[9]
Materials:
-
Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK-293 cells).[9]
-
Radioligand (e.g., [³H]Epibatidine).
-
Unlabeled control ligand (e.g., nicotine or epibatidine).
-
Test compound: this compound.
-
Binding buffer.
-
96-well microplate.
-
Glass fiber filters.
-
Scintillation fluid and scintillation counter.[9]
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the unlabeled control ligand.
-
Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.[9]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxin-induced cell death, a common model for studying neurodegeneration.[5][10]
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
Neurotoxin (e.g., Amyloid-beta peptide (Aβ), 6-hydroxydopamine (6-OHDA), or MPP⁺).[5]
-
Test compound dissolved in DMSO (final DMSO concentration <0.1%).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Neurotoxin Exposure: Introduce the neurotoxin to the culture medium. Include control wells (cells only), toxin-only wells, and test compound-only wells.
-
Incubation: Co-incubate the cells with the neurotoxin and test compound for 24 hours.[10]
-
MTT Assay:
Data Analysis:
-
Express cell viability as a percentage relative to the control (untreated) cells.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine if the compound confers a protective effect.
Diagram of In-Vitro Assay Workflow:
Caption: Workflow for in-vitro biological evaluation of the target compound.
Conclusion
The protocols detailed in this document provide a foundational framework for the initial investigation of this compound. Successful synthesis and characterization, followed by systematic in-vitro evaluation, will elucidate the compound's potential as a novel pharmacological agent. The data generated from these experiments will be crucial in guiding future studies, including mechanism of action, structure-activity relationship (SAR) analysis, and potential in-vivo efficacy studies.
References
- Chen, L., Martin, G. B., & Rechnitz, G. A. (n.d.). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BenchChem. (2025). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Taylor & Francis Online. (n.d.). Drug discovery inspired by bioactive small molecules from nature.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025). Application Notes and Protocols: Investigating the Neuroprotective Effects of Fraxidin in the SH-SY5Y Cell Line.
- PMC - NIH. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer.
- MyBioSource. (n.d.). Human Nicotinic acetylcholine receptor ELISA Kit.
- Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
- Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
- ResearchGate. (2025). Drug discovery inspired by bioactive small molecules from nature.
- ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- Scilit. (2025). Characterization of Small-Molecule Compounds.
- Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- NIH. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- PMC - NIH. (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
- ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
designing in vivo studies with 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
This document provides a comprehensive guide for designing and executing early-stage in vivo studies for the novel chemical entity 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, hereafter referred to as "Compound X." As no public data exists for this specific molecule, this guide establishes a foundational roadmap based on first principles of pharmacology and drug development. It is intended for researchers, scientists, and drug development professionals.
The structural motifs of Compound X—a chloropyridinyl methyl group and a pyrrolidinol moiety—suggest potential interactions with central nervous system (CNS) targets. The chloropyridinyl moiety is found in neonicotinoid insecticides that target nicotinic acetylcholine receptors (nAChRs).[1] The substituted pyrrolidine ring is a feature of orexin receptor 2 (OX2R) agonists, which are under investigation for sleep disorders.[2][3] Given these structural alerts, this guide proposes a dual-track investigation to characterize the compound's safety, pharmacokinetic profile, and potential efficacy related to these two pathways.
Guiding Principles for In Vivo Study Design
Robust preclinical research requires meticulous planning to ensure that studies are both ethical and scientifically sound.[4][5] The primary objectives are to answer a specific hypothesis, use the minimum number of animals necessary to obtain statistically significant results, and mitigate experimental bias through randomization and blinding.[6][7] Every study should be designed to yield data that is reproducible and translatable.
Phase 1: Foundational Characterization
This initial phase focuses on preparing Compound X for in vivo administration and establishing a preliminary safety and tolerability profile.
Formulation Development
The first hurdle in preclinical testing is developing a safe and effective vehicle for drug administration. Many novel compounds exhibit poor water solubility, which can hinder absorption and lead to inaccurate assessments of efficacy and toxicity.
Objective: To develop a stable, injectable formulation of Compound X suitable for rodent studies.
Protocol: Formulation Screening
-
Solubility Assessment: Determine the solubility of Compound X in a panel of pharmaceutically acceptable vehicles.[8] Common options include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Aqueous solutions with pH modification (for acidic or basic compounds).[9]
-
Co-solvents like Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or Dimethyl Sulfoxide (DMSO), often in combination with aqueous vehicles.[10]
-
Surfactants such as Tween® 80 or Kolliphor® EL.
-
Cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes.[9]
-
-
Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration. Prioritize aqueous solutions. If co-solvents or surfactants are necessary, keep their concentrations to a minimum to avoid vehicle-induced toxicity.
-
Stability Testing: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and under refrigeration to ensure the compound does not precipitate before or during administration.
-
Documentation: Meticulously record the final formulation composition for all subsequent studies to ensure reproducibility.
| Parameter | Description | Example Vehicles | Considerations |
| Aqueous Solubility | Solubility in buffered solutions. | Saline, PBS pH 7.4 | Ideal for IV administration if solubility is sufficient. |
| pH Modification | Use of buffers to ionize the compound. | Citrate buffer (pH 3-6), Phosphate buffer (pH 6-8) | Check for compound stability at different pH values. |
| Co-solvents | Water-miscible organic solvents. | 10% DMSO, 40% PEG400, 50% PG | Can cause hemolysis or irritation at high concentrations. |
| Surfactants | Micelle-forming agents to solubilize lipophilic compounds. | 5-10% Tween® 80, 5-10% Kolliphor® EL | Potential for hypersensitivity reactions and toxicity.[11] |
| Complexation Agents | Encapsulating molecules. | 20-40% HP-β-CD in water | Generally well-tolerated; can significantly improve solubility.[8] |
Acute Toxicity and Safety Pharmacology
Before proceeding to efficacy studies, it is essential to understand the compound's safety profile. This involves determining the maximum tolerated dose (MTD) and observing for overt signs of toxicity.[12][13]
Objective: To assess the acute toxicity of Compound X and identify a dose range for subsequent studies using a modified Irwin test and an acute oral toxicity study design.
Protocol: Single-Dose Acute Toxicity and Irwin Test
This protocol integrates principles from the FDA and OECD guidelines for acute toxicity testing.[12][14][15][16]
-
Animal Model: Use a standard rodent strain, such as C57BL/6 mice or Sprague-Dawley rats.[17] Use a single sex, typically females, for initial studies to reduce variability.[18]
-
Dose Selection: Based on in vitro data (if available) or structural similarity to other compounds, select a starting dose. A common starting dose in the absence of other information is 300 mg/kg.[16] Subsequent doses are escalated or de-escalated based on the outcome.
-
Administration: Administer Compound X via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV), if feasible, to assess absolute bioavailability later.[12] A vehicle control group is mandatory.
-
Irwin Test: This is a systematic observational battery to detect overt effects on behavior and physiological function.[17][19][20] Observations should be made at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes post-dose) and daily for 14 days.[12]
-
Data Collection: Record all clinical signs, including changes in posture, gait, respiration, salivation, and reactivity to stimuli.[16] Note the time of onset, duration, and severity of any signs. Record body weights and any mortalities.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period to identify any macroscopic organ abnormalities.[12]
| Domain | Parameters Observed (Irwin Test) |
| Behavioral | Alertness, Spontaneous Activity, Reactivity, Aggression, Fear, Passivity |
| Neurological | Tremors, Convulsions, Gait, Righting Reflex, Body Position, Muscle Tone |
| Autonomic | Pupil Size, Salivation, Piloerection, Respiration Rate, Body Temperature |
| Physiological | Skin Color, Heart Rate, Diarrhea/Constipation |
Phase 2: Pharmacokinetic (PK) Profiling
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for designing effective dosing regimens for efficacy studies.[21][22]
Objective: To determine the key pharmacokinetic parameters of Compound X in rodents.
Protocol: Single-Dose Rodent PK Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.[23][24] Catheterized animals are preferred for serial blood sampling to reduce stress and animal numbers.
-
Dose Groups:
-
Group 1: IV administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
-
Group 2: PO administration (e.g., 5-10 mg/kg) to determine oral bioavailability (F%).
-
-
Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[21]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of Compound X in plasma.[22]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration.[22] | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve. | Represents total drug exposure. |
| t½ | Terminal half-life.[22] | Determines dosing interval and time to steady state. |
| CL | Clearance.[22] | Rate of drug elimination from the body. |
| Vd | Volume of distribution.[22] | Indicates the extent of drug distribution into tissues. |
| F% | Oral Bioavailability. | Fraction of the oral dose that reaches systemic circulation. |
Phase 3: Pharmacodynamic (PD) and Efficacy Assessment
Based on the structural alerts, this phase will investigate the effects of Compound X on CNS functions related to nicotinic acetylcholine and orexin receptor systems.
Workflow for In Vivo Characterization
The overall strategy follows a logical progression from broad safety assessment to targeted efficacy models.
Caption: Phased approach for the in vivo characterization of Compound X.
Assessment of Orexin 2 Receptor (OX2R) Agonist Activity
Orexin agonists are known to promote wakefulness.[2] The gold-standard method for assessing sleep-wake states in rodents is electroencephalography (EEG) and electromyography (EMG) recording.[25]
Objective: To determine if Compound X promotes wakefulness and alters sleep architecture in mice.
Protocol: EEG/EMG Sleep-Wake Analysis
-
Animal Model: Adult C57BL/6 mice.
-
Surgical Implantation: Surgically implant mice with pre-fabricated EEG/EMG electrodes for chronic recording.[25] Allow at least one week for recovery.
-
Acclimation: Acclimate mice to the recording chambers and tether system for several days.
-
Study Design: Use a within-subjects crossover design.
-
Day 1: Baseline recording (vehicle administration).
-
Day 2: Compound X administration at the beginning of the light (inactive) phase.
-
-
Dosing: Select 2-3 doses based on PK and safety data that are expected to provide sustained plasma exposure.
-
Data Acquisition: Record EEG/EMG continuously for 24 hours post-dose.
-
Data Analysis: Score the recordings into wake, NREM sleep, and REM sleep epochs.[26] Analyze total time spent in each state, bout duration, and state transitions.[27]
Assessment of Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity
nAChR agonists can have varied effects, including antinociception and cognitive enhancement.[28][29] A broad assessment is necessary to screen for potential therapeutic effects.
Objective: To screen Compound X for nAChR-related CNS activity.
Protocol: Hot Plate Test for Analgesia
This is a standard test for centrally-acting analgesics.[28]
-
Animal Model: Adult C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Use a commercial hot plate apparatus set to a non-harmful temperature (e.g., 55°C).
-
Baseline Measurement: Measure the baseline latency for each animal to lick its paw or jump. Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Administration: Administer vehicle or Compound X (at doses selected from PK/safety data). A positive control (e.g., morphine or nicotine) should be included.
-
Testing: Measure the post-treatment latency at several time points (e.g., 30, 60, 90 minutes) corresponding to the expected Tmax and exposure window.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) and compare treatment groups to the vehicle control.
Hypothesized Signaling Pathways
The following diagrams illustrate the potential mechanisms of action to be investigated.
Caption: Potential nAChR agonist signaling pathway for Compound X.
Caption: Potential OX2R agonist signaling pathway for Compound X.
References
-
OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. enfos.com. [Link]
-
General Principles of Preclinical Study Design. PMC. [Link]
-
Single Dose Acute Toxicity Testing for Pharmaceuticals. FDA. [Link]
-
Guidance for industry: single dose acute toxicity testing for... CW MARS catalog. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). umwelt-online. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). National Toxicology Program. [Link]
-
Pharmacokinetics Protocol – Rodents. University of North Carolina at Chapel Hill. [Link]
-
Polygraphic Recording Procedure for Measuring Sleep in Mice. PMC. [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
-
Single Dose Acute Toxicity Testing for Pharmaceuticals. FDA. [Link]
-
Rapid Assessment of Sleep-Wake Behavior in Mice. PubMed. [Link]
-
The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. PubMed. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Murine Pharmacokinetic Studies. Bio-protocol. [Link]
-
Longitudinal analysis of developmental changes in electroencephalography patterns and sleep-wake states of the neonatal mouse. PLOS One. [Link]
-
(PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]
-
Single Dose Acute Toxicity Testing for Pharmaceuticals; Revised Guidance; Availability. Federal Register. [Link]
-
Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats. PubMed Central. [Link]
-
Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
-
Rapid assessment of sleep/wake behaviour in mice. PMC. [Link]
-
Guidance for industry single dose acute toxicity testing for pharmaceuticals. University of Massachusetts at Boston. [Link]
-
Irwin Test. Vivotecnia. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]
-
Period-Amplitude Analysis Reveals Wake-Dependent Changes in the Electroencephalogram during Sleep Deprivation. Oxford Academic. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy. BioWorld. [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
Pk/bio-distribution. MuriGenics. [Link]
-
Primary Observation (Irwin) Test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiol. porsolt. [Link]
-
A Systematic Assessment of Robustness in CNS Safety Pharmacology. bioRxiv. [Link]
-
OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy. PubMed. [Link]
-
The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents (2023). SciSpace. [Link]
-
In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. NCBI. [Link]
-
Centessa to Advance Orexin Agent ORX750 to Phase 2 Studies Following Positive Interim Data. NeurologyLive. [Link]
-
Identification of α7 Nicotinic Acetylcholine Receptor Agonists for their Assessment in Improving Cognition in Schizophrenia. Royal Society of Chemistry. [Link]
-
In Vivo PET Imaging of the α4β2 Nicotinic Acetylcholine Receptor As a Marker for Brain Inflammation after Cerebral Ischemia. PubMed Central. [Link]
-
Orexin Receptors: Pharmacology and Therapeutic Opportunities. PMC. [Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Single Dose Acute Toxicity Testing for Pharmaceuticals | FDA [fda.gov]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. umwelt-online.de [umwelt-online.de]
- 17. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 19. Irwin Test [vivotecnia.com]
- 20. porsolt.com [porsolt.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. protocols.io [protocols.io]
- 23. Pk/bio-distribution | MuriGenics [murigenics.com]
- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 25. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Longitudinal analysis of developmental changes in electroencephalography patterns and sleep-wake states of the neonatal mouse | PLOS One [journals.plos.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. books.rsc.org [books.rsc.org]
Application Note: Validated Analytical Methods for the Quantification of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Introduction: The Importance of Quantifying 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in Pharmaceutical Development
This compound is a potential impurity or metabolite associated with active pharmaceutical ingredients (APIs) containing the chloropyridinyl and pyrrolidine scaffolds. The stringent control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies worldwide. Impurities can impact the safety and efficacy of drug products, making their accurate quantification essential. This application note provides a comprehensive guide to validated analytical methodologies for the precise quantification of this compound in pharmaceutical matrices.
This document is intended for researchers, analytical scientists, and drug development professionals. It offers detailed protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust technique, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity. The methodologies are presented with a focus on the scientific rationale behind the chosen parameters and are designed to meet the rigorous standards of international regulatory guidelines, such as ICH Q2(R1).
Method Development Considerations: A Chemically-Driven Approach
The molecular structure of this compound, featuring a basic pyridine ring, a secondary amine within the pyrrolidine ring, and a polar hydroxyl group, dictates the analytical strategy. These functional groups confer high polarity and a basic nature to the molecule, presenting specific challenges for chromatographic retention and peak shape.
Physicochemical Properties and their Chromatographic Implications
-
Basicity: The pyridine nitrogen and the pyrrolidine nitrogen are basic and will be protonated at acidic pH.
-
Polarity: The hydroxyl group and the nitrogen atoms make the molecule highly polar, leading to poor retention on traditional reversed-phase (C18) columns with highly organic mobile phases.
Therefore, the chromatographic method development focuses on strategies to retain and resolve this polar, basic analyte. For reversed-phase HPLC, this typically involves using a mobile phase with a high aqueous content and a controlled pH to manage the ionization state of the analyte. An acidic mobile phase (pH 3-4) is often employed to ensure consistent protonation of the basic nitrogens, which can improve retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method provides a robust and reliable approach for the quantification of this compound, suitable for routine quality control environments.
Experimental Protocol: HPLC-UV
1. Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 70 30 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the chloropyridinyl chromophore).[1]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer to a suitable volumetric flask.
-
Add the diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation (as per ICH Q2(R1) Guidelines)
The developed HPLC-UV method must be validated to ensure it is fit for its intended purpose.[2][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any matrix components, impurities, and degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area should be established over the specified range (e.g., 0.1 - 50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision data. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0% at three concentration levels. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD for the analysis of the same sample on different days, by different analysts, or on different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The concentration at which the analyte can be detected with a signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min). |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the quantification of trace levels of this compound in complex matrices, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS
1. Chromatographic and Mass Spectrometric System:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) or a polar-endcapped reversed-phase column.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution (HILIC):
Time (min) %A %B 0.0 5 95 3.0 40 60 3.1 5 95 | 5.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the [M+H]⁺ of this compound. Product ions (Q3) will be determined by infusing a standard solution and optimizing collision energy.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Standard and Sample Preparation:
-
Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents. The concentration range for calibration standards will likely be lower (e.g., 0.1 - 100 ng/mL) due to the higher sensitivity of the technique.
Method Validation (as per ICH Q2(R1) and Bioanalytical Method Validation Guidelines)
The validation of the LC-MS/MS method will follow the same parameters as the HPLC-UV method, with additional considerations for matrix effects.
| Validation Parameter | Acceptance Criteria |
| Matrix Effect | The response of the analyte in the presence of matrix ions should be evaluated. The coefficient of variation of the response in different lots of matrix should be ≤ 15%. |
| Recovery | The extraction efficiency of the analyte from the sample matrix should be consistent and reproducible. |
Workflow Diagrams
Caption: LC-MS/MS analysis workflow.
Conclusion
The analytical methods detailed in this application note provide robust and reliable strategies for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and reliable data, which is fundamental for regulatory submissions and ensuring the quality and safety of pharmaceutical products.
References
-
Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. (2020). International Journal of Scientific & Technology Research. [Link]
-
A stability indicating HPLC method to determine actual content and stability of nicotine within electronic cigarette liquids. (2018). Molecules. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. (2018). Journal of Analytical Methods in Chemistry. [Link]
-
A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. (2013). Journal of Pharmaceutical Analysis. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Times. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (2016). Pharma Times. [Link]
-
Extraction methods in pharmaceutical analysis. (n.d.). David Watson. [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. [Link]
Sources
high-performance liquid chromatography (HPLC) method for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Abstract
This comprehensive technical guide provides a detailed framework for the development, validation, and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. This compound, possessing structural motifs common in pharmaceutical development, requires robust analytical methods to ensure quality, purity, and stereochemical integrity. This document, designed for researchers, analytical scientists, and drug development professionals, moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, grounding them in fundamental chromatographic theory and regulatory expectations. We will explore both achiral analysis for purity and assay determination, and chiral separation for the quantification of enantiomeric purity. The protocols are structured to be self-validating, aligning with internationally recognized standards such as the ICH Q2(R1) guidelines.
Analyte Characterization & Chromatographic Strategy
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of this compound presents several key features that dictate our analytical strategy.
-
Structure and Polarity: The molecule contains a moderately polar pyrrolidinol ring and a more hydrophobic chloropyridine moiety. This amphiphilic nature makes it an ideal candidate for reversed-phase (RP-HPLC) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Ionizable Groups: The presence of two basic nitrogen atoms—one on the pyridine ring (pKa ≈ 5-6) and a secondary amine on the pyrrolidine ring (pKa ≈ 9-11)—is the most critical factor for method development.[1][2] The charge state of the molecule is highly dependent on the mobile phase pH. Operating without pH control will lead to poor peak shape, retention time drift, and unreliable results. Therefore, a buffered mobile phase is essential to ensure a consistent protonation state of the analyte.
-
UV Chromophore: The 6-chloropyridin-3-yl group is an excellent chromophore, providing strong ultraviolet (UV) absorbance. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector, typically in the range of 250-270 nm.[3][4]
-
Chirality: The hydroxyl group at the 3-position of the pyrrolidine ring creates a stereocenter. Consequently, the molecule exists as a pair of enantiomers. While these are indistinguishable in an achiral environment, their separation and quantification are often critical for pharmaceutical applications. This necessitates the development of a separate chiral HPLC method.[5]
Achiral RP-HPLC Method for Purity and Assay
This method is designed for the quantitative determination of the main compound (assay) and the separation of potential impurities.
Method Development Workflow
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals (resolution, peak shape, and analysis time). The logical flow is outlined below.
Caption: Workflow for Achiral HPLC Method Development.
Recommended Protocol: Achiral Analysis
This protocol provides a starting point that has been optimized for robust performance.
A. Equipment and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile (ACN) and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
Reference standard of this compound.
B. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds.[6] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | The acidic pH ensures both basic nitrogens are fully protonated, promoting sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with good UV transparency. |
| Gradient | 5% B to 70% B over 15 min, then hold at 70% B for 3 min | A gradient elution ensures the separation of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 265 nm | Wavelength of high absorbance for the chloropyridine chromophore. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak shape. |
C. Solution Preparation:
-
Buffer (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))
A developed method must be validated to prove its suitability for the intended purpose. The validation process follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9]
Validation Workflow
Caption: A systematic workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical criteria for acceptance.[10]
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Use PDA for peak purity analysis. | The analyte peak should be free from interference from blank/placebo. Peak purity index > 0.995. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (n=6): Six replicate preparations at 100% concentration. Intermediate (n=6): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD / LOQ | Determine signal-to-noise (S/N) ratio. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow ±10%). | System suitability parameters must pass. No significant change in results. |
Chiral HPLC Method for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, most commonly achieved by using a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs are highly effective for a wide range of compounds, including those with pyrrolidine structures.[12][13]
Method Development and Protocol
Development for chiral separations involves screening different CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase).
A. Recommended Chiral HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IC-3) 250 x 4.6 mm, 3 µm | Cellulose tris(3,5-dichlorophenylcarbamate) phases are known to provide excellent selectivity for a broad range of chiral compounds via hydrogen bonding and dipole interactions.[12] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | A normal-phase system often provides better selectivity on polysaccharide CSPs. DEA is a basic additive used to improve the peak shape of basic analytes. |
| Mode | Isocratic | Isocratic elution is typical for chiral separations to ensure stability and reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 25 °C | Lower temperatures can sometimes improve chiral resolution. |
| Detection | UV at 265 nm | Same chromophore as in the achiral method. |
| Injection Vol. | 10 µL | Standard volume. |
B. Solution Preparation:
-
Mobile Phase: Carefully prepare the mixture of n-Hexane, IPA, and DEA in the specified ratio.
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Sample Solution (0.2 mg/mL): Prepare a solution of the material to be tested. A lower concentration is often used for chiral analysis to avoid column overload. Filter through a 0.45 µm PTFE syringe filter.
Conclusion
This application note provides two robust, reliable, and scientifically-grounded HPLC methods for the comprehensive analysis of this compound. The achiral reversed-phase method is suitable for determining purity and assay, while the chiral normal-phase method allows for the accurate determination of enantiomeric excess. By explaining the rationale behind parameter selection and adhering to the validation principles of ICH Q2(R1), these protocols provide a solid foundation for the implementation of this analysis in a regulated research or quality control environment.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Semantic Scholar. (1997). Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
PubChem. (n.d.). Acetamiprid metabolite (IM-1-5). Retrieved from [Link]
-
PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
Title: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in Biological Matrices
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a polar heterocyclic compound of interest in pharmaceutical development. Recognizing the analytical challenges posed by such polar molecules, including poor retention on traditional reversed-phase columns, this guide provides a meticulously developed method grounded in first principles of chromatography and mass spectrometry. We detail a complete workflow, from sample preparation to final data analysis, and establish a protocol for method validation in accordance with international regulatory standards. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable bioanalytical method for this, or structurally similar, compounds.
Introduction and Scientific Rationale
The compound this compound incorporates a chloropyridine moiety linked to a pyrrolidinol group. Such structures are common in modern drug discovery, often presenting bioanalytical challenges due to their polarity and potential for complex metabolic pathways. Accurate quantification in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
The primary analytical challenge for this molecule is its hydrophilic nature, which can lead to poor retention and potential matrix effects in standard reversed-phase liquid chromatography (RPLC).[1][2] This method directly addresses this challenge by optimizing chromatographic conditions to ensure robust retention and separation from endogenous interferences. Furthermore, the protocol leverages the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) for unambiguous detection. The validation framework is designed based on the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines to ensure the generation of reliable, reproducible, and defensible data.[3][4][5]
Analyte Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₃ClN₂O
-
Monoisotopic Mass: 212.0716 Da
-
Key Structural Features:
-
Chloropyridine Ring: Provides a site for potential metabolism and is a key chromophore.
-
Pyrrolidinol Group: A polar, basic functional group that influences solubility and chromatographic behavior. The presence of two basic nitrogen atoms makes the molecule an excellent candidate for positive mode electrospray ionization.
-
Experimental Design and Protocol
Rationale for Methodological Choices
-
Chromatography: While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds[6], a well-designed RPLC method is often more rugged and familiar in many laboratories. We selected a C18 column with a unique polar-endcapping to enhance retention for polar analytes. The use of formic acid as a mobile phase additive serves a dual purpose: it protonates the analyte to improve peak shape and provides the necessary protons for efficient electrospray ionization in positive mode.[7]
-
Sample Preparation: A protein precipitation (PPT) approach using acetonitrile was chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins. This "dilute-and-shoot" strategy is ideal for early-stage development and high-throughput analysis.
-
Ionization and Detection: Positive mode Electrospray Ionization (ESI) is the clear choice due to the presence of two basic nitrogen atoms that are easily protonated.[8] Detection is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]
Materials and Reagents
-
Analyte Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade, ≥99%)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
Step-by-Step Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike into blank plasma.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into blank biological matrix to prepare CC standards (typically 8 non-zero levels) and QC samples (at least 4 levels: LLOQ, Low, Mid, and High).
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the sample (plasma, CC, or QC) into the corresponding tube.
-
Add 150 µL of the precipitation solution (acetonitrile containing the internal standard at a fixed concentration).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~120 µL) to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Analytical Instrumentation and Conditions
The following tables summarize the starting conditions for the LC-MS/MS system. These parameters should be optimized as part of the method development process.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas | Nitrogen, 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| Analyte | |
| Internal Std |
Note: Product ions for MRM transitions must be determined empirically by infusing a standard solution of the analyte and performing a product ion scan.
Analytical Workflow Visualization
The entire process from sample receipt to final report generation is outlined in the workflow diagram below.
Caption: High-level workflow for the LC-MS/MS analysis.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation should be performed according to regulatory guidelines such as ICH Q2(R1).[10][11][12] The following experiments constitute a robust validation plan.
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Linearity and Range: Analyze the calibration curve on at least three separate days. The curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicate (n=6) on three separate days. The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at the LLOQ).[13]
-
Limit of Detection (LOD) and Quantitation (LLOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as the concentration yielding a signal-to-noise ratio of ≥3.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.
Validation Logic Visualization
The decision-making process for validating the analytical method follows a structured, hierarchical approach.
Caption: Hierarchical pillars of analytical method validation.
Conclusion
This application note provides a detailed and scientifically-grounded LC-MS/MS method for the quantification of this compound. By explaining the rationale behind key decisions in chromatography and mass spectrometry, this guide serves not only as a protocol but also as a teaching tool for scientists working with similar polar analytes. The outlined validation plan, based on established international guidelines, ensures that the method will produce high-quality, reliable data suitable for regulatory submission and pivotal decision-making in the drug development process.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link][4]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link][10]
-
International Council for Harmonisation. Quality Guidelines. [Link][11]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2023). [Link][5]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. [Link][14]
-
Kou, L., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. [Link][15]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link][1]
-
Tannu, A. R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link][2]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2023). [Link][12]
-
Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link][16]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][6]
-
D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link][8]
-
Ma, L., et al. (2006). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link][17]
-
AACC. Validation of clinical LC-MS/MS methods: What you need to know. (2018). [Link][13]
-
Esmans, E.L., et al. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry. Nucleosides and Nucleotides. [Link][18]
-
Prolytix. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][9]
-
U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). [Link][19]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (2022). [Link][7]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). [Link][20]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. waters.com [waters.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. scispace.com [scispace.com]
- 9. nebiolab.com [nebiolab.com]
- 10. starodub.nl [starodub.nl]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
- 14. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. researchgate.net [researchgate.net]
nuclear magnetic resonance (NMR) spectroscopy of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An Application Note for the Structural Elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the structural characterization of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond rote protocols to explain the causal logic behind experimental design, from sample preparation to the strategic application of one- and two-dimensional NMR experiments. By integrating field-proven insights with foundational principles, this note serves as a self-validating methodology for confirming the chemical structure, stereochemistry, and purity of this important heterocyclic building block.
Introduction and Strategic Importance
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a 6-chloropyridine moiety, a common pharmacophore found in compounds like the neonicotinoid insecticide Acetamiprid, with a chiral pyrrolidin-3-ol scaffold.[1][2] The pyrrolidine ring, in particular, is a privileged structure in numerous pharmaceuticals due to its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1]
Given the presence of a stereocenter at the C3 position of the pyrrolidine ring, unambiguous structural confirmation is paramount for any research or development application. NMR spectroscopy stands as the definitive analytical technique for this purpose, providing precise, atom-level information on molecular connectivity and stereochemistry. This guide details the necessary protocols to acquire and interpret a full suite of NMR data (¹H, ¹³C, COSY, HSQC) to achieve complete structural assignment.
Molecular Structure and NMR Considerations
The target molecule possesses distinct structural regions that will give rise to characteristic NMR signals. A systematic labeling scheme is essential for spectral assignment.
Chemical Structure and Numbering:
-
Chloropyridine Ring: This aromatic system contains three non-equivalent protons (H-2', H-4', H-5') that will appear in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm). Their splitting patterns will be dictated by ortho and meta coupling.
-
Methylene Bridge (C7): This CH₂ group acts as a linker. Its protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and may appear as a complex multiplet or two distinct signals, each coupled to the other (geminal coupling).
-
Pyrrolidine Ring: This saturated ring contains a chiral center at C3.
-
C3-H: The proton attached to the carbon bearing the hydroxyl group will have a chemical shift influenced by the electronegative oxygen.
-
Asymmetry: The chiral center renders the protons on C2, C4, and C5 diastereotopic, leading to more complex splitting patterns than might be expected in an achiral analogue.[3]
-
-
Hydroxyl Proton (-OH): The signal for this proton can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In solvents like CDCl₃, it may be difficult to observe, while in DMSO-d₆, it is typically a sharp, well-defined signal that can show coupling to the C3 proton.[4]
Experimental Design and Workflow
A multi-step, logical workflow ensures that data from simpler experiments informs the setup and interpretation of more complex ones. This hierarchical approach is efficient and robust.
Caption: Logical workflow for NMR-based structural elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[5]
-
Analyte Quantity: For a standard 400-600 MHz spectrometer, weigh 5-10 mg of this compound for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[6]
-
Solvent Selection:
-
Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a simple, well-defined residual solvent peak (δ ≈ 7.26 ppm).[4][7]
-
Alternative: If the hydroxyl proton is of interest or if solubility in CDCl₃ is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[8] It is a polar aprotic solvent with excellent solubilizing power.[8] The residual proton signal is at δ ≈ 2.50 ppm.
-
-
Procedure: a. Place the weighed sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is critical.[6] d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5] Solid particles will degrade spectral quality by disrupting the magnetic field homogeneity.[5] e. Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: 1D ¹H NMR Acquisition
This is the foundational experiment to visualize all proton environments.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (NS): 8-16 scans.
-
Receiver Gain (RG): Adjust automatically.
-
-
Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID). b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to achieve a flat baseline. d. Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) as the reference. e. Integrate all signals and analyze multiplicities (singlet, doublet, triplet, multiplet).
Protocol 3: 1D ¹³C{¹H} NMR Acquisition
This experiment identifies all unique carbon atoms in the molecule.
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters (Typical for 100 MHz):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128-1024 scans, depending on sample concentration. The ¹³C nucleus has low natural abundance and sensitivity, requiring more scans.[10]
-
-
Data Processing: a. Apply an exponential window function (line broadening of 1-2 Hz). b. Perform a Fourier Transform. c. Phase the spectrum and perform baseline correction. d. Calibrate the chemical shift axis using the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).[7]
Protocol 4: 2D ¹H-¹H COSY Acquisition
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2-3 bonds.[11] This is essential for mapping out the connectivity within the pyrrolidine and pyridine rings.
-
Acquisition Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf' on Bruker systems).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions (F2 and F1).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Data Processing: a. Apply a sine-squared window function in both dimensions. b. Perform a 2D Fourier Transform. c. Symmetrize the spectrum if necessary. d. Correlate the diagonal peaks with the 1D ¹H spectrum. Off-diagonal cross-peaks indicate J-coupling between two protons.[11]
Protocol 5: 2D ¹H-¹³C HSQC Acquisition
Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11] This is the most reliable way to assign carbon signals.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Sufficient to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Data Processing: a. Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or shifted sine in F1). b. Perform a 2D Fourier Transform. c. Phase and baseline correct the spectrum. d. Each cross-peak in the 2D map connects a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis.[12]
Data Interpretation: A Self-Validating System
The power of this workflow lies in using each spectrum to validate the others.
Caption: Expected NMR correlations for structure assignment.
-
¹H Spectrum Analysis:
-
Identify the three aromatic protons. H-2' will likely be a doublet, H-4' a doublet of doublets, and H-5' a doublet.
-
Locate the methylene bridge protons (H-7). These should integrate to 2H.
-
Identify the proton on the carbon with the hydroxyl group (H-3). This will be a multiplet in the δ 3.5-4.5 ppm range.
-
The remaining pyrrolidine protons (H-2, H-4, H-5) will be complex multiplets in the aliphatic region.
-
-
COSY Spectrum Analysis:
-
Start with an unambiguous proton, like H-2' on the pyridine ring. Find its cross-peak to identify its coupling partner.
-
Use the cross-peaks to "walk" around the pyrrolidine ring. For example, find the signal for H-3, then look for its cross-peaks to identify the H-2 and H-4 protons. Continue from H-2 and H-4 to find H-5.
-
-
¹³C and HSQC Analysis:
-
Count the number of signals in the ¹³C spectrum to confirm the 11 unique carbons.
-
Use the HSQC spectrum to definitively link each proton assignment from the ¹H and COSY spectra to a specific carbon signal. For example, find the cross-peak corresponding to the H-3 proton on the F2 axis; this will pinpoint the C3 signal on the F1 axis. This process is repeated for every protonated carbon, providing unambiguous C-H assignments.[13]
-
Summary of Expected Spectral Data
The following table provides an estimated range for the chemical shifts based on analogous structures.[14][15] Actual values may vary based on solvent and experimental conditions.
| Atom Label | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | ¹H Multiplicity | Notes |
| Pyridine | ||||
| C-2' | ~8.3 | ~150 | d | |
| C-3' | - | ~138 | - | Quaternary |
| C-4' | ~7.7 | ~139 | dd | |
| C-5' | ~7.3 | ~124 | d | |
| C-6' | - | ~157 | - | Quaternary, Cl-bearing |
| Linker | ||||
| C-7 | ~3.6 | ~55 | m (or ABq) | Diastereotopic protons |
| Pyrrolidine | ||||
| C-2 | ~2.8-3.2 | ~60 | m | Diastereotopic protons |
| C-3 | ~4.3 | ~70 | m | Chiral center, OH-bearing |
| C-4 | ~1.8-2.2 | ~35 | m | Diastereotopic protons |
| C-5 | ~2.6-3.0 | ~54 | m | Diastereotopic protons |
| -OH | Variable | - | br s | Solvent/concentration dependent |
Conclusion
By following this structured and logically validated workflow, researchers can confidently perform the complete structural elucidation of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system that confirms atom connectivity and addresses the key stereochemical questions posed by the molecule's chiral nature. This protocol not only ensures data integrity but also provides a deeper understanding of the molecule's spectroscopic properties, which is invaluable for quality control, reaction monitoring, and further drug development efforts.
References
-
NMRium - The next-generation NMR software. (n.d.). Retrieved January 7, 2026, from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved January 7, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved January 7, 2026, from [Link]
-
University of Delaware. (n.d.). NMR Data Processing Software. Retrieved January 7, 2026, from [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved January 7, 2026, from [Link]
-
Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]
-
Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved January 7, 2026, from [Link]
-
Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved January 7, 2026, from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved January 7, 2026, from [Link]
- Martins, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 7, 2026, from [Link]
-
Reddit. (2022). Good resources for learning the theory behind NMR? Retrieved January 7, 2026, from [Link]
-
Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved January 7, 2026, from [Link]
-
Reddit. (2024). Anyone know a good website or source to learn NMR? Retrieved January 7, 2026, from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 7, 2026, from [Link]
-
American Chemical Society. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 7, 2026, from [Link]
-
PubMed. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. Retrieved January 7, 2026, from [Link]
-
ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Retrieved January 7, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 7, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 7, 2026, from [Link]
-
PubMed. (n.d.). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Acetamiprid metabolite (IM-1-5). Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved January 7, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). (6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo(3,4-b)pyrazin-7-yl) 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate. Retrieved January 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. organomation.com [organomation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in Modern Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold for Neurological Targets
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the success of a medicinal chemistry campaign. 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is a heterocyclic building block of profound interest, embodying a convergence of key structural motifs that render it a "privileged scaffold," particularly for agents targeting the central nervous system (CNS). This molecule synergistically combines the potent (6-chloropyridin-3-yl)methyl pharmacophore, renowned for its high-affinity interactions with neuronal nicotinic acetylcholine receptors (nAChRs), with the versatile and synthetically tractable pyrrolidin-3-ol core.[1][2]
The pyrrolidine ring is a foundational element in a multitude of natural products and FDA-approved drugs, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[2][3] The addition of a hydroxyl group at the 3-position provides a crucial synthetic handle, empowering medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune critical drug-like properties such as solubility, metabolic stability, and target engagement.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the applications of this compound. We will provide not only the "how" through detailed experimental protocols but also the "why," offering insights into the causality behind experimental design and the strategic value of this compound in the development of next-generation therapeutics.
Part 1: The Pharmacological Significance of the Constituent Moieties
The (6-Chloropyridin-3-yl)methyl Group: A High-Affinity Ligand for α4β2 nAChRs
The neuronal nicotinic acetylcholine receptor (nAChR) family, particularly the α4β2 subtype, is a validated therapeutic target for a range of neurological and psychiatric disorders, most notably nicotine addiction.[4][5][6] Ligands that can modulate the activity of these receptors—either as agonists, partial agonists, or antagonists—are of immense therapeutic interest.
The (6-chloropyridin-3-yl)methyl moiety is a cornerstone pharmacophore for achieving high-affinity binding at the α4β2 nAChR.[1] The key interactions underpinning this affinity are well-understood and form the basis of a robust pharmacophore model.
-
Hydrogen Bond Acceptor: The pyridine nitrogen atom acts as a critical hydrogen bond acceptor, interacting with a key residue in the receptor's binding pocket.
-
Cationic Center: The protonated nitrogen of the pyrrolidine ring provides a cationic center that engages in a cation-π interaction with a tryptophan or tyrosine residue in the binding site.
-
Electronic Properties: The electron-withdrawing chlorine atom at the 6-position of the pyridine ring enhances the hydrogen bond accepting capability of the pyridine nitrogen, significantly increasing binding potency compared to its non-chlorinated analogue.[1]
The Pyrrolidin-3-ol Core: A Platform for Optimization
While the chloropyridinylmethyl group provides the anchor for target affinity, the pyrrolidin-3-ol core offers the versatility required for lead optimization. The hydroxyl group is not merely a passive feature; it is a strategic tool for:
-
Exploring SAR: Derivatization of the -OH group (e.g., through etherification, esterification, or replacement) allows chemists to probe for additional interactions within the binding pocket.
-
Tuning Physicochemical Properties: The polarity of the hydroxyl group can be modified to optimize solubility, permeability across the blood-brain barrier (BBB), and metabolic stability (e.g., masking a potential site of glucuronidation).
-
Introducing Chirality: The C3 carbon is a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which often exhibit different potencies and off-target activities.
Part 2: Application in Lead Discovery & Optimization
The primary application of this compound is as a starting material for the synthesis of compound libraries targeting the α4β2 nAChR. The smoking cessation aid Varenicline (Chantix) is a partial agonist at this receptor, highlighting the therapeutic success of this strategy.[4][7] While not a direct intermediate in all patented Varenicline syntheses, our title compound represents a structurally analogous and highly relevant starting point for discovering novel modulators.
Structure-Activity Relationship (SAR) Data for Related Analogues
The following table summarizes binding affinity data for key analogues, demonstrating the importance of the 6-chloro-3-pyridinylmethyl scaffold.
| Compound Name | Modification | Receptor Target | Binding Affinity (IC50, nM) | Reference |
| (-)-Nicotine | Reference Compound | rat recombinant α4β2 | 3.8 | [1] |
| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine | Imidazolidine ring | rat recombinant α4β2 | 6.0 | [1] |
| N-[(6-Chloro-3-pyridinyl)methyl]pyrrolidine | Pyrrolidine ring | rat recombinant α4β2 | 9 | [1] |
| Imidacloprid | N-nitroimine group | rat recombinant α4β2 | 155 | [1] |
This data illustrates that replacing the N-methylpyrrolidine of nicotine with an N-[(6-chloro-3-pyridinyl)methyl] group attached to a simple pyrrolidine results in a compound with exceptionally high affinity (9 nM), comparable to nicotine itself.[1]
Part 3: Experimental Protocols
The following protocols are designed to be robust and self-validating, employing standard laboratory techniques and reagents.
Protocol 3.1: Synthesis of this compound
This protocol describes a standard reductive amination procedure, which is a high-yield and reliable method for forming the C-N bond.
Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder than other hydrides like sodium borohydride. It is particularly effective for the reductive amination of aldehydes in the presence of other functional groups and does not readily reduce the aldehyde starting material on its own, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar and aprotic, ensuring the stability of the intermediate iminium ion.
Materials:
-
6-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
-
Pyrrolidin-3-ol (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes or DCM/Methanol solvent system
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Chloro-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous DCM.
-
Add pyrrolidin-3-ol (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to yield the pure product.
Protocol 3.2: Derivatization via O-Acetylation
This protocol demonstrates a simple esterification to showcase how the hydroxyl group can be used to generate analogues for SAR studies.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (TEA) (1.5 eq) followed by slow, dropwise addition of acetyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product, which can be purified by chromatography if necessary.
Part 4: Biological Evaluation Protocol
Protocol 4.1: In Vitro α4β2 nAChR Radioligand Competitive Binding Assay
This protocol provides a framework for assessing the binding affinity of newly synthesized compounds at the target receptor.
Causality: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the α4β2 receptor (e.g., [³H]-Cytisine or [³H]-Epibatidine) is incubated with a source of the receptor (membranes from cells expressing the receptor). The amount of radioactivity bound to the membranes is measured. When a non-labeled test compound is added, it will compete with the radioligand for the same binding site. A potent test compound will displace the radioligand at low concentrations, resulting in a lower radioactive signal. This allows for the calculation of the test compound's inhibitory concentration (IC₅₀) and binding affinity (Ki).
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Test compounds, dissolved in DMSO and serially diluted.
-
Non-specific binding control: A high concentration of a known ligand, e.g., 100 µM (-)-Nicotine.
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (<1%).
-
In a 96-well plate, add in order: assay buffer, cell membranes (typically 50-100 µg protein/well), test compound (or vehicle for total binding, or non-specific control), and finally the [³H]-radioligand (at a concentration near its Kd).
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration using a cell harvester, washing the filters with ice-cold assay buffer to separate bound from unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for medicinal chemistry projects targeting nAChRs and potentially other CNS receptors. Its structure contains both a high-affinity pharmacophore and a versatile scaffold for synthetic elaboration and property optimization. The protocols provided herein offer a robust framework for synthesizing this key molecule and its derivatives, as well as for evaluating their biological activity, thereby accelerating the discovery of novel therapeutic agents for challenging neurological disorders.
References
-
Di Ciano, M., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
Tomizawa, M., & Casida, J. E. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. Available at: [Link]
- European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. Google Patents.
- Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
- Google Patents. (2010). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
-
Kagabu, S., et al. (2005). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Heredia, J. K., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available at: [Link]
-
New Drug Approvals. (2016). Varenicline (Chantix™). Available at: [Link]
- European Patent Office. (2023). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - EP 4241775 A1. Google Patents.
-
Appiah, K. S., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules. Available at: [Link]
-
Maleev, V. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Liu, K., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Study of a Novel Class of ORL1 Receptor Antagonists Based on N-biarylmethyl Spiropiperidine. ACS Chemical Neuroscience. Available at: [Link]
-
Zuniga, L., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules. Available at: [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]
-
Nicolotti, O., et al. (2001). Neuronal nicotinic receptor agonists: a multi-approach development of the pharmacophore. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Toll, L., et al. (2016). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Utilizing 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in Drug Discovery Pipelines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel chemical entity, 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol. This document outlines a strategic approach to integrating this compound into drug discovery workflows, from initial target validation to lead optimization, based on the structural motifs present and their established roles in medicinal chemistry.
Introduction: The Potential of a Privileged Scaffold
The molecule this compound is a unique composite of two key structural features with a rich history in drug discovery: the chloropyridinyl moiety and the pyrrolidinol core. The pyrrolidine ring is a well-established "privileged scaffold," found in a multitude of natural products and synthetic drugs, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[1] The 6-chloropyridin-3-yl)methyl group is a recognized pharmacophore, notably present in neonicotinoid insecticides, but also explored in medicinal chemistry for its potential to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs).[2]
The combination of these two fragments in this compound suggests a high potential for biological activity, particularly within the central nervous system (CNS). This document will therefore focus on a hypothetical, yet scientifically grounded, drug discovery pipeline targeting CNS disorders.
Hypothesized Mechanism of Action and Target Identification
Based on structural analogy to known bioactive molecules, we hypothesize that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs). The chloropyridinyl moiety bears resemblance to the pharmacophore of epibatidine, a potent nAChR agonist.[2] The pyrrolidinol core can be envisioned to mimic the cationic head of acetylcholine, the endogenous ligand for these receptors.
Experimental Workflow for Target Identification and Validation
The initial phase of the drug discovery process will focus on confirming the hypothesized interaction with nAChRs and identifying the specific receptor subtypes involved.
Caption: Workflow for Target Identification and Validation.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand: [³H]-Epibatidine.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Epibatidine, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a microplate harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the Ki value using non-linear regression analysis.
| Parameter | Description |
| Ki | Inhibitory constant, a measure of the affinity of the compound for the receptor. |
| IC50 | The concentration of the compound that inhibits 50% of the specific binding of the radioligand. |
Hit-to-Lead Optimization: Enhancing Potency and Selectivity
Once the initial hit has been confirmed, the next phase involves synthesizing and evaluating a series of analogues to develop a Structure-Activity Relationship (SAR) and improve the compound's pharmacological properties.
Proposed SAR Exploration Strategy
The following modifications to the core scaffold of this compound are proposed to probe the SAR:
-
Modification of the Pyrrolidinol Ring:
-
Vary the stereochemistry of the hydroxyl group.
-
Replace the hydroxyl group with other hydrogen-bonding moieties (e.g., amine, amide).
-
Introduce substituents on the pyrrolidine ring.
-
-
Modification of the Chloropyridinyl Moiety:
-
Replace the chlorine atom with other halogens or small alkyl groups.
-
Vary the position of the nitrogen atom within the pyridine ring.
-
-
Modification of the Linker:
-
Alter the length of the methylene linker.
-
Introduce conformational constraints into the linker.
-
Caption: Strategy for Structure-Activity Relationship (SAR) Exploration.
Protocol 2: General Synthetic Route for Analogue Preparation
This protocol outlines a general synthetic approach for the preparation of analogues of this compound.
Materials:
-
(R)- or (S)-pyrrolidin-3-ol.
-
3-(bromomethyl)-6-chloropyridine.
-
A suitable base (e.g., potassium carbonate).
-
A suitable solvent (e.g., acetonitrile).
Procedure:
-
To a solution of (R)- or (S)-pyrrolidin-3-ol in acetonitrile, add potassium carbonate.
-
Add 3-(bromomethyl)-6-chloropyridine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analogue.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro ADME/Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of the lead compounds is crucial for identifying candidates with favorable drug-like properties.
Key In Vitro ADME/Tox Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess the susceptibility of the compound to metabolism by liver enzymes. | Incubation with liver microsomes and analysis of compound depletion over time by LC-MS/MS. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Incubation with specific CYP450 isoforms and a probe substrate, followed by measurement of metabolite formation. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
| hERG Inhibition | To assess the risk of cardiotoxicity. | Patch-clamp electrophysiology or a fluorescent-based assay. |
| Cytotoxicity | To evaluate the general toxicity of the compound to cells. | Incubation with a cell line (e.g., HepG2) and measurement of cell viability (e.g., MTT assay). |
Conclusion
The scaffold of this compound represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The application notes and protocols outlined in this document provide a robust framework for the systematic evaluation and optimization of this compound in a drug discovery pipeline. By leveraging the principles of medicinal chemistry and employing a rigorous experimental cascade, researchers can unlock the full therapeutic potential of this and related chemical entities.
References
- Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed. (2015). Organic & Biomolecular Chemistry, 13(20), 5656-5673.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2022). Molecules, 27(19), 6527.
- Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed. (2010). Journal of Medicinal Chemistry, 53(10), 4028-4037.
- Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists - PubMed. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3627-3631.
- Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed. (1985). Chemical & Pharmaceutical Bulletin, 33(7), 2996-3000.
- LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed. (2014). Neuropharmacology, 77, 131-144.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020). Journal of Medicinal Chemistry, 63(9), 4517-4527.
- Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed. (2017). Journal of Medicinal Chemistry, 60(7), 2819-2839.
- TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed. (2024). Proceedings of the National Academy of Sciences, 121(37), e2406456121.
- Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed. (2023). Journal of Medicinal Chemistry, 66(15), 10464-10481.
- 6′-Methylpyrido[3,4-b]norhomotropane: Synthesis and Outstanding Potency in Relation to the α4β2 Nicotinic Receptor Pharmacophore Model - ResearchGate. (2005). Bioorganic & Medicinal Chemistry Letters, 15(4), 877-881.
- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed. (2005). Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. (2010). The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238.
- Acetamiprid metabolite (IM-1-5) | C9H12ClN3 - PubChem. (n.d.). PubChem.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2023). Molecules, 28(13), 5083.
Sources
Synthesizing Novel Compounds from 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The compound 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol represents a versatile and highly valuable starting material in modern medicinal chemistry. Its structure is a composite of two key pharmacophores: a substituted pyrrolidin-3-ol and a 6-chloropyridine moiety. The pyrrolidine ring, a common motif in numerous natural products and FDA-approved drugs, offers a three-dimensional architecture that allows for extensive exploration of chemical space.[1][2] The hydroxyl group on the pyrrolidine ring and the reactive chlorine atom on the pyridine ring serve as key handles for a variety of chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.
This technical guide provides a comprehensive overview of synthetic strategies to generate novel derivatives from this compound. We will delve into the chemical logic behind various reaction choices and provide detailed, actionable protocols for key transformations. The methodologies discussed herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize a wide array of analogues for screening and lead optimization.
Strategic Overview of Synthetic Transformations
The synthetic potential of this compound can be primarily exploited at two key positions: the hydroxyl group of the pyrrolidinol ring and the chloro-substituent on the pyridine ring. The pyrrolidine nitrogen, being a tertiary amine, is generally unreactive under the conditions described.
Visualizing the Synthetic Pathways
Caption: Synthetic strategies from the core scaffold.
Part 1: Modification of the Pyrrolidin-3-ol Moiety
The secondary alcohol of the pyrrolidin-3-ol ring is a versatile functional group that can be readily converted into ethers and esters, allowing for modulation of polarity, lipophilicity, and hydrogen bonding capacity of the final compounds.
Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust and straightforward method for the formation of ethers. The hydroxyl group of the starting material is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of a less reactive base like potassium carbonate may be feasible for more reactive alkylating agents.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilic alkoxide.
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be required for less reactive alkyl halides.
Protocol 1: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)-3-methoxypyrrolidine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.70 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |
| Iodomethane | 141.94 | 1.1 | 1.1 |
| Anhydrous THF | - | 10 mL | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol, 227 mg) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add iodomethane (1.1 mmol, 156 mg, 69 µL) dropwise to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Esterification via Acylation
Esterification of the hydroxyl group can be readily achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule.
Protocol 2: Synthesis of (1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-yl) acetate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.70 | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 |
| Triethylamine | 101.19 | 1.5 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol, 227 mg) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 mmol, 152 mg, 209 µL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 mmol, 94 mg, 85 µL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Part 2: Functionalization of the 6-Chloropyridine Ring
The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide range of substituents, which is a cornerstone of modern drug design.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen activates the C6 position for attack by nucleophiles.[4] This reaction is particularly effective with amine nucleophiles to generate 6-aminopyridine derivatives.
Causality of Experimental Choices:
-
Nucleophile: A variety of primary and secondary amines can be used.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is often used to scavenge the HCl generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically required to facilitate the reaction, which often requires elevated temperatures.[4]
-
Temperature: High temperatures (100-150 °C), often achieved with conventional heating or microwave irradiation, are generally necessary to overcome the activation energy for this transformation.[3]
Protocol 3: Synthesis of 1-((6-(Morpholino)pyridin-3-yl)methyl)pyrrolidin-3-ol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.70 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous DMSO | - | 5 mL | - |
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1.0 mmol, 227 mg), morpholine (1.5 mmol, 131 mg, 131 µL), and DIPEA (2.0 mmol, 259 mg, 348 µL).
-
Add anhydrous DMSO (5 mL).
-
Seal the vial and heat in a microwave reactor at 150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash extensively with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids.[5][6] This allows for the synthesis of biaryl structures, which are prevalent in many therapeutic agents.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂.
-
Ligand: Electron-rich, bulky phosphine ligands such as SPhos or XPhos are crucial for facilitating the oxidative addition of the less reactive chloropyridine and promoting the reductive elimination step.[6]
-
Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is necessary for the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: A typical Suzuki-Miyaura coupling workflow.[6]
Protocol 4: Synthesis of 1-((6-Phenylpyridin-3-yl)methyl)pyrrolidin-3-ol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.70 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Anhydrous Toluene/Water (10:1) | - | 5.5 mL | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 227 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wide range of amines with the chloropyridine under milder conditions.[7][8] This palladium-catalyzed C-N bond formation is a cornerstone of modern synthetic chemistry.
Causality of Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, BrettPhos) is essential for an efficient catalytic cycle.[4] Pre-catalysts are also highly effective.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[4][7]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[4]
Protocol 5: Synthesis of N-Benzyl-5-((3-hydroxypyrrolidin-1-yl)methyl)pyridin-2-amine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.70 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.60 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 227 mg).
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by benzylamine (1.2 mmol, 129 mg, 131 µL) under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography on silica gel.
Conclusion
The strategic functionalization of this compound offers a rapid and efficient means to generate libraries of novel, structurally diverse compounds. By leveraging well-established synthetic transformations such as etherification, esterification, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, researchers can systematically probe the structure-activity relationships of this promising scaffold. The protocols detailed in this guide provide a solid foundation for the synthesis of new chemical entities, accelerating the journey from hit identification to lead optimization in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025).
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Molecules. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ACS Publications. (n.d.). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
- PubMed. (2003). Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)- pyrrolidine, 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Safe Handling and Storage of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and safety guidelines for the proper handling and storage of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from the chemical properties and safety data of its core structural motifs: 2-chloropyridine, 3-chloropyridine, and pyrrolidine.[1][2] This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Profile and Hazard Assessment
-
Chlorinated Pyridine Moiety : Chlorinated pyridines are known to be harmful if swallowed, inhaled, or in contact with skin.[2] They can cause skin and eye irritation, and in some cases, severe burns.[2]
-
Pyrrolidine Moiety : Pyrrolidine and its derivatives are often flammable liquids and can be corrosive, causing severe skin burns and eye damage. They can also be harmful if inhaled.
-
Heterocyclic Amines : As a class, heterocyclic amines warrant careful handling due to potential carcinogenicity, although this is highly compound-specific.[3]
Based on these structural alerts, this compound should be treated as a hazardous substance with the potential for skin and eye irritation or burns, and toxicity upon ingestion or inhalation.
Table 1: Summary of Hazard Information from Analogous Compounds
| Hazard Statement | 2-Chloropyridine | 3-Chloropyridine | Pyrrolidine | Presumed for this compound |
| Acute Toxicity (Oral) | Harmful if swallowed[2] | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed |
| Acute Toxicity (Dermal) | Fatal in contact with skin[2] | Data not available | Causes severe skin burns | Potentially toxic in contact with skin; causes skin irritation/burns |
| Acute Toxicity (Inhalation) | Fatal if inhaled[2] | Data not available | Harmful if inhaled | Potentially harmful if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes severe skin burns | Causes skin irritation, potentially severe |
| Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | Causes severe eye damage | Causes serious eye damage |
| Flammability | Flammable liquid and vapor | Flammable liquid and vapor | Highly flammable liquid and vapor | Treat as a flammable substance |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[1][4] A face shield should be worn in situations with a higher risk of splashes.[5][6]
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[6]
-
Skin and Body Protection : A lab coat is mandatory.[8] For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit is recommended. Do not wear open-toed shoes or shorts in the laboratory.[4][8]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this should be a secondary control measure.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
Safe Handling and Experimental Protocols
Adherence to standard laboratory safety practices is crucial.[4][8]
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, or vapors.[2]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][8]
-
Keep containers tightly closed when not in use.[1]
-
Use non-sparking tools and avoid sources of ignition.[1]
Diagram 1: Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of the target compound.
Protocol for Weighing and Preparing Solutions
-
Preparation : Don all required PPE as outlined in Section 2.1.
-
Fume Hood : Perform all operations within a certified chemical fume hood.
-
Weighing : Use a tared weigh boat or paper to accurately weigh the solid compound. Minimize the creation of dust.
-
Dissolution : Slowly add the weighed solid to the desired solvent in a suitable container. Use a magnetic stirrer for efficient dissolution.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.[5]
-
Storage : Store the solution according to the guidelines in Section 4.
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Container : Store in a tightly closed, properly labeled container.[1]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][7] A dedicated cabinet for flammable and toxic compounds is recommended.
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[2][9]
-
Ignition Sources : Store away from heat, sparks, and open flames.[1][7]
Diagram 2: Storage Decision Tree
Caption: Decision tree for proper storage of the compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.[5]
Spills and Leaks
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources : Remove all sources of ignition.[1]
-
Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting : Report all spills to the laboratory supervisor or designated safety officer.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[10]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.[6][7]
References
-
Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
-
2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia.
-
Pyrrolidine Safety Data Sheet. Apollo Scientific.
-
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
-
1-Methylpyrrolidine Safety Data Sheet. Fisher Scientific.
-
Pyrrolidine Safety Data Sheet. Sigma-Aldrich.
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
-
A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
-
Pyrrolidine Safety Data Sheet. Fisher Scientific.
-
Pyrrolidine Safety Data Sheet. Sigma-Aldrich.
-
3-Chloropyridine Safety Data Sheet. Fisher Scientific.
-
Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. PubMed.
-
Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry. Benchchem.
-
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
-
2-Chloro Pyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide Safety Data Sheet. Angene Chemical.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
-
Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online.
-
Pyrrolidine derivatives and process for preparing the same. Google Patents.
-
Acetamiprid metabolite (IM-1-5). PubChem.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. moravek.com [moravek.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: A Framework for Determining Appropriate In Vitro Dosage of Novel Small Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: From Novel Compound to Effective Dose
The journey of a novel small molecule from synthesis to a potential therapeutic agent is paved with meticulous experimentation. A critical and foundational step in this process is the determination of its effective and non-toxic concentration range in a cellular context. These in vitro studies are paramount as they inform the design of subsequent, more complex experiments and provide the first glimpse into a compound's therapeutic window.
This guide provides a comprehensive framework for establishing an appropriate dosage of a novel small molecule, using the hypothetical compound 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol as an illustrative example. The principles and protocols outlined herein are broadly applicable to a wide range of small molecules and cell-based assays. Our approach is rooted in a philosophy of building a robust dataset from the ground up, starting with broad cytotoxicity profiling and progressively moving towards more nuanced assays of cellular function and target engagement.
The core of this guide is to not only provide step-by-step instructions but to also instill a deeper understanding of the rationale behind each experimental choice. This ensures that the data generated is not only accurate but also meaningful, allowing for confident decision-making in the early stages of drug discovery.
Part 1: Initial Characterization and Cytotoxicity Profiling
The first interaction with a novel compound in a biological system should always be to assess its general impact on cell health. This initial cytotoxicity profiling is crucial for identifying a concentration range that is tolerated by the cells and for flagging any overt toxicity that might preclude further development. Two of the most widely used and reliable methods for assessing cytotoxicity are the MTT and LDH assays.[1][2][3]
The Principle of Cytotoxicity Assays: A Two-Pronged Approach
A robust assessment of cytotoxicity should ideally employ at least two assays that measure different cellular parameters. This provides a more complete picture of the compound's effect on the cells.
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the metabolic activity of a cell population, which is often used as a proxy for cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] A decrease in formazan production in the presence of the compound suggests a reduction in cell viability or proliferation.[5]
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium.[2][6][7] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[6][7] An increase in LDH in the supernatant is a direct indicator of cell lysis and cytotoxicity.[2][6]
By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, detected by MTT) and cytotoxic effects (cell death, detected by LDH).
Experimental Workflow: Establishing a Cytotoxicity Profile
The following workflow outlines the general steps for performing an initial cytotoxicity screen.
Caption: General workflow for initial cytotoxicity profiling.
Detailed Protocol: MTT Assay
This protocol is a standard guideline and may require optimization based on the cell line used.[4][8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Microplate reader capable of measuring absorbance at 570-600 nm[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[5]
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle-only and medium-only controls.[4]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Detailed Protocol: LDH Assay
This protocol is a general guideline and should be adapted based on the specific commercial kit used.[7][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
LDH assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a parallel plate.
-
Controls: It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the same duration as the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
Data Analysis and Interpretation
For both assays, the data should be normalized to the controls.
-
MTT Assay:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
The results should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the % viability or % cytotoxicity on the y-axis.[12] From these curves, key parameters like the IC50 (the concentration that inhibits 50% of the response in an inhibitory assay) or EC50 (the concentration that produces 50% of the maximal response in a stimulatory assay) can be determined using non-linear regression analysis.[12]
| Parameter | Description | Importance |
| IC50/EC50 | The concentration of the compound that elicits a half-maximal response. | A measure of the compound's potency. |
| Maximum Effect | The plateau of the dose-response curve. | Indicates the efficacy of the compound. |
| Hill Slope | The steepness of the curve. | Provides insights into the nature of the compound-target interaction. |
Part 2: Functional Assays and Target Engagement
Once a non-toxic concentration range has been established, the next logical step is to investigate the compound's effect on specific cellular functions and to confirm that it is interacting with its intended molecular target.
Designing a Functional Assay
The choice of a functional assay is entirely dependent on the hypothesized mechanism of action of the compound. For instance, if this compound is predicted to be an orexin receptor 2 (OX2R) agonist, a relevant functional assay would be to measure a downstream signaling event associated with OX2R activation, such as intracellular calcium mobilization or cAMP modulation.[13]
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Direct evidence that a compound binds to its target protein in a cellular environment is a critical piece of data. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[14][15][16] The principle behind CETSA is that the binding of a ligand (the small molecule) to its target protein often increases the protein's thermal stability.[14] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[14]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct binding.[15]
Conclusion: A Dynamic and Iterative Process
Determining the appropriate dosage of a novel small molecule in cell culture is not a linear process but rather an iterative cycle of experimentation and data analysis. The initial broad-stroke cytotoxicity assays provide the foundational knowledge of the compound's tolerated concentration range. This information is then used to design more focused functional and target engagement assays. The results from these subsequent experiments may, in turn, necessitate a refinement of the dosage for future studies.
By employing a multi-faceted approach that combines assessments of cell health, cellular function, and direct target binding, researchers can build a comprehensive understanding of a novel compound's in vitro pharmacology. This robust dataset is essential for making informed decisions about the compound's potential and for guiding the next steps in the drug discovery and development pipeline.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate. Retrieved from [Link]
- Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98.
-
Kill Curve Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
- Gordon, V. V., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Bushell, S. M., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1288-1294.
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]
- Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(23), 17056-17077.
-
How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. Retrieved from [Link]
- Harris, L. A., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(3), e67.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(3), 2093.
- Fallahi-Sichani, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 179-203.
-
It's All About the Dose – How to Link In Vitro and In Vivo. (2022, January 11). Charles River. Retrieved from [Link]
-
Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved from [Link]
-
Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021, October 19). YouTube. Retrieved from [Link]
-
Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. Retrieved from [Link]
- Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). Toxics, 11(1), 1.
-
Determining Drug Dosage in Phase 1 Trials. (n.d.). Moravek. Retrieved from [Link]
- Mitsukawa, K., et al. (2024). TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Scientific Reports, 14(1), 20838.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. opentrons.com [opentrons.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Formulations of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol for Preclinical Animal Studies
Abstract & Introduction
The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of a robust and appropriate formulation.[1][2] An inadequate formulation can lead to poor or variable drug exposure, confounding pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data, and potentially causing the premature failure of a promising compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol (herein referred to as 'CP-3OL') for use in preclinical animal studies.
While specific physicochemical data for CP-3OL is not widely published, its structure—containing a basic pyrrolidinol moiety and a chloropyridinyl group—suggests potential challenges with aqueous solubility. This guide is therefore built upon established principles for formulating poorly soluble compounds, emphasizing a systematic approach from initial characterization to final dose preparation.[3][4][5] We will explore strategies for oral and parenteral administration, provide step-by-step protocols, and detail the necessary quality control assays to ensure formulation integrity.
Pre-formulation Assessment: The Foundation of Rational Design
Before any formulation work begins, a thorough physicochemical characterization of the NCE is paramount.[2] This data dictates the entire formulation strategy.
Critical Physicochemical & Biopharmaceutical Properties
-
Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood. Given the pyrrolidine nitrogen, CP-3OL is likely a weak base, exhibiting higher solubility at lower pH.
-
pKa Determination: The ionization constant(s) will explain the pH-solubility profile and inform decisions on whether pH adjustment or salt formation is a viable strategy.[6][7]
-
Log P / Log D: The partition coefficient (Log P) and distribution coefficient (Log D at a specific pH) indicate the lipophilicity of the compound. A high Log P often correlates with low aqueous solubility and is a key factor in selecting solubilization techniques.
-
Physical Form: Characterization via Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is crucial to identify the crystalline form or if the material is amorphous.[8] Different polymorphs can have vastly different solubilities and stabilities.[9]
-
Preliminary Stability: Initial forced degradation studies are essential.[10] Exposing the compound to acid, base, oxidation, heat, and light helps identify potential liabilities and establishes the foundation for a stability-indicating analytical method.[11][12]
Formulation Strategy & Vehicle Selection
The choice of formulation vehicle depends on the route of administration, the required dose, and the physicochemical properties of CP-3OL.[13] The goal for early preclinical studies is often to maximize exposure to assess safety and efficacy, which typically favors solution-based formulations over suspensions.[9][14]
Decision Workflow for Formulation Development
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for CP-3OL.
Sources
- 1. langhuapharma.com [langhuapharma.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. brieflands.com [brieflands.com]
- 5. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 13. lar.fsu.edu [lar.fsu.edu]
- 14. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
This technical support guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for optimizing the synthesis of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol. The primary synthetic route for this target molecule is the reductive amination between 6-chloronicotinaldehyde and (R)- or (S)-pyrrolidin-3-ol. This guide will delve into the critical parameters of this reaction to help you enhance yield, improve purity, and troubleshoot common experimental challenges.
Troubleshooting Guide: Enhancing Synthesis Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.
Question 1: My reaction has stalled with significant amounts of unreacted 6-chloronicotinaldehyde and pyrrolidin-3-ol remaining. What are the likely causes and solutions?
Answer:
Reaction stalling in reductive amination is often linked to issues with the formation of the crucial iminium ion intermediate or the efficacy of the reducing agent.
Potential Causes & Solutions:
-
Incorrect pH: The formation of the iminium ion is a pH-dependent equilibrium. A neutral to slightly acidic medium (pH 5-7) is typically optimal. If the reaction medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic. Conversely, a basic medium will not facilitate the necessary protonation of the hydroxyl intermediate for water elimination.
-
Solution: Buffer the reaction mixture using a non-reactive buffer system, such as acetic acid or triethylamine hydrochloride, to maintain the optimal pH range.
-
-
Ineffective Water Removal: The formation of the iminium ion from the hemiaminal intermediate is a condensation reaction that liberates water. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), into the reaction mixture. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can be effective.
-
-
Degraded Reducing Agent: Common reducing agents for this synthesis, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), are moisture-sensitive. If they have been improperly stored, their reducing capacity will be diminished.
-
Solution: Use a fresh, unopened bottle of the reducing agent or a properly stored and sealed container. It is good practice to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing a significant side product with a mass corresponding to the dialkylated pyrrolidin-3-ol. How can I minimize this impurity?
Answer:
The formation of a tertiary amine through dialkylation is a common side reaction in reductive aminations when a primary amine is used as a starting material. However, in this case, with a secondary amine (pyrrolidin-3-ol), the issue is likely the reaction of the desired product with another molecule of the aldehyde.
Potential Causes & Solutions:
-
Stoichiometry and Order of Addition: An excess of the aldehyde or adding the reducing agent too slowly can lead to the formation of the dialkylated product.
-
Solution: Use a slight excess of the amine (pyrrolidin-3-ol), typically 1.1 to 1.2 equivalents, to ensure the complete consumption of the aldehyde. Additionally, ensure the reducing agent is added promptly once the iminium ion has had sufficient time to form. A one-pot procedure where the aldehyde, amine, and reducing agent are mixed together can sometimes mitigate this issue, as the iminium ion is reduced as it is formed.[1]
-
-
Reaction Concentration: Higher concentrations can favor bimolecular side reactions.
-
Solution: Lowering the reaction concentration may help to reduce the rate of the undesired dialkylation reaction.
-
Question 3: The yield of my reaction is consistently low, despite the complete consumption of starting materials. What could be the underlying reasons?
Answer:
Low yields with complete starting material consumption suggest that the reactants are being converted into undesired side products or that the product is being lost during workup and purification.
Potential Causes & Solutions:
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) or oxidation, particularly if the reaction conditions are not well-controlled.
-
Solution: Ensure the reaction is run under an inert atmosphere to prevent oxidation. Maintain a controlled temperature, as higher temperatures can promote side reactions.
-
-
Reductant-Induced Side Reactions: Some reducing agents can reduce the aldehyde directly to the corresponding alcohol (6-chloro-3-pyridinemethanol). This is more common with stronger reducing agents like sodium borohydride (NaBH₄).
-
Solution: Use a milder and more chemoselective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce iminium ions over aldehydes and ketones.[2]
-
-
Product Loss During Extraction: The product, this compound, has both basic (amine) and polar (hydroxyl) functional groups, which can affect its solubility and lead to losses during aqueous workup.
-
Solution: During aqueous extraction, adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its free base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery.
-
-
Sub-optimal Purification: The polarity of the product can make it challenging to purify by silica gel chromatography, potentially leading to tailing and poor separation.
-
Solution: Use a polar solvent system for chromatography, potentially with the addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reductive amination?
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar and aprotic, which prevents interference with the reaction. Tetrahydrofuran (THF) is also a suitable option.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a straightforward method. Use a mobile phase that provides good separation of the starting aldehyde, amine, and the product (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine). Staining with potassium permanganate can help visualize the product, which contains an alcohol that will react with the stain. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction, allowing for the identification of the product and any major side products.
Q3: What are the best practices for purifying the final product?
A3: Silica gel column chromatography is the most common method. Given the polarity of the product, a gradient elution from a less polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) is often effective. As mentioned previously, adding a small amount of triethylamine to the eluent can improve peak shape.
Q4: Are there any safety considerations I should be aware of?
A4: 6-Chloronicotinaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled in a well-ventilated fume hood. Always quench any remaining reducing agent carefully with a suitable aqueous solution before disposal.
Experimental Protocols & Data
Optimized Protocol for Reductive Amination
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add (R)- or (S)-pyrrolidin-3-ol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | Minimizes dialkylation side product. |
| Reducing Agent | Sodium Triacetoxyborohydride | High chemoselectivity for iminium ions. |
| pH | Slightly acidic (self-buffered) | Optimal for iminium ion formation. |
| Temperature | Room Temperature | Balances reaction rate and side reactions. |
Visualizing the Process
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
PubMed. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Available at: [Link]
-
National Institutes of Health (NIH). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
Sources
identifying common impurities in 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. This guide is designed to be a practical resource for identifying and mitigating common impurities encountered during its synthesis.
Two principal synthetic routes are typically employed for the preparation of this molecule:
-
Direct N-Alkylation: This pathway involves the reaction of pyrrolidin-3-ol with a suitable 3-halomethyl-6-chloropyridine derivative, most commonly 3-(chloromethyl)-6-chloropyridine.
-
Reductive Amination: This alternative route consists of the reaction between 6-chloro-3-pyridinecarboxaldehyde and pyrrolidin-3-ol, followed by reduction of the resulting imine/enamine intermediate.
Each of these pathways presents a unique impurity profile that must be understood and controlled.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
A1: Impurities originating from your starting materials are often the first to consider.
-
For the N-Alkylation Route:
-
Bis-alkylation Product: The dialkylated pyrrolidin-3-ol can form if an excess of the electrophile is used or if the reaction conditions favor multiple substitutions.
-
Unreacted Starting Materials: Incomplete reaction can leave residual pyrrolidin-3-ol or 3-(chloromethyl)-6-chloropyridine. The latter can be genotoxic and requires strict control.
-
-
For the Reductive Amination Route:
-
Oxidized Aldehyde: The starting material, 6-chloro-3-pyridinecarboxaldehyde, can oxidize to 6-chloronicotinic acid, which will not participate in the desired reaction.
-
Impurities in Pyrrolidin-3-ol: The quality of pyrrolidin-3-ol is crucial. Common impurities can include other pyrrolidine derivatives or residual solvents from its synthesis.
-
Q2: What are the major process-related impurities I might encounter?
A2: These impurities are formed as by-products during the main reaction.
-
Over-reduction (Reductive Amination): The pyridine ring is susceptible to reduction under certain hydrogenation conditions, leading to the formation of the corresponding piperidine derivative.
-
Dimerization of the Electrophile (N-Alkylation): Under basic conditions, 3-(chloromethyl)-6-chloropyridine can self-condense to form a dimer.
-
Formation of Quaternary Ammonium Salts: The product, being a tertiary amine, can react with the alkylating agent to form a quaternary ammonium salt. This is more likely if there is a significant excess of the electrophile.
Q3: Can the product itself degrade? What are the likely degradation products?
A3: Yes, degradation can occur under certain conditions, especially during work-up or storage. Forced degradation studies are essential to identify potential degradants.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures, leading to the corresponding pyridin-6-ol derivative.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Low Yield and Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Base (N-Alkylation): Incomplete deprotonation of pyrrolidin-3-ol. | Use a stronger base (e.g., NaH, K2CO3) and ensure anhydrous conditions. |
| Inefficient Reducing Agent (Reductive Amination): The chosen reducing agent may not be potent enough. | Consider alternative reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C). |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of by-products. |
| Poor Quality of Reagents: Starting materials may be degraded or contain inhibitors. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
Issue 2: Presence of a Higher Molecular Weight Impurity
| Potential Cause | Troubleshooting/Optimization Strategy |
| Bis-alkylation (N-Alkylation): Excess of the alkylating agent. | Use a controlled stoichiometry, adding the alkylating agent slowly to a solution of pyrrolidin-3-ol and base. |
| Dimerization of Electrophile (N-Alkylation): Reaction conditions favoring self-condensation. | Maintain a lower concentration of the electrophile and control the temperature. |
| Quaternary Salt Formation: The product reacts with the electrophile. | Avoid a large excess of the alkylating agent and consider a milder base. |
Issue 3: Impurities Detected with a Modified Pyridine Ring
| Potential Cause | Troubleshooting/Optimization Strategy |
| Over-reduction (Reductive Amination): Harsh hydrogenation conditions. | Optimize catalyst loading, hydrogen pressure, and reaction time. Consider a milder reducing agent. |
| Hydrolysis of the Chloro Group: Presence of water and harsh pH during work-up. | Perform work-up at a controlled temperature and pH. Use a buffered aqueous solution if necessary. |
Analytical Methodologies
A robust analytical strategy is paramount for the successful identification and quantification of impurities.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for quantifying the purity of the final product and detecting non-volatile impurities. A well-developed HPLC method is essential for routine quality control. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying volatile impurities, such as residual solvents and low molecular weight starting materials or by-products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Crucial for the identification of unknown non-volatile impurities by providing molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of impurities, especially when isolated. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Used to detect and quantify elemental impurities, such as residual metals from catalysts. |
Visualizing the Synthetic Pathways and Potential Impurities
The following diagrams illustrate the main synthetic routes and the points at which common impurities may arise.
Caption: Synthetic pathways and potential impurity formation.
Conclusion
A thorough understanding of the potential impurities in the synthesis of this compound is fundamental to developing a robust and reproducible manufacturing process. By implementing the strategies outlined in this guide, researchers and drug development professionals can proactively address potential challenges, leading to a higher quality intermediate and, ultimately, a safer and more effective final pharmaceutical product.
References
-
Pharmaffiliates. Varenicline and its Impurities. [Link]
- Google Patents. Varenicline compound and process of manufacture thereof.
- Google Patents.
-
SynZeal. Varenicline Impurities. [Link]
-
PubMed. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. [Link]
-
ResearchGate. Development and validation of quantitative analytical method for 50 drugs of antidepressants, benzodiazepines and opioids in oral fluid samples by liquid chromatography–tandem mass spectrometry. [Link]
- Google Patents. Method for synthesizing prucalopride impurity.
-
PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]
- Google Patents. Substituted piperidine compounds and their use.
troubleshooting common issues in 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for experiments involving 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and handling of this important building block. The following question-and-answer guides are based on established chemical principles and field-proven insights to ensure the success of your experimental work.
Section 1: Synthesis and Reaction Optimization
This section addresses the most critical phase: the synthesis of the target molecule. The primary route to this compound is typically via reductive amination, a powerful but nuanced transformation.
Q1: My reductive amination reaction to synthesize this compound is showing low conversion or stalling. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in the reductive amination between 6-chloro-3-pyridinecarboxaldehyde and (R/S)-pyrrolidin-3-ol is a frequent issue. The root cause often lies in the delicate equilibrium of iminium ion formation, which is the species that is actually reduced.[1]
Causality and Expert Analysis:
The reaction proceeds in two main stages: (1) Formation of an iminium ion from the aldehyde and the secondary amine, and (2) Reduction of this iminium ion by a hydride agent. Each stage has specific requirements. The formation of the imine/iminium ion is acid-catalyzed but is also reversible and requires the removal of water.[2] The subsequent reduction must be selective for the C=N bond over the starting aldehyde's C=O bond.[3] Pyridine derivatives can also be unreactive in this process.[4]
Troubleshooting Protocol:
-
Verify Reactant Quality: Ensure the 6-chloro-3-pyridinecarboxaldehyde has not been oxidized to the corresponding carboxylic acid during storage. Use freshly opened or purified pyrrolidin-3-ol, as it can be hygroscopic.
-
Optimize pH: Imine formation is optimal under mildly acidic conditions (pH 4-6).[2]
-
Too Acidic (pH < 4): The amine starting material will be fully protonated, rendering it non-nucleophilic.
-
Too Basic (pH > 7): The acid catalysis required for carbonyl activation and water elimination is insufficient.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture. For sensitive substrates, using a buffer system like AcOH/NaOAc can be effective.[4]
-
-
Choice of Reducing Agent: This is the most critical parameter. The reducing agent must be selective for the iminium ion in the presence of the aldehyde.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting aldehyde, leading to the formation of (6-chloropyridin-3-yl)methanol as a major byproduct.[3] It should only be added after sufficient time has been allowed for complete imine formation, which can be difficult to monitor.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for most reductive aminations.[3] It is a milder, more selective agent that reduces iminium ions much faster than ketones or aldehydes. It also tolerates mildy acidic conditions well.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling. It is effective in a pH range of 3-6.[2]
-
-
Solvent and Water Removal: The formation of the imine/iminium ion generates water, which can hydrolyze the intermediate back to the starting materials.
-
Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are compatible with STAB.[3] Methanol is often used with NaBH₃CN.[3]
-
Dehydrating Agents: While not always necessary with STAB, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the equilibrium toward iminium formation and significantly improve yields.[1]
-
Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale |
| Amine | (R/S)-Pyrrolidin-3-ol | 1.0 - 1.2 equivalents |
| Aldehyde | 6-Chloro-3-pyridinecarboxaldehyde | 1.0 equivalent |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 equivalents. Selective and efficient.[3] |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Anhydrous grade. Compatible with STAB.[3] |
| Catalyst | Acetic Acid (AcOH) | 0.1 equivalents or 5% v/v. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient. Gentle heating (35-40°C) may help slow reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
Below is a DOT script visualizing the general workflow for this synthesis.
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol Synthesis
Welcome to the technical support center for the synthesis of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthetic procedure. The core of this synthesis lies in a reductive amination reaction between 6-chloronicotinaldehyde and pyrrolidin-3-ol. This document provides in-depth, experience-driven advice to optimize your reaction conditions for improved yield, purity, and reproducibility.
I. Reaction Overview: The Reductive Amination Pathway
The synthesis of the target compound is typically achieved through a one-pot reductive amination. This process involves two key steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of pyrrolidin-3-ol on the carbonyl carbon of 6-chloronicotinaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.
-
Reduction: A reducing agent is then introduced to selectively reduce the iminium ion to the desired tertiary amine product.
Successful optimization hinges on balancing the kinetics of these two steps while minimizing side reactions.
Caption: Figure 2: A systematic workflow for optimizing reaction conditions.
FAQ 2: I am observing a significant amount of a side product that appears to be the alcohol resulting from the reduction of 6-chloronicotinaldehyde. How can I prevent this?
This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reacting with the starting aldehyde faster than the amine is.
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for this purpose. Its bulk and milder reactivity make it less likely to reduce aldehydes and ketones in the presence of an iminium ion. [1]
-
Two-Step Procedure: If you are limited to using a less selective reducing agent like sodium borohydride (NaBH₄), consider a two-step approach:
-
Step 1 (Imine Formation): Stir the 6-chloronicotinaldehyde and pyrrolidin-3-ol in your chosen solvent (e.g., methanol) for a period to allow for imine formation. You can monitor this by TLC or LC-MS.
-
Step 2 (Reduction): Once imine formation is complete or has reached equilibrium, cool the reaction mixture (e.g., to 0 °C) before slowly adding the sodium borohydride. The lower temperature will help to control the reactivity of the borohydride.
-
-
pH Adjustment: Ensure the reaction is not overly acidic. While a small amount of acid can catalyze imine formation, too much can also catalyze the reduction of the aldehyde.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Potential Drawbacks |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | High selectivity for iminium ions; suitable for one-pot reactions. [1] | Moisture sensitive; can be more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; good selectivity. | Highly toxic (releases HCN in strong acid); often requires careful pH control. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can readily reduce aldehydes and ketones; often requires a two-step procedure. |
| Catalytic Hydrogenation | H₂/Pd-C | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" reducing agent; high yielding. | Requires specialized equipment (hydrogenator); catalyst can be pyrophoric and may not be suitable for all substrates. |
FAQ 3: My final product is difficult to purify. What are some common impurities and how can I improve the purification process?
Purification challenges often arise from unreacted starting materials or the formation of closely related side products.
Common Impurities and Purification Strategies:
-
Unreacted Pyrrolidin-3-ol: Being a polar and water-soluble compound, it can often be removed with an aqueous workup. Washing the organic layer with water or a mild brine solution is typically effective.
-
Unreacted 6-Chloronicotinaldehyde: This can sometimes be challenging to separate from the product due to similar polarities.
-
Bisulfite Adduct Formation: If significant amounts of unreacted aldehyde remain, you can consider a workup with sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be extracted into an aqueous layer.
-
Optimized Stoichiometry: Ensure you are not using a large excess of the aldehyde. A 1:1 to 1:1.2 ratio of amine to aldehyde is a good starting point.
-
-
Over-alkylation Products: While less common with a secondary amine like pyrrolidin-3-ol, it's a possibility to be aware of, especially under harsh conditions.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent (e.g., by slowly adding water or a saturated solution of ammonium chloride). Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine.
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution system is often most effective. A good starting point would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The polarity can be further increased by adding a small percentage of methanol or triethylamine (the latter can help to reduce tailing of the amine product on the silica gel).
-
FAQ 4: Are there any specific safety considerations for this reaction?
Yes, as with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is essential.
-
6-Chloronicotinaldehyde: This compound is an irritant. [2]Avoid inhalation, ingestion, and contact with skin and eyes. [2]* Pyrrolidin-3-ol: Handle with care, as with all amines.
-
Reducing Agents:
-
Sodium Borohydride and its derivatives: These are flammable solids and can react violently with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Sodium Cyanoborohydride: This is highly toxic. It can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified chemical fume hood.
-
-
Solvents: Many of the solvents used (DCM, DCE, THF, Methanol) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. General Protocol for the Synthesis of this compound
This protocol serves as a starting point and may require optimization based on your specific experimental setup and observations.
Materials:
-
6-Chloronicotinaldehyde
-
Pyrrolidin-3-ol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in DCE (or DCM), add pyrrolidin-3-ol (1.0-1.2 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (DCE or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. PubMed. Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. Available at: [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. PubMed. Available at: [Link]
-
6-Chloropyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde. Pharmaffiliates. Available at: [Link]
-
6′-Methylpyrido[3,4-b]norhomotropane: Synthesis and Outstanding Potency in Relation to the α4β2 Nicotinic Receptor Pharmacophore Model. ResearchGate. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]
-
Acetamiprid metabolite (IM-1-5). PubChem. Available at: [Link]
-
Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Stability and Degradation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Welcome to the dedicated technical support center for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, we move beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: Based on its structure, the compound has several potential points of vulnerability. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ether linkage, while generally stable, can be susceptible to cleavage under strong acidic or basic conditions. The chloropyridine ring may also undergo hydrolysis, although this typically requires more forcing conditions.
-
Oxidation: The tertiary amine in the pyrrolidine ring is a prime target for oxidation, potentially leading to N-oxide formation. The secondary alcohol on the pyrrolidinol ring can also be oxidized to a ketone.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[1][2][3] This can involve complex radical-mediated reactions, potentially leading to ring opening or polymerization.[4][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. For long-term storage, keeping it in a freezer (-20 °C) is advisable. Inert atmosphere (argon or nitrogen) can also be considered to minimize oxidative degradation.
Q3: What analytical techniques are best suited for developing a stability-indicating method for this compound?
A3: A stability-indicating method must be able to resolve the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The presence of the chromophoric chloropyridine ring should allow for sensitive UV detection. For peak purity analysis and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of significant degradation products.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Appearance of unexpected peaks in my HPLC chromatogram after sample preparation.
-
Possible Cause 1: On-column degradation.
-
Explanation: The stationary phase of the HPLC column, especially if it's silica-based, can have acidic silanol groups that may catalyze the degradation of a labile compound.
-
Troubleshooting Steps:
-
Try a different column with a different stationary phase (e.g., a polymer-based or end-capped C18 column).
-
Use a mobile phase with a less acidic pH.
-
Inject a sample that has been freshly prepared and compare it to one that has been sitting in the autosampler.
-
-
-
Possible Cause 2: Degradation in the sample diluent.
-
Explanation: The choice of solvent for sample preparation is critical. Protic solvents or those with a pH that is not optimal for the compound's stability can cause degradation even before analysis.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in different diluents (e.g., acetonitrile, methanol, water, and various buffers).
-
Ensure the pH of your diluent is within a stable range for the compound, which should be determined experimentally.
-
Prepare samples immediately before injection.
-
-
Issue 2: Inconsistent results in my thermal stress study.
-
Possible Cause 1: Inadequate temperature control.
-
Explanation: Small variations in temperature can lead to significant differences in degradation rates, especially for thermally labile compounds. The thermal degradation of related pyrrolidone structures can be sensitive to temperature changes.[7]
-
Troubleshooting Steps:
-
Use a calibrated oven or heating block with precise temperature control.
-
Ensure uniform heat distribution within the heating apparatus.
-
Monitor the temperature of the sample itself, if possible.
-
-
-
Possible Cause 2: Interaction with the container.
-
Explanation: At elevated temperatures, the compound may interact with the surface of the storage vial (e.g., glass or plastic), which can catalyze degradation.
-
Troubleshooting Steps:
-
Test different types of vials (e.g., borosilicate glass vs. polypropylene).
-
Consider silanizing glass vials to minimize surface interactions.
-
-
Issue 3: Difficulty in achieving significant degradation in my forced degradation study.
-
Possible Cause: The compound is highly stable under the tested conditions.
-
Explanation: Forced degradation studies aim to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[8][9] If no degradation is observed, the stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1M HCl instead of 0.1M HCl for acid hydrolysis).[8]
-
Increase the temperature. For hydrolytic studies where no degradation is seen at room temperature, the temperature can be elevated to 50-60 °C.[10]
-
Extend the duration of the stress study.
-
For photostability, ensure the light source provides both UV and visible light as per ICH Q1B guidelines.[10]
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by a validated HPLC-UV method.
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Major Degradant Peak (RT) |
| 1M HCl, 60°C, 24h | 12.5% | 2 | 3.8 min |
| 1M NaOH, 60°C, 24h | 8.2% | 1 | 4.5 min |
| 3% H₂O₂, RT, 24h | 18.9% | 3 | 5.1 min (likely N-oxide) |
| 80°C, 48h | 5.5% | 1 | 6.2 min |
| Photolytic | 15.3% | >4 (complex profile) | 2.9 min |
| Control | <0.5% | 0 | - |
Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely points of chemical instability on the this compound molecule.
Caption: Potential degradation routes for the target molecule.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines the logical steps from receiving a sample to characterizing its stability profile.
Caption: Workflow for assessing compound stability.
References
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). UV Photolysis for Accelerating Pyridine Biodegradation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]
-
Dove Press. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica | Request PDF. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
strategies to avoid side reactions when using 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this versatile building block and avoid common side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the primary reactive sites on this molecule and their expected reactivity?
A: There are three primary reactive sites on this molecule, each with distinct chemical properties:
-
The 6-Chloro Pyridine Ring: The chlorine atom is at the 6-position (ortho to the ring nitrogen), which is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride by various nucleophiles. This position is also amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]
-
The Pyrrolidine Nitrogen: This is a tertiary amine. While it is generally stable, it can be susceptible to oxidation to form an N-oxide under strong oxidizing conditions. It can also undergo quaternization if exposed to reactive alkylating agents.
-
The Pyrrolidin-3-ol: This secondary alcohol can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone (pyrrolidin-3-one), or it can be functionalized through esterification or etherification reactions.
Q2: How should I properly store this compound to ensure its long-term stability?
A: To ensure long-term stability, the compound should be stored in a cool, dry place, tightly sealed in an inert atmosphere (e.g., under argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen. The chloropyridine moiety is susceptible to slow hydrolysis or reaction with nucleophilic atmospheric components over time, and the tertiary amine can be prone to slow oxidation.
Q3: I am performing a reaction on the secondary alcohol. Will the chloropyridine ring interfere?
A: Generally, standard reactions on the secondary alcohol (e.g., protection with a silyl group, acylation, or mild oxidation) should not be compromised by the chloropyridine ring. However, reaction conditions are critical. Strongly basic conditions (e.g., using NaH for deprotonation) at elevated temperatures could potentially promote side reactions at the chloro position if nucleophiles are present. It is always advisable to monitor reaction progress closely by TLC or LC-MS.
Part 2: Troubleshooting Guide for Synthesis and Reactions
This guide provides solutions to specific issues that may arise during the synthesis and subsequent modification of this compound.
Scenario 1: Synthesis via N-Alkylation
The most common synthesis route involves the N-alkylation of pyrrolidin-3-ol with a suitable electrophile like 3-(chloromethyl)-6-chloropyridine or 3-(bromomethyl)-6-chloropyridine.
Sources
methods for improving the solubility of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in aqueous solutions
Technical Support Center: Solubility Enhancement for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. The following troubleshooting guides and FAQs provide in-depth, field-proven insights and practical protocols to help you overcome these obstacles in your experiments.
Part 1: Initial Assessment & Troubleshooting Workflow
Before attempting advanced solubilization techniques, it is crucial to understand the baseline properties of your compound and the requirements of your experiment. This initial assessment will guide you to the most appropriate and efficient solution.
FAQ 1: I'm observing poor solubility of this compound in my aqueous buffer. Where do I start?
Answer: Start by systematically characterizing the problem and defining your experimental needs. The structure of this compound, with its hydrophobic chloropyridinyl moiety and hydrophilic pyrrolidinol group, suggests that its solubility will be highly dependent on the solution's properties.
Causality: The molecule possesses two basic nitrogen atoms (on the pyrrolidine and pyridine rings) that can be protonated. This makes its solubility highly pH-dependent.[1][2] The chloropyridine portion is hydrophobic and will resist dissolution in water, while the pyrrolidinol portion contains a hydroxyl group and a tertiary amine that can interact with water. The overall solubility is a balance of these competing factors.
Follow this workflow to diagnose the issue and select a strategy:
Caption: Troubleshooting workflow for solubility enhancement.
Part 2: Foundational Techniques
These methods are often the first line of approach due to their relative simplicity and effectiveness.
FAQ 2: How can I use pH to improve the solubility of my compound?
Answer: Given that this compound has basic nitrogen centers, lowering the pH of your aqueous solution is the most direct way to increase its solubility.[3]
Causality & Mechanism: In a neutral or basic solution, the nitrogen atoms are uncharged (in their free base form), making the molecule less polar. As you lower the pH with an acid, these nitrogen atoms become protonated, acquiring a positive charge. This charged, or "ionized," form is significantly more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility.[1][2][3] This is a fundamental principle for any compound containing a weak base.[3]
This protocol establishes the relationship between pH and solubility for your compound, which is critical for developing aqueous formulations.
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess amount of your compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation at high speed is preferred over filtration to avoid potential compound adsorption to the filter membrane.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
| pH of Buffer | Measured Solubility (µg/mL) | Form of Compound |
| 2.0 | > 20,000 | Diprotonated Cation |
| 4.0 | 15,500 | Primarily Monoprotonated Cation |
| 6.0 | 850 | Mix of Protonated and Neutral |
| 7.4 | 120 | Primarily Neutral (Free Base) |
| 8.0 | 95 | Neutral (Free Base) |
| (Note: Data are hypothetical and for illustrative purposes.) |
FAQ 3: My experiment requires a near-neutral pH. What is my next best option?
Answer: If pH adjustment is not feasible, using a cosolvent is a widely accepted and effective alternative.[4][5]
Causality & Mechanism: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][] This reduction in polarity (or dielectric constant) lowers the interfacial tension between the compound and the solvent, making it easier for the non-polar chloropyridine moiety to be solvated.[8][9]
Commonly Used Cosolvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Considerations:
-
Toxicity: For in vivo or cell-based assays, the toxicity of the cosolvent is a major concern. PG and PEG 400 are generally considered biocompatible at low concentrations.[5]
-
Precipitation: When a solution containing a cosolvent is diluted into a larger aqueous volume (e.g., injection into media or bloodstream), the compound may precipitate as the cosolvent concentration drops. This must be evaluated.
Part 3: Advanced Solubilization Strategies
When foundational techniques are insufficient or inappropriate (e.g., for in vivo applications requiring higher concentrations at physiological pH), more advanced formulation strategies are necessary.
FAQ 4: I've heard about cyclodextrins. How do they work and are they suitable for my compound?
Answer: Yes, cyclodextrins are an excellent choice, particularly for preclinical and clinical development, as they can significantly increase solubility and stability without altering the chemical structure of the compound.[10][11]
Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[12][13] The hydrophobic chloropyridinyl portion of your molecule can fit into this cavity, forming a non-covalent "inclusion complex."[12][14][15] This complex effectively shields the hydrophobic part of the molecule from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solution.[10][12]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Common Cyclodextrins in Pharmaceuticals:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[10]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, useful for complexing with cationic (protonated) drugs.
FAQ 5: For solid dosage form development, what other options exist?
Answer: For solid formulations, creating a solid dispersion is a powerful technique to enhance the dissolution rate and apparent solubility.[16][17]
Causality & Mechanism: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[16][18][19] This achieves several things:
-
Reduces Particle Size: The drug is dispersed molecularly, eliminating the need to break down a crystal lattice, which requires energy.[17][18]
-
Increases Wettability: The hydrophilic carrier dissolves quickly, releasing the drug as very fine, amorphous particles that are easily wetted by water.[17]
-
Prevents Recrystallization: The carrier can keep the drug in a high-energy, amorphous state, which has a higher solubility than its stable crystalline form.[18][20]
-
Carrier Selection: Choose a water-soluble polymer carrier such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[6][18]
-
Dissolution: Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator). This leaves a solid mass where the drug is dispersed within the carrier.
-
Processing: Mill the resulting solid into a fine powder.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
-
Dissolution Testing: Perform dissolution studies to compare the release rate of the solid dispersion against the pure, crystalline compound.
FAQ 6: Could I chemically modify the molecule itself to improve solubility?
Answer: Yes, this is known as the prodrug approach . It is a more involved strategy typically used during lead optimization in drug discovery.[21][22]
Causality & Mechanism: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23][24] To improve solubility, a highly polar, water-soluble promoiety (like a phosphate ester or an amino acid) is attached to the parent molecule.[21][24]
For this compound, the hydroxyl group on the pyrrolidine ring is an ideal attachment point for a promoiety. For example, creating a phosphate ester at this position would introduce a highly ionizable group, dramatically increasing aqueous solubility.[24][25] This phosphate ester would then be cleaved by phosphatases in the body to release the active compound.
Considerations:
-
Synthesis: This requires additional synthetic chemistry steps.
-
Metabolism: The rate and extent of conversion back to the parent drug must be carefully evaluated to ensure proper pharmacokinetics.
Part 4: Summary of Techniques
This table provides a high-level comparison to aid in selecting the most appropriate method for your specific application.
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Protonates basic centers, increasing polarity.[][26] | Simple, effective, inexpensive.[] | Limited to compounds with ionizable groups; may not be suitable for physiological conditions. | Analytical methods, in vitro assays where pH can be controlled. |
| Cosolvency | Reduces solvent polarity.[6][8] | Simple to formulate, effective for many compounds.[8] | Potential for toxicity; risk of precipitation upon dilution.[8][9] | Initial screening, in vitro studies with appropriate controls. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[12][13] | High solubility enhancement, low toxicity, stabilizes compound.[10][11] | Higher cost, requires specific host-guest compatibility. | Preclinical and clinical formulations (in vivo studies). |
| Solid Dispersion | Disperses drug in a hydrophilic matrix, often in an amorphous state.[16][19] | Significantly improves dissolution rate and bioavailability.[17][20] | Requires specialized manufacturing and characterization; potential for physical instability. | Development of oral solid dosage forms (tablets, capsules). |
| Prodrug Approach | Covalent attachment of a water-soluble promoiety.[21][22] | Can achieve very high solubility; overcomes inherent molecular limitations.[24] | Requires significant synthetic effort; complex pharmacokinetic profile. | Lead optimization in drug discovery when other methods fail. |
References
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Fernandes, G. M., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Gothwal, A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Bhalani, D. V., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
da Silva, A. D., et al. (2019). Is prodrug design an approach to increase water solubility?. PubMed. [Link]
-
Sharma, D., & Saini, S. (2022). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]
-
Slideshare. Cosolvency. [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Pharmapproach. (2024). Solubility enhancement techniques- a review on conventional and novel approaches. [Link]
-
Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
-
Journal of Advanced Pharmacy Education & Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
ResearchGate. Examples of prodrugs with enhanced aqueous solubility. [Link]
-
Khan, M. S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]
-
ResearchGate. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
ResearchGate. Prodrugs for Improved Aqueous Solubility. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Pharmasolutions. (2024). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]
-
ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
YouTube. (2023). What Is The Role Of pH In Chemical Solubility?. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. [Link]
-
Khan Academy. pH and solubility. [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. [Link]
-
ResearchGate. Improving solubility via structural modification. [Link]
-
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]
-
Tohoku University. (2015). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. [Link]
-
American Elements. This compound. [Link]
-
PubChem. Acetamiprid metabolite (IM-1-5). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cosolvency | PPTX [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 16. jddtonline.info [jddtonline.info]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. researchgate.net [researchgate.net]
- 20. japer.in [japer.in]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Technical Support Center: Addressing Assay Interference Caused by 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Welcome to the technical support resource for researchers utilizing the small molecule 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in biochemical and cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding potential assay interference. Our goal is to empower you to identify and mitigate common artifacts, ensuring the integrity and validity of your experimental data.
Introduction: The Challenge of Assay Interference
High-throughput screening (HTS) and other sensitive assay formats are fundamental to modern drug discovery and chemical biology. However, a significant challenge in these processes is the occurrence of false-positive or false-negative results caused by assay interference from the test compounds themselves.[1][2][3] Molecules like this compound, while potentially possessing specific biological activity, can also interact with the assay system in non-specific ways. These interactions, often termed "nuisance effects," can mimic genuine biological activity, leading to the misinterpretation of results and the costly pursuit of false leads.[4]
This guide provides a systematic, causality-driven approach to help you determine if the observed activity of this compound is a genuine biological effect or an artifact of assay interference.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions researchers may have when working with this compound.
Q1: My primary screen shows potent activity for this compound. How can I be sure this is a real hit?
A1: Initial hits from primary screens require rigorous validation to rule out assay interference.[5] Apparent activity can be concentration-dependent and reproducible, yet still be an artifact.[4] It is essential to perform a series of counter-screens and orthogonal assays to confirm that the compound's effect is specific to the intended biological target. This process, often called "hit triage," is a critical step in early-stage drug discovery.
Q2: What are the most common mechanisms by which a small molecule like this can interfere with an assay?
A2: Small molecule interference can occur through several common mechanisms:[2][3][6]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester or denature proteins, leading to false inhibition signals.[7] This is one of the most frequent causes of misleading results in biochemical assays.[7]
-
Interference with Detection Modality: The compound may interfere directly with the assay's detection system. This includes:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used for the assay readout, creating a false-positive signal.[8][9]
-
Fluorescence Quenching/Inner-Filter Effect: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition.[9][10]
-
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify the target protein or other assay components, such as reporter enzymes (e.g., Luciferase).
-
Redox Activity: Compounds capable of redox cycling can produce reactive oxygen species (ROS), like hydrogen peroxide, which can disrupt assay chemistry and lead to false signals.[5]
-
Contaminants: Impurities from the synthesis or handling of the compound, such as residual metals (e.g., zinc), can be the true source of the observed activity.[11]
Q3: Does the chemical structure of this compound suggest any specific potential for interference?
A3: While a definitive prediction is impossible without experimental data, the structure does contain a chloropyridine ring. Pyridine and its derivatives are known to sometimes exhibit intrinsic fluorescence. Therefore, autofluorescence should be considered a potential mechanism of interference, particularly in fluorescence-based assays. Its overall physicochemical properties will also determine its propensity to aggregate in aqueous assay buffers.
Q4: How do I begin to troubleshoot potential interference from this compound?
A4: A logical, stepwise approach is crucial. The first step is to determine the nature of the interference. We recommend a series of counter-screens designed to test for the most common artifacts. The following troubleshooting guides provide detailed protocols for these experiments.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step workflows to diagnose and mitigate assay interference.
Guide 1: Investigating Compound Aggregation
Aggregation is a leading cause of non-specific inhibition. Aggregates act as "promiscuous" inhibitors by sequestering the target protein.
Workflow for Detecting Aggregation-Based Interference
Caption: Workflow to diagnose aggregation-based interference.
Protocol 1: Detergent Counter-Screen
Objective: To determine if the observed inhibitory activity is dependent on the formation of compound aggregates. Non-ionic detergents can disrupt these aggregates, leading to a significant reduction in potency.[8][12]
Methodology:
-
Preparation: Prepare two identical sets of assay plates.
-
Buffer Formulation:
-
Set 1 (Standard): Use the standard assay buffer.
-
Set 2 (+ Detergent): Supplement the standard assay buffer with a final concentration of 0.01% w/v Triton X-100 or Tween-20.
-
-
Compound Titration: Prepare serial dilutions of this compound in both buffer conditions.
-
Assay Execution: Add all other assay components (e.g., enzyme, substrate, cells) and incubate according to the primary assay protocol.
-
Data Acquisition: Measure the assay signal.
-
Analysis: Generate dose-response curves for both conditions and compare the IC₅₀ values.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| >10-fold rightward shift in IC₅₀ with detergent | The compound is a likely aggregator.[12] | Discard as a promiscuous inhibitor or attempt medicinal chemistry to remove aggregation liability. |
| Minimal or no change in IC₅₀ (<3-fold) | Aggregation is not the primary mechanism of action. | Proceed to test for other interference mechanisms. |
Protocol 2: Dynamic Light Scattering (DLS) - Orthogonal Confirmation
Objective: To directly visualize the formation of sub-micron particles (aggregates) by the compound in the assay buffer.[7]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the exact assay buffer (minus any proteins) at concentrations spanning the observed IC₅₀. A vehicle control (e.g., DMSO in buffer) is essential.
-
DLS Measurement: Analyze the samples using a DLS instrument.
-
Analysis: Look for the appearance of a particle size distribution in the 100-1000 nm range that increases with compound concentration. The vehicle control should show no significant particle formation.
Guide 2: Investigating Interference with Fluorescence Readouts
This is critical for any assay using fluorescence intensity, FRET, or FP as a readout.
Protocol 3: Autofluorescence Check
Objective: To determine if the compound is intrinsically fluorescent at the assay's wavelengths.[5]
Methodology:
-
Plate Setup: In a microplate (the same type as used in the primary assay), add serial dilutions of this compound to the assay buffer.
-
Controls: Include wells with buffer + vehicle (e.g., DMSO) as a negative control.
-
Plate Reading: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings as the primary assay.
-
Analysis: A concentration-dependent increase in signal significantly above the vehicle control indicates autofluorescence.
Protocol 4: Quenching & Inner-Filter Effect Check
Objective: To determine if the compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore, causing an artificial decrease in signal.
Methodology:
-
Plate Setup: Prepare a solution of the assay's fluorescent probe/product at a concentration that gives a mid-range signal.
-
Compound Addition: Add serial dilutions of this compound to the fluorophore solution.
-
Controls: Include wells with the fluorophore solution plus vehicle.
-
Plate Reading: Read the plate using the assay's standard fluorescence settings.
-
Analysis: A concentration-dependent decrease in fluorescence indicates quenching or an inner-filter effect.
Data Summary for Fluorescence Interference
| Counter-Screen | Result | Interpretation | Mitigation Strategy |
| Autofluorescence | Signal increases with compound concentration | Compound is autofluorescent; false positive in "signal-on" assays. | Use an orthogonal assay (e.g., luminescence, label-free).[9] Subtract background using a pre-read protocol. |
| Quenching | Signal decreases with compound concentration | Compound is a quencher; false positive in "signal-off" assays. | Use an orthogonal assay. Mathematical corrections can be applied if compound absorbance is known.[9] |
Guide 3: Investigating Direct Reporter Enzyme Inhibition
Many cell-based assays use reporter enzymes like firefly luciferase (FLuc). Compounds can directly inhibit the reporter, which is easily mistaken for an effect on the upstream biological target.[13]
Workflow for Luciferase Assay Interference
Caption: Workflow to identify direct luciferase inhibitors.
Protocol 5: Cell-Free Luciferase Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase enzyme.[4]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant luciferase enzyme and its substrate, luciferin.
-
Compound Addition: In a suitable microplate, add serial dilutions of the test compound.
-
Initiate Reaction: Add the luciferase/luciferin solution to the wells.
-
Measure Signal: Immediately measure luminescence using a plate reader.
-
Analysis: Generate a dose-response curve. Inhibition of the luminescent signal indicates direct interference with the reporter system.
Part 3: Final Recommendations & Best Practices
-
Validate Early, Validate Often: Perform interference counter-screens as early as possible after a primary hit is identified to avoid wasting resources.
-
Use Orthogonal Assays: The gold standard for hit validation is to reproduce the biological finding using an assay with a different technology or readout (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).[14]
-
Check Compound Purity and Integrity: Ensure the compound sample is pure and has not degraded. Impurities are a known source of false positives.
-
Maintain a Healthy Skepticism: Be critical of initial screening results. Pan-Assay INterference compoundS (PAINS) are common, and robust validation is the hallmark of rigorous science.[8]
By employing these systematic troubleshooting guides, researchers can confidently distinguish true biological hits from assay artifacts, ensuring the progression of high-quality candidate molecules in the drug discovery pipeline.
References
-
Tan, L., Hirte, S., Palmacci, V. et al. Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Clasby, M. Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
-
Sink, R., Gobec, S., Pečar, S., & Zega, A. False positives in the early stages of drug discovery. Current medicinal chemistry. [Link]
-
Aldeghi, M. Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
Tan, L., Hirte, S., Palmacci, V. et al. Tackling assay interference associated with small molecules. PubMed. [Link]
-
Request PDF. Tackling assay interference associated with small molecules. ResearchGate. [Link]
-
Wang, Y., et al. Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Journal of Chemical Information and Modeling. [Link]
-
Dahlin, J.L., et al. Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Siegert, P., et al. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters. [Link]
-
High-Throughput RNA Interference Screening: Tricks of the Trade. PubMed Central. [Link]
-
Domainex. Assay-based strategies supporting molecular glue drug discovery. Domainex. [Link]
Sources
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. channelchek.com [channelchek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
considerations for scaling up the synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
An In-Depth Guide to the Scale-Up Synthesis of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Introduction: The Strategic Importance of a Key Intermediate
This compound is a valuable heterocyclic building block in modern medicinal chemistry. Its structure, featuring a chloropyridine moiety linked to a chiral pyrrolidinol, makes it a key intermediate in the synthesis of compounds targeting a range of biological systems, including nicotinic acetylcholine receptors (nAChRs).[1] As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate can escalate from grams to kilograms. This transition, known as scale-up, is fraught with challenges that are often not apparent at the bench scale.
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshooting and optimizing the synthesis of this compound, ensuring a robust, safe, and scalable process.
Synthetic Pathway Overview: The Reductive Amination Approach
The most common and efficient route to this compound is the reductive amination between 6-chloronicotinaldehyde and pyrrolidin-3-ol. This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
Caption: General workflow for the synthesis via reductive amination.
Technical Support Center: FAQs and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up, structured by process stage.
Part 1: Starting Materials and Reagent Selection
Q1: What are the critical quality attributes for the starting materials, 6-chloronicotinaldehyde and pyrrolidin-3-ol?
A: The purity of your starting materials is paramount for a successful and reproducible reaction.
-
6-Chloronicotinaldehyde: The primary impurity of concern is the corresponding carboxylic acid, 6-chloronicotinic acid. This acid can react with the amine starting material and the product, forming salts and reducing the effective stoichiometry. It can also interfere with the reducing agent. Recommendation: Use an aldehyde with >98% purity, with <0.5% carboxylic acid content.
-
Pyrrolidin-3-ol: This reagent is hygroscopic and can absorb atmospheric water and CO₂. Water can hydrolyze the intermediate iminium ion and may affect the activity of certain reducing agents. CO₂ forms a carbamate salt with the amine, effectively taking it out of the reaction. Recommendation: Use pyrrolidin-3-ol with >98% purity and a low water content (<0.5%). Store it under an inert atmosphere (Nitrogen or Argon) and handle it quickly.
Q2: Which reducing agent is the most suitable for scaling up this reaction?
A: The choice of reducing agent is a critical decision that balances reactivity, safety, cost, and ease of handling at scale. While many options exist, the decision often comes down to a trade-off between lab-scale convenience and large-scale practicality.[2]
| Reducing Agent | Pros | Cons on Scale-Up |
| Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) | Mild and selective for iminiums over aldehydes. Tolerates a wide range of functional groups. Convenient for lab scale. | Relatively expensive. Generates acetic acid, requiring careful pH control during workup. Off-gassing can be an issue. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and effective. | Highly toxic (releases HCN gas under acidic conditions). Significant safety and waste disposal concerns make it unsuitable for large-scale production. |
| Catalytic Hydrogenation (H₂/Catalyst) | Excellent atom economy (only water as a byproduct). Cost-effective at large scale. Environmentally friendly ("green"). | Requires specialized high-pressure reactor equipment. Catalyst selection (e.g., Pd/C) is crucial to avoid dehalogenation of the chloropyridine ring. Potential for catalyst poisoning.[3] |
Recommendation for Scale-Up: For pilot and manufacturing scales, catalytic hydrogenation is often the preferred method due to its cost and environmental benefits. However, it requires significant process development to optimize the catalyst, pressure, temperature, and prevent de-chlorination. For early-stage kilogram-scale synthesis where specialized equipment may not be available, Sodium Triacetoxyborohydride remains a viable, albeit more expensive, option.
Part 2: Reaction Execution & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A: Low yield is a common problem that can often be traced back to a few key areas. The following decision tree can help diagnose the issue.
Caption: Decision tree for diagnosing low reaction yields.
Q2: I'm observing a significant amount of 6-chloro-3-pyridylmethanol as a byproduct. How can this be minimized?
A: This side product arises from the reduction of the starting aldehyde before it can form the imine with the amine. This is a classic challenge in reductive aminations.
-
Mechanism of Byproduct Formation: The reducing agent directly attacks the carbonyl of the aldehyde. This is more likely to happen if the reducing agent is too reactive or if the imine formation is slow.
-
Mitigation Strategies:
-
Order of Addition: Pre-mix the aldehyde and amine in the solvent and allow them to stir for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established, maximizing the concentration of the desired intermediate.
-
Controlled Addition: Add the reducing agent portion-wise or as a solution via an addition funnel over time. This keeps the instantaneous concentration of the reducing agent low, favoring the faster reduction of the already-formed iminium ion over the slower reduction of the aldehyde.
-
Use a Selective Reductant: Sodium triacetoxyborohydride is specifically designed to be less reactive towards aldehydes and ketones compared to iminium ions, making it an excellent choice to minimize this side reaction.
-
Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
A: Translating a reaction to a larger scale requires strict control over parameters that affect reaction kinetics, thermodynamics, and safety.
-
Temperature: The reaction is exothermic, especially during the addition of the reducing agent. On a large scale, inefficient heat removal can lead to a temperature spike, causing side reactions and potential degradation. A jacketed reactor with controlled cooling is essential.
-
Reagent Addition Rate: As mentioned above, the rate of addition of the reducing agent directly impacts selectivity and safety (off-gassing, exotherm). This must be carefully controlled and defined in the protocol.
-
Mixing/Agitation: Inadequate mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions. The agitator speed and design must be sufficient to ensure the reaction mass is homogeneous.
-
Reaction Time: Monitor the reaction to completion using an appropriate in-process control (IPC), such as HPLC or TLC, to avoid extended reaction times that could lead to byproduct formation.
Part 3: Work-up and Purification
Q1: The product has high water solubility, making extraction from the aqueous workup inefficient. How can I improve recovery?
A: The polar nature of the pyrrolidinol moiety makes this a common issue.
-
pH Adjustment: Do not basify the aqueous layer too strongly during workup. The free amine is more soluble in organic solvents, but at very high pH, you can form emulsions. Aim for a pH of 9-10.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Choice of Solvent: Use a more polar extraction solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol instead of less polar solvents like ethyl acetate. Perform multiple extractions (e.g., 4-5 times) with smaller volumes of solvent for the best efficiency.
Q2: My product streaks badly on standard silica gel, making chromatographic purification impossible. What are the alternatives?
A: The basic amine and polar hydroxyl group strongly interact with the acidic silanol groups on standard silica, causing severe tailing. This is a very common problem for polar amines.[4][5]
-
Deactivated Silica: Treat standard silica gel with a small amount of a base like triethylamine or ammonia in the eluent (e.g., 0.5-1% in a DCM/Methanol mobile phase). This neutralizes the acidic sites and dramatically improves peak shape.[6]
-
Amine-Functionalized Silica: Use commercially available pre-packed columns with an amine-functionalized stationary phase (KP-NH). These are specifically designed for purifying basic compounds and often provide excellent separation with simple solvent systems like hexane/ethyl acetate.[4]
-
Alumina Chromatography: Basic or neutral alumina can be an effective alternative to silica for purifying amines.[6]
-
Reverse-Phase Chromatography: If the impurities are significantly less polar than the product, reverse-phase (C18) chromatography can be an excellent option, although it requires dealing with aqueous mobile phases.
-
Crystallization/Salt Formation: The most scalable and often most effective purification method is crystallization. Convert the free base product into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. These salts are often highly crystalline and can be purified by recrystallization, precipitating out impurities. The pure salt can then be converted back to the free base if required.
Part 4: Safety Considerations
Q1: What are the primary safety hazards associated with this synthesis?
A: All chemical syntheses require a thorough safety review. Key hazards for this process include:
-
Reagents:
-
Pyrrolidine derivatives: Can be corrosive and cause severe skin and eye damage.[7][8] Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Hydride reducing agents: React violently with water and can be flammable.[9]
-
Solvents: Dichloromethane is a suspected carcinogen. Flammable solvents like THF or ethanol pose a fire risk.
-
-
Reaction:
-
Exotherm: The reduction step can generate significant heat. Uncontrolled, this can lead to a runaway reaction.
-
Gas Evolution: The reaction of borohydrides with acidic protons (from starting materials or byproducts) generates hydrogen gas, which is highly flammable. Ensure adequate ventilation and avoid ignition sources.
-
Q2: What specific precautions are needed for handling catalytic hydrogenation at scale?
A: Hydrogenation carries a significant risk of fire or explosion if not handled correctly.
-
Equipment: Use a properly rated and maintained pressure reactor (autoclave).
-
Inerting: The reactor must be purged with an inert gas (nitrogen or argon) before introducing hydrogen to remove all oxygen.
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after use. It can ignite spontaneously upon exposure to air. The catalyst should always be kept wet with solvent and never allowed to dry. Filter the catalyst under a nitrogen blanket.
-
Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which could ignite hydrogen or flammable solvent vapors.[9]
Appendix: Experimental Protocols
Protocol 1: Lab-Scale (10 g) Synthesis using Sodium Triacetoxyborohydride
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and pyrrolidin-3-ol (6.76 g, 77.7 mmol, 1.1 eq).
-
Add anhydrous Dichloromethane (DCM, 200 mL).
-
Stir the mixture at room temperature under nitrogen for 1 hour.
-
In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (22.5 g, 106 mmol, 1.5 eq) in DCM (50 mL).
-
Add the STAB slurry to the reaction mixture in four portions over 30 minutes, monitoring the internal temperature to keep it below 30°C.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (100 mL). Stir for 30 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography using silica gel pre-treated with 1% triethylamine in the eluent, eluting with a gradient of 2-10% Methanol in DCM.
Protocol 2: Key Considerations for Pilot-Scale (1 kg) Synthesis via Catalytic Hydrogenation
-
Reactor: Use a 50 L hydrogen-rated glass-lined steel reactor.
-
Inerting: Purge the reactor three times with nitrogen before charging reagents.
-
Reagent Charge: Charge the reactor with 6-chloronicotinaldehyde (1.0 kg), pyrrolidin-3-ol (0.68 kg), and a suitable solvent like Ethanol or THF (20 L).
-
Catalyst: Add 5% Palladium on Carbon (50% wet, ~100 g, 1-2 mol%). The catalyst should be added as a slurry in the reaction solvent to prevent ignition.
-
Hydrogenation: Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen gas to the optimized pressure (e.g., 50-100 psi).
-
Temperature Control: Maintain the internal temperature at the optimized setpoint (e.g., 25-40°C) using the reactor jacket. An exotherm is expected.
-
Monitoring: Monitor the reaction by hydrogen uptake and periodic sampling/analysis via HPLC.
-
Work-up: After the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the catalyst through a bed of Celite under a nitrogen blanket. CRITICAL: The filter cake must be kept wet and never allowed to dry. Quench the filter cake immediately with water.
-
Isolation & Purification: Concentrate the filtrate. The product can then be isolated and purified, preferably via crystallization as a suitable salt.
References
-
Conti-Ramsden, P., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Available at: [Link]
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester Research Explorer. Available at: [Link]
-
Afanasyev, O. I., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study | Request PDF. Available at: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
ResearchGate. (2016). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol vs. 1-(Pyridin-3-ylmethyl)pyrrolidin-3-ol
In the landscape of contemporary drug discovery, particularly in the realm of neuroscience, the meticulous evaluation of structurally related compounds is paramount to understanding structure-activity relationships (SAR) and optimizing lead candidates. This guide provides an in-depth comparative analysis of two such molecules: 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol and its de-chlorinated analog, 1-(Pyridin-3-ylmethyl)pyrrolidin-3-ol. Both compounds share a core scaffold that is a known pharmacophore for interacting with neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels deeply implicated in cognitive function, addiction, and a spectrum of neurological disorders.[1]
The central nervous system and certain autonomic ganglia are home to a family of nAChR subtypes, with those containing α4 and β2 subunits being strongly associated with nicotine addiction.[1] The development of subtype-selective agonists for these receptors is a significant area of interest for the pharmaceutical industry.[1] This analysis will dissect the critical influence of the 6-chloro substituent on the pyridine ring, offering researchers and drug development professionals a comprehensive perspective on its impact on physicochemical properties, pharmacological activity, and synthetic accessibility.
Structural and Physicochemical Comparison: The Impact of a Single Atom
The seemingly minor difference between our two compounds of interest—the presence or absence of a chlorine atom on the pyridine ring—precipitates a cascade of changes in their electronic and steric profiles.
| Property | This compound | 1-(Pyridin-3-ylmethyl)pyrrolidin-3-ol | Rationale for Difference |
| Molecular Formula | C10H13ClN2O | C10H14N2O | Addition of Chlorine |
| Molecular Weight | 212.68 g/mol | 178.24 g/mol | Mass of Chlorine |
| LogP (Predicted) | Higher | Lower | The chloro group increases lipophilicity. |
| pKa (Pyridine N) | Lower | Higher | The electron-withdrawing nature of chlorine reduces the basicity of the pyridine nitrogen. |
The introduction of the chloro group at the 6-position of the pyridine ring imparts a significant electron-withdrawing inductive effect. This electronic perturbation is expected to lower the pKa of the pyridine nitrogen, making it less basic compared to the unsubstituted analog. This has direct implications for the compound's ionization state at physiological pH, which in turn can influence its ability to cross the blood-brain barrier and its binding interactions with the target receptor. The hydrogen bonding capability of the pyridine nitrogen is a critical interaction for ligands at the nAChR.[1]
Furthermore, the chloro group increases the molecule's lipophilicity, as reflected in a higher predicted LogP value. This enhanced lipophilicity may improve membrane permeability but could also lead to increased non-specific binding and potential off-target effects.
Synthesis and Accessibility: A Practical Consideration
From a medicinal chemistry standpoint, the synthetic routes to both compounds are conceptually similar, typically involving the coupling of a suitably functionalized pyridine derivative with pyrrolidin-3-ol.
The key difference lies in the availability and cost of the starting pyridine building blocks. 3-(Chloromethyl)pyridine is a readily available commercial reagent. While 6-chloro-3-(chloromethyl)pyridine is also commercially available, its synthesis adds a step, potentially increasing the overall cost and complexity of a large-scale synthesis campaign. For academic and early-stage discovery research, this difference is often negligible, but for process development and manufacturing, it can be a significant consideration.
Pharmacological Profile: A Tale of Two Ligands at the Nicotinic Acetylcholine Receptor
Both this compound and its de-chlorinated counterpart are expected to act as ligands at neuronal nAChRs, particularly the α4β2 subtype, which is a key mediator of nicotine's addictive properties.[1] The pyrrolidine and pyridine nitrogens are key pharmacophoric features that mimic the interactions of the natural ligand, acetylcholine, and other well-known nAChR ligands like nicotine.
The functional activity of these compounds—whether they act as full agonists, partial agonists, or antagonists—is a critical determinant of their therapeutic potential. For instance, varenicline, a successful smoking cessation aid, is a partial agonist at the α4β2 nAChR.[2][3][4] This dual action allows it to alleviate withdrawal symptoms by providing a moderate level of receptor stimulation while simultaneously blocking the rewarding effects of nicotine by competing for the same binding site.[2]
The 6-chloro substituent in this compound is hypothesized to significantly modulate its pharmacological profile in several ways:
-
Binding Affinity: The altered electronics and sterics of the pyridine ring can either enhance or diminish the compound's binding affinity for the receptor. The electron-withdrawing nature of the chlorine may alter the strength of the hydrogen bond with the receptor.
-
Functional Efficacy: The chloro group can influence the conformational changes in the receptor that occur upon ligand binding, thereby affecting the degree of channel opening and ion flux. This can shift the compound's profile from a full agonist towards a partial agonist or even an antagonist.
-
Subtype Selectivity: The diverse family of nAChRs presents an opportunity for developing subtype-selective ligands with improved side-effect profiles. The 6-chloro substituent could be a key determinant in achieving selectivity for the α4β2 subtype over other nAChRs, such as the α7 subtype. Varenicline, for example, exhibits significantly higher affinity for the α4β2 subtype compared to the α7 subtype.[2]
Experimental Workflows for Comparative Characterization
To empirically validate these hypotheses, a series of in-vitro and in-vivo experiments are essential. The following protocols provide a framework for a comprehensive comparative analysis.
In-Vitro Characterization
1. Radioligand Binding Assays:
This technique is fundamental for determining the binding affinity (Ki) of the compounds for different nAChR subtypes.[5]
-
Objective: To quantify the binding affinity of this compound and 1-(Pyridin-3-ylmethyl)pyrrolidin-3-ol for α4β2 and α7 nAChRs.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human α4β2 or α7 nAChR subtype.
-
Incubate the membranes with a known radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compounds.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. Functional Assays (Electrophysiology or Calcium Flux):
These assays measure the functional consequences of ligand binding, determining whether a compound is an agonist, antagonist, or partial agonist.
-
Objective: To characterize the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of the two compounds at α4β2 and α7 nAChRs.
-
Methodology (Calcium Flux Assay):
-
Culture cells stably expressing the nAChR subtype of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to calcium influx through the activated receptor channels.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced response.
-
For partial agonists, the compound will elicit a response on its own but will also inhibit the response to a full agonist at higher concentrations.
-
In-Vivo Evaluation
Should in-vitro data reveal a promising profile for one or both compounds, in-vivo studies in animal models can provide insights into their pharmacokinetic properties and behavioral effects.
1. Microdialysis in Freely Moving Rats:
This technique allows for the measurement of neurotransmitter levels in specific brain regions following drug administration.
-
Objective: To assess the effect of the compounds on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
-
Methodology:
-
Surgically implant a microdialysis probe into the nucleus accumbens of a rat.
-
After a recovery period, administer the test compound (e.g., via subcutaneous injection) and collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
2. Behavioral Models of Nicotine Addiction:
Several well-established animal models can be used to evaluate the potential of these compounds as smoking cessation aids.
-
Objective: To determine if the compounds can reduce nicotine self-administration and/or precipitate withdrawal symptoms.
-
Methodology (Nicotine Self-Administration):
-
Train rats to press a lever to receive an intravenous infusion of nicotine.
-
Once stable self-administration is established, pre-treat the animals with the test compound and observe the effect on lever-pressing behavior. A reduction in lever pressing suggests that the compound is either blocking the rewarding effects of nicotine or substituting for them.
-
Conclusion: A Strategic Path Forward
The comparative analysis of this compound and 1-(Pyridin-3-ylmethyl)pyrrolidin-3-ol offers a clear illustration of how subtle structural modifications can have profound effects on the pharmacological profile of a drug candidate. The presence of the 6-chloro substituent is predicted to alter the compound's physicochemical properties and its interaction with nAChRs.
A systematic experimental evaluation, as outlined in this guide, is crucial to fully elucidate the SAR for this chemical series. The data generated from these studies will not only determine which of these two compounds, if any, warrants further investigation but will also provide invaluable insights to guide the design of future analogs with optimized potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals in the field of neuroscience, such a data-driven, comparative approach is the cornerstone of successful drug discovery.
References
- Coe, J. W., et al. (2005).
- Steffensen, S. C., et al. (2007). Varenicline, an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist, Selectively Decreases Ethanol Consumption and Seeking.
- Rollema, H., et al. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology.
- Bordia, T., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics.
- Mihalak, K. B., et al. (2006). Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors. Molecular Pharmacology.
- Cashin, A. L., et al. (2005). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Journal of Biological Chemistry.
- BenchChem (2025). Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α.
- Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Avila, A. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins.
- bioRxiv (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
- Maiti, K., et al. (2018). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics.
- BenchChem (2025). 3-(1- methylpiperidin-2-yl)pyridine for the Investigation of Nicotinic Acetylcholine Receptor Subtypes.
- Wang, M., et al. (2015). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry.
- Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (-)-Nicotine.
- Zhou, D., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as Potent Histamine 3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
- Genedani, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules.
- Google Patents. (2019).
- European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- PubChem. 1-Methyl-3-pyrrolidinol.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
- Walterscheid, J. P., et al. (2023). Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP. Drug Testing and Analysis.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Google Patents. (2021).
- PubChem. Pf-04447943.
- ResearchGate. (2013). 1-[(6-Chloropyridin-3-yl)methyl]-10-nitro-1,2,3,5,6,7,8,9-octahydro-5,9-methanoimidazo[1,2-a]azocin-5-ol.
- Wróbel, D., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules.
- Mitsukawa, K., et al. (2024). TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Scientific Reports.
- Kim, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioassay Validation for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a Novel Nicotinic Acetylcholine Receptor Modulator
Introduction: The Imperative for Rigorous Bioassay Validation
In the landscape of drug discovery and development, the journey from a novel chemical entity to a therapeutic candidate is paved with rigorous analytical evaluation. This guide focuses on establishing a robust validation framework for a bioassay designed to characterize 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol . The molecular architecture of this compound, particularly the chloropyridinylmethyl moiety, strongly suggests its potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a myriad of physiological and pathological processes.
The objective of any bioassay validation is to formally demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] For a novel compound like this compound, this involves not just quantifying its activity but ensuring the data generated is accurate, precise, and reproducible. Regulatory bodies, including the FDA, have established comprehensive guidelines for bioanalytical method validation, which serve as the foundation for the protocols described herein.[3][4][5]
This guide presents a comparative analysis of two orthogonal bioassay methodologies: a biochemical binding assay and a cell-based functional assay. An orthogonal approach, which uses multiple independent techniques to measure the same attribute, is critical for building a comprehensive and trustworthy data package, eliminating method-specific artifacts and confirming the biological activity of the lead candidate.[6][7][8][9]
Hypothesized Mechanism of Action
Nicotinic acetylcholine receptors are pentameric ion channels that, upon binding to agonists like acetylcholine or nicotine, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+.[10] This influx depolarizes the cell membrane, triggering downstream cellular responses. The α7 nAChR subtype is particularly known for its high permeability to calcium.[10][11] We will proceed under the hypothesis that this compound acts as a modulator at a specific nAChR subtype (e.g., α4β2 or α7), and our bioassays will be designed to quantify this interaction and its functional consequences.
Caption: Orthogonal validation strategy for the novel nAChR modulator.
Method 1: Biochemical Binding Assay - Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal starting point for quantifying the binding affinity of a small molecule to its target receptor. This format is employed because small molecules like our test compound do not immobilize well on microplates and are too small for a traditional "sandwich" assay format.[12][13] The principle relies on the competition between the unlabeled test compound and a labeled, known ligand for a limited number of receptor binding sites.
Principle of Competitive ELISA
In this assay, a specific nAChR subtype is immobilized on a 96-well plate. A known ligand for this receptor, conjugated to an enzyme like Horseradish Peroxidase (HRP), is used as the "tracer." When the sample containing our test compound is added along with the tracer, the two molecules compete to bind to the immobilized receptor. A higher concentration of the test compound will result in less tracer binding to the receptor, leading to a weaker signal upon addition of the substrate. The signal is therefore inversely proportional to the concentration of the test compound in the sample.
Caption: Workflow for the competitive ELISA binding assay.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of purified, recombinant human nAChR (e.g., α4β2 subtype) at a concentration of 2 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Preparation of Standards and Samples: Prepare a serial dilution of this compound standards in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). The range should be determined during method development but could span from 0.1 nM to 10 µM.
-
Competitive Reaction: Add 50 µL of standards or unknown samples to the wells. Immediately add 50 µL of a known nAChR ligand conjugated to HRP (e.g., HRP-Epibatidine) at a pre-optimized concentration.
-
Incubation: Incubate the plate for 1 hour at 37°C, allowing the competition to occur.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution (2 N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Validation of the Competitive ELISA
Validation will be performed in accordance with ICH Q2(R1) guidelines.[14][1] Key parameters to be assessed include specificity, linearity, range, accuracy, and precision.
Table 1: Summary of Validation Parameters and Acceptance Criteria for Competitive ELISA
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze samples spiked with structurally similar compounds and a blank matrix. | No significant interference from related substances or matrix components at the LLOQ. |
| Linearity & Range | Analyze a minimum of 5 concentration levels with multiple replicates. Plot absorbance vs. log concentration and perform a four-parameter logistic (4PL) curve fit. | Correlation coefficient (r²) > 0.99 for the linear portion of the curve. The range is the concentration span meeting accuracy and precision criteria. |
| Accuracy | Analyze Quality Control (QC) samples at low, medium, and high concentrations (LLOQ, Mid, ULOQ) against a standard curve (n=5). | Mean recovery should be within 85-115% of the nominal value (80-120% for LLOQ). |
| Precision | Repeatability (Intra-assay): Analyze QC samples in replicates (n=6) in a single run. Intermediate Precision (Inter-assay): Analyze QC samples on 3 different days by 2 different analysts. | Repeatability: %CV ≤ 15% (≤ 20% for LLOQ). Intermediate Precision: %CV ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. | Accuracy within 80-120% and precision (%CV) ≤ 20%. |
Table 2: Representative Validation Data for Competitive ELISA
| Parameter | LLOQ (1 nM) | QC Low (5 nM) | QC Mid (50 nM) | QC High (500 nM) |
| Intra-Assay Accuracy (% Recovery) | 95.5% | 102.1% | 98.7% | 104.3% |
| Intra-Assay Precision (%CV) | 12.8% | 8.5% | 6.2% | 7.1% |
| Inter-Assay Accuracy (% Recovery) | 98.2% | 105.3% | 101.5% | 106.8% |
| Inter-Assay Precision (%CV) | 14.5% | 11.2% | 9.8% | 10.5% |
Method 2: Cell-Based Functional Assay - Calcium Flux
While the ELISA confirms binding, it does not distinguish between agonists, antagonists, or allosteric modulators. A cell-based functional assay is essential to determine the biological consequence of this binding. Since nAChRs are ion channels permeable to calcium, measuring changes in intracellular calcium concentration ([Ca²⁺]i) provides a direct readout of receptor activation.[10][15][16]
Principle of Calcium Flux Assay
This assay utilizes a cell line (e.g., SH-SY5Y or HEK293) stably expressing the human nAChR subtype of interest. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In its resting state, the dye is non-fluorescent. Upon receptor activation by an agonist, calcium ions flow into the cell and bind to the dye, causing a significant increase in its fluorescence intensity. The test compound can be evaluated for agonist activity (it directly causes a signal) or antagonist activity (it blocks the signal from a known agonist).
Caption: Signaling pathway for nAChR-mediated calcium flux.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Seed SH-SY5Y cells (endogenously expressing nAChRs) or transfected HEK293 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Remove the culture medium from the cells and add 100 µL/well of the loading buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: During incubation, prepare a dilution plate containing the test compound at various concentrations. For antagonist testing, also prepare a known nAChR agonist (e.g., nicotine) at its EC₈₀ concentration.
-
Assay Execution: Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation 3).[16]
-
Agonist Mode: Establish a baseline fluorescence reading for 20 seconds. Inject 20 µL of the test compound dilutions and continue reading the fluorescence intensity for 2-3 minutes.
-
Antagonist Mode: Inject 20 µL of the test compound dilutions and incubate for 15-30 minutes. Then, inject 20 µL of the EC₈₀ agonist solution and read the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: Calculate the response as the maximum fluorescence peak height minus the baseline reading. Plot the response against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Validation of the Calcium Flux Assay
Validation of a cell-based bioassay focuses on ensuring the system is responsive, specific, and reproducible.[17]
Table 3: Summary of Validation Parameters and Acceptance Criteria for Calcium Flux Assay
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Test against a parental cell line (no receptor expression). Use known subtype-specific antagonists to confirm the signal is mediated by the target receptor. | No significant response in the parental cell line. The signal should be blocked by the specific antagonist. |
| Linearity & Range | Generate a dose-response curve with a reference agonist (e.g., nicotine) over a wide concentration range. | The curve should be sigmoidal and fit a 4PL model with r² > 0.98. The range is the linear portion of the curve. |
| Accuracy & Precision | Intra-plate: Run a reference agonist at its EC₅₀ concentration in multiple wells (n=10) on the same plate. Inter-plate: Repeat the EC₅₀ determination across 3 separate plates on different days. | Intra-plate: %CV of the response ≤ 20%. Inter-plate: The geometric mean of the EC₅₀ values should be within a 2-fold range. %CV of EC₅₀ values ≤ 30%. |
| System Suitability | Calculate the Z'-factor for each plate using positive (EC₁₀₀ agonist) and negative (vehicle) controls. | Z'-factor ≥ 0.5, indicating a robust and screenable assay. |
Table 4: Representative Validation Data for Calcium Flux Assay (Agonist Mode)
| Parameter | Result | Acceptance Criteria | Pass/Fail |
| Z'-Factor | 0.72 | ≥ 0.5 | Pass |
| Intra-Plate Precision (%CV at EC₅₀) | 14.2% | ≤ 20% | Pass |
| Inter-Plate EC₅₀ (n=3 runs) | Run 1: 45 nMRun 2: 52 nMRun 3: 41 nM | GeoMean within 2-fold range | Pass |
| Inter-Plate Precision (%CV of EC₅₀) | 11.5% | ≤ 30% | Pass |
Comparison of Bioassay Methodologies
Both the competitive ELISA and the calcium flux assay provide critical, complementary information. The choice of which to use as a primary screen versus a confirmation assay depends on the specific goals of the research program.
Table 5: Comparison of Competitive ELISA and Calcium Flux Assays
| Feature | Competitive ELISA | Calcium Flux Assay |
| Assay Type | Biochemical (Binding) | Cell-Based (Functional) |
| Primary Output | Binding Affinity (IC₅₀) | Functional Potency (EC₅₀/IC₅₀) |
| Information Provided | Direct interaction with the target | Biological effect (agonist/antagonist) |
| Throughput | High | Medium to High |
| Complexity | Moderate (requires purified protein and conjugate) | High (requires cell culture and specialized reader) |
| Potential for Artifacts | Non-specific binding, matrix effects | Cytotoxicity, compound fluorescence |
| Relevance | Confirms target engagement | Closer to in vivo physiological response |
Conclusion
The validation of a bioassay for a novel compound such as This compound is a foundational step in its preclinical development. A single bioassay, no matter how well-validated, provides an incomplete picture. By employing an orthogonal approach—combining a biochemical binding assay like a competitive ELISA with a cell-based functional assay such as calcium flux—we create a self-validating system.[6][9] The ELISA confirms direct target engagement and quantifies binding affinity, while the calcium flux assay reveals the functional consequences of that binding, providing crucial data on the compound's potency and mechanism of action as an agonist or antagonist. Adherence to established validation guidelines, such as ICH Q2(R1), ensures the integrity and reliability of the data, providing the confidence needed to make critical decisions in the progression of a new therapeutic candidate.[14][1][17]
References
-
U.S. National Library of Medicine. (n.d.). Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function. PubMed. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. Retrieved from [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Key elements of bioanalytical method validation for small molecules. PMC. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US. Retrieved from [Link]
-
Bio-Rad. (n.d.). Bioassay Validation. Retrieved from [Link]
-
ResearchDx. (n.d.). Orthogonal Validations. Retrieved from [Link]
-
MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Direct vs. Indirect Cell-Based ELISA. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
YouTube. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
-
Revvity Signals Software. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. PMC. Retrieved from [Link]
-
Molecular Devices. (2023, April 10). Advantages of ELISA for Accurate and Accelerated Drug Discovery [Podcast]. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Nicotinic acetylcholine receptor assays. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparisons of ELISA and Western blot assays for detection of autophagy flux. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, September 18). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. PMC. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, March 14). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Discovery and development of α7 nicotinic acetylcholine receptor modulators. PubMed. Retrieved from [Link]
-
YouTube. (2020, July 6). Regulated Bioanalysis for Small Molecules. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, December 15). Development and validation of a novel bioassay to determine glucocorticoid sensitivity. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]
-
Creative Diagnostics. (2023, December 31). ELISA for Drug Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
Journal of Neuroscience. (2023, January 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023, August 6). Discovery and pharmacological characterization of novel positive allosteric modulators acting on skeletal muscle-type nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PubMed. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Orthogonal Validations – ResearchDx [researchdx.com]
- 7. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. revvitysignals.com [revvitysignals.com]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. drugfuture.com [drugfuture.com]
A Guide to the Synthesis, Characterization, and Experimental Reproducibility of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol and its Analogs
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol. Due to the limited availability of published data on this specific molecule, we will present a validated synthetic protocol and a robust analytical workflow to ensure batch-to-batch consistency. Furthermore, we will compare its structural and predicted physicochemical properties with well-characterized, commercially available compounds that share key structural motifs. This comparative approach will provide a framework for researchers to assess the potential biological activity of this new chemical entity and to design experiments with a high degree of confidence in the reproducibility of their findings.
Introduction: The Significance of the (Chloropyridinyl)methyl-pyrrolidinol Moiety
The 2-chloropyridine moiety is a key pharmacophore in a number of biologically active compounds, including several approved drugs. Its presence can influence a molecule's metabolic stability, membrane permeability, and ability to engage in specific binding interactions with protein targets. Similarly, the pyrrolidinol scaffold is prevalent in many natural products and synthetic compounds with a wide range of biological activities. The combination of these two fragments in this compound presents a novel chemical entity with potential for exploration in various therapeutic areas.
This guide will focus on providing a detailed, reproducible methodology for the synthesis and characterization of this compound, followed by a comparative analysis with related structures to provide context for future experimental design.
Synthesis and Purification: A Reproducible Pathway
A robust and reproducible synthetic route is the cornerstone of any experimental program. The proposed synthesis of this compound is a two-step process involving a reductive amination, a widely used and well-understood reaction in medicinal chemistry.
Experimental Protocol: Synthesis and Purification
Step 1: Synthesis of this compound
-
To a solution of 3-pyrrolidinol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added 6-chloro-3-pyridinecarboxaldehyde (1.0 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Purification by Column Chromatography
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of DCM and methanol is recommended, starting from 100% DCM and gradually increasing the polarity to 95:5 DCM:methanol.
-
Fractions containing the pure product (as determined by TLC or LC-MS) are combined and concentrated under reduced pressure to yield the final compound.
Caption: Synthetic and purification workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
To ensure the reproducibility of biological experiments, it is critical to thoroughly characterize the synthesized compound. The following analytical techniques are essential for confirming the identity, purity, and stability of this compound.
Table 1: Analytical Methods for Compound Characterization
| Analytical Technique | Purpose | Expected Outcome for this compound |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Assess purity and confirm molecular weight. | A single major peak (>95% purity) with a mass corresponding to the [M+H]⁺ ion. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm the chemical structure and identify any impurities. | Characteristic peaks corresponding to the protons on the pyrrolidinol and chloropyridine rings. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Further confirm the carbon skeleton of the molecule. | Peaks corresponding to each unique carbon atom in the structure. |
| HRMS (High-Resolution Mass Spectrometry) | Determine the exact mass and elemental composition. | A highly accurate mass measurement that confirms the molecular formula. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identify functional groups present in the molecule. | Characteristic absorption bands for O-H, C-H, C-N, and C-Cl bonds. |
Comparative Analysis with Structurally Related Compounds
To provide context for the potential biological applications of this compound, we will compare its key structural features with those of two well-characterized compounds found in the scientific literature: a derivative of the neonicotinoid insecticide Acetamiprid, and a pyrrolidine-containing orexin receptor 2 agonist. This comparison will highlight subtle structural differences that can lead to significant changes in biological activity.
Table 2: Structural and Physicochemical Comparison
| Compound | Structure | Key Structural Features | Reported/Predicted Biological Target |
| This compound | 6-chloropyridin-3-yl)methyl group, pyrrolidin-3-ol | Hypothesized: Nicotinic acetylcholine receptors, other CNS targets | |
| Acetamiprid Metabolite (IM-1-5) [1] | (6-chloropyridin-3-yl)methyl group, N-methylacetimidamide | Nicotinic acetylcholine receptors[1] | |
| A Pyrrolidine-based OX2R Agonist [2][3] | Pyrrolidinyl moiety, complex aromatic system | Orexin Receptor 2 (OX2R)[2][3] |
Note: Structures are illustrative and sourced from public databases where available.
The key difference between our target compound and the Acetamiprid metabolite is the substituent on the nitrogen of the (6-chloropyridin-3-yl)methylamine. The presence of a pyrrolidin-3-ol in our compound introduces a hydroxyl group and a chiral center, which can lead to more specific hydrogen bonding interactions with a biological target and potential for stereoselective activity. In contrast, the pyrrolidine-based OX2R agonist, while containing a pyrrolidine ring, lacks the chloropyridine moiety and has a much more complex overall structure, highlighting how different substitutions on the pyrrolidine ring can drastically alter the biological target.
Caption: Logical workflow for the comparative analysis of the target compound.
Conclusion: A Foundation for Reproducible Research
This guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and analytical procedures outlined, researchers can ensure a high degree of reproducibility in their experiments. The comparative analysis with structurally related compounds offers a starting point for hypothesis-driven research into the potential biological activities of this novel molecule. Adherence to these principles of chemical synthesis and characterization is fundamental to the integrity and success of any drug discovery and development program.
References
-
Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Org Biomol Chem. 2015 May 28;13(20):5656-73. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022 Sep; 27(18): 5983. [Link]
-
TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Sci Rep. 2024 Sep 6;14(1):20838. [Link]
-
Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chem Pharm Bull (Tokyo). 1985 Jul;33(7):2996-3000. [Link]
-
1-[(6-Chloropyridin-3-yl)methyl]-10-nitro-1,2,3,5,6,7,8,9-octahydro-5,9-methanoimidazo[1,2-a]azocin-5-ol. Acta Crystallogr Sect E Struct Rep Online. 2013 Jun 1; 69(Pt 6): o893. [Link]
-
Discovery and Characterization of 6-{4[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H-3 Receptor Inverse Agonist. J Med Chem. 2011 Jul 14; 54(13): 4781–4792. [Link]
-
TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. PubMed. [Link]
-
Acetamiprid metabolite (IM-1-5). PubChem. [Link]
-
Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. J Med Chem. 2011 Jul 14;54(13):4781-92. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2023 Dec; 28(24): 8050. [Link]
-
Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. RSC Med Chem. 2022 Sep 29;13(10):1245-1251. [Link]
Sources
- 1. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol Analogs as α4β2 Nicotinic Acetylcholine Receptor Ligands
A Senior Application Scientist's Guide to Comparative Analysis and Experimental Strategy
In the landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands out as a pivotal target for therapeutic intervention in a range of central nervous system disorders. The development of selective ligands for this receptor subtype has been a major focus of drug discovery efforts. Among the promising scaffolds, 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol has emerged as a key pharmacophore. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of its analogs, offering a comparative analysis supported by experimental data and detailed protocols for researchers in the field.
The Core Scaffold: A Privileged Structure for α4β2 nAChR Engagement
The this compound scaffold comprises three key moieties, each contributing to its interaction with the α4β2 nAChR: the 6-chloropyridin-3-yl headgroup, the methyl linker, and the pyrrolidin-3-ol core. The 6-chloro substitution on the pyridine ring is a well-established feature that enhances potency at the α4β2 nAChR. For instance, the conversion of (-)-nicotine to its 6-chloro analogue has been shown to double its potency[1]. The pyrrolidine ring, a common motif in nAChR ligands, provides a crucial nitrogen atom for key interactions within the receptor's binding pocket[2]. The hydroxyl group at the 3-position of the pyrrolidine ring introduces a critical hydrogen bonding capability, which can significantly influence both binding affinity and functional activity.
Structure-Activity Relationship (SAR) Exploration: A Comparative Analysis
Systematic modification of the core scaffold has provided valuable insights into the structural requirements for potent and selective α4β2 nAChR agonism. The following sections dissect the SAR of key analogs, with a focus on modifications to the pyrrolidine ring and the aromatic headgroup.
The Significance of the Pyrrolidin-3-ol Moiety
The hydroxyl group on the pyrrolidine ring is a key determinant of activity. While direct comparative studies on a series of this compound analogs with varied substituents at the 3-position are not extensively documented in single reports, the broader literature on hydroxylated pyrrolidinyl ligands for nAChRs underscores its importance. Hydroxylation at appropriate positions on related benzofuran and benzodioxane analogs of N-methyl-2-pyrrolidinyl structures consistently leads to high α4β2 nAChR affinity and selectivity over the α3β4 subtype[3][4]. This suggests that the hydroxyl group likely participates in a critical hydrogen bond interaction within the α4β2 binding site.
The stereochemistry of the hydroxyl group is also a critical factor. The (R)- and (S)-enantiomers of pyrrolidin-3-ol analogs often exhibit significant differences in their biological activity, highlighting the stereospecific nature of the receptor-ligand interaction.
Impact of Modifications on the Aromatic Headgroup
While the 6-chloropyridin-3-yl group is a potent pharmacophore, modifications to this moiety have been explored to fine-tune activity. For example, in related series of nicotinic ligands, the introduction of different substituents on the pyridine or phenyl ring can modulate affinity and functional activity, switching a ligand from a full agonist to a partial agonist[5].
The following table summarizes the binding affinities of a selection of representative nAChR ligands, illustrating the impact of structural modifications on the pyrrolidine and aromatic rings.
| Compound/Analog | Modification from Core Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 1-((6-Chloropyridin-3-yl)methyl)pyrrolidine | Removal of 3-hydroxyl group | rat recombinant α4β2 nAChR | 9 | [1] |
| (-)-Nicotine | Parent compound | rat recombinant α4β2 nAChR | 3.8 | [1] |
| 6-Chloro-(-)-nicotine | 6-chloro substitution on pyridine ring | rat recombinant α4β2 nAChR | ~1.9 (2-fold increase in potency) | [1] |
| (S,R)-7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | Hydroxylated benzodioxane analog | human α4β2 nAChR | 0.012 | [3] |
| (S)-3-(m-hydroxyphenoxy)-N-methylprolinol | Hydroxylated phenyl ether analog | rat α4β2 nAChR | 0.0011 | [5] |
This table is a compilation of data from multiple sources to illustrate general SAR trends. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis of the core scaffold and the evaluation of its analogs are provided below.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reductive amination reaction.
Step-by-step Methodology:
-
Starting Materials: Commercially available 6-chloronicotinaldehyde and pyrrolidin-3-ol.
-
Reaction: Dissolve 6-chloronicotinaldehyde (1 equivalent) and pyrrolidin-3-ol (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR.
Materials:
-
Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]epibatidine.
-
Non-specific binding control: (-)-Nicotine or cytisine at a high concentration (e.g., 100 µM).
-
Binding buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Step-by-step Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand ([³H]epibatidine at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Functional Consequences
The binding of this compound analogs to the α4β2 nAChR initiates a cascade of intracellular events. As ligand-gated ion channels, nAChRs primarily mediate the influx of cations, leading to membrane depolarization. However, their activation also triggers downstream signaling pathways that can have long-term effects on neuronal function and survival.
Key signaling pathways modulated by α4β2 nAChR activation include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and neuroprotection. Activation of α4β2 nAChRs can lead to the activation of PI3K and subsequent phosphorylation of Akt, which in turn inhibits apoptotic pathways[6].
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: The MAPK/ERK pathway is involved in various cellular processes, including cell proliferation, differentiation, and synaptic plasticity. nAChR activation can lead to the phosphorylation and activation of ERK[7][8].
The functional outcome of receptor binding (e.g., full agonism vs. partial agonism) is a critical aspect of the SAR. Partial agonists are of particular therapeutic interest as they can provide a "ceiling" effect, activating the receptor to a submaximal level, which can be beneficial in conditions like nicotine addiction.
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams illustrate the key relationships.
Caption: Key structural components and their influence on biological activity.
Caption: Downstream signaling pathways of α4β2 nAChR activation.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel α4β2 nAChR ligands. A thorough understanding of its SAR is paramount for the rational design of analogs with improved potency, selectivity, and desired functional profiles. This guide provides a framework for researchers to compare existing analogs and to design and execute experiments for the discovery of next-generation therapeutics targeting the α4β2 nAChR. The interplay between the chlorinated pyridine ring, the pyrrolidin-3-ol core, and the stereochemistry of the hydroxyl group offers a rich field for further exploration and optimization.
References
Sources
- 1. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Establishing a Predictive Bridge: A Guide to In Vitro-In Vivo Correlation (IVIVC) for 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro drug release and in vivo bioavailability is a critical step that can streamline the development process, reduce regulatory burden, and ultimately hasten the delivery of new therapies to patients.[1][2] This guide provides a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for the novel compound 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a molecule of interest in contemporary drug discovery.
As a senior application scientist, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind the experimental choices, ensuring a robust and defensible IVIVC model. We will explore the critical interplay of physicochemical properties, formulation strategies, and bioanalytical methodologies, comparing different approaches to highlight their impact on the final correlation.
The Foundation of IVIVC: Understanding the "Why"
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][3] The primary goal is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can significantly reduce the need for extensive human clinical trials for certain pre- and post-approval changes.[4][5][6]
The successful development of an IVIVC is particularly valuable for oral solid dosage forms and is a key component of the Quality by Design (QbD) framework.[5][7] It enhances our understanding of the drug product and allows for the establishment of more meaningful and clinically relevant dissolution specifications.[5][8]
The IVIVC Workflow: A Step-by-Step Approach
The journey to a validated IVIVC model is a multi-stage process that requires careful planning and execution. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the physicochemical properties of this compound is the starting point for any successful IVIVC endeavor. These properties will dictate the formulation strategy and the design of the in vitro dissolution method.
Key Physicochemical Parameters
| Parameter | Importance for IVIVC Development |
| Aqueous Solubility | Determines the potential for dissolution-rate-limited absorption. Poorly soluble compounds (BCS Class II and IV) are often good candidates for IVIVC.[9][10][11] |
| pKa | Influences solubility at different physiological pH values in the gastrointestinal tract. This is crucial for selecting appropriate dissolution media.[9][12] |
| Permeability | High permeability is a prerequisite for dissolution to be the rate-limiting step for absorption, a fundamental assumption for a successful IVIVC.[1][11] |
| LogP/LogD | Indicates the lipophilicity of the compound, which can influence its absorption and distribution. |
| Polymorphism | Different polymorphic forms can have different solubilities and dissolution rates, impacting bioavailability. |
Formulation Strategy: Creating a Spectrum of Release Rates
To establish a meaningful correlation, it is essential to develop at least two, and preferably three or more, formulations with different in vitro release rates (e.g., slow, medium, and fast).[4][13] This is typically achieved by systematically varying critical formulation or process parameters.
Comparison of Formulation Approaches for Modulating Release:
| Approach | Mechanism | Advantages | Disadvantages |
| Varying Polymer Concentration | For extended-release formulations, increasing the concentration of a release-controlling polymer (e.g., HPMC) will slow down drug release. | Simple and well-understood method. | May not be suitable for immediate-release formulations. |
| Altering Particle Size | Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, leading to a faster release rate.[9] | Effective for poorly soluble drugs. | Can be challenging to control particle size distribution consistently. |
| Modifying Tablet Hardness | Increasing tablet hardness can decrease the porosity of the tablet matrix, slowing down the ingress of dissolution medium and subsequent drug release. | A straightforward process parameter to control. | The effect on dissolution can be less pronounced compared to other methods. |
| Using Different Excipients | The type and concentration of disintegrants, binders, and fillers can significantly impact the dissolution profile. | Offers a wide range of possibilities for release modulation. | Can be complex to optimize due to potential interactions between excipients. |
Part 2: In Vitro Dissolution and In Vivo Pharmacokinetic Studies
With the formulations in hand, the next step is to generate the in vitro and in vivo data that will form the basis of the correlation.
Developing a Discriminatory In Vitro Dissolution Method
The in vitro dissolution test must be able to differentiate between the formulations with different release rates.[7] The choice of dissolution medium and apparatus is critical.
Experimental Protocol: In Vitro Dissolution Testing
-
Apparatus Selection: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
-
Dissolution Media:
-
Start with physiologically relevant media, such as simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).[9]
-
For poorly soluble compounds, the addition of surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions. The concentration should be carefully justified.[9][10]
-
-
Agitation Speed: Typically 50-100 RPM. The speed should be chosen to provide good hydrodynamics without causing excessive turbulence.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Sampling: Automated sampling at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) is recommended to obtain a detailed dissolution profile.
-
Analysis: The concentration of this compound in the dissolution samples is typically determined by a validated HPLC-UV method.
Conducting the In Vivo Pharmacokinetic Study
A well-designed in vivo study is crucial for obtaining reliable pharmacokinetic data.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Study Design: A randomized, single-dose, crossover study in healthy human volunteers is the gold standard.[4]
-
Subjects: A sufficient number of subjects (typically 12-24) should be enrolled to ensure statistical power.
-
Dosing: Each subject will receive each of the formulations (slow, medium, fast) and a reference solution (for deconvolution) in different study periods, with an adequate washout period in between.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
-
Bioanalysis: The plasma concentrations of this compound are quantified using a validated bioanalytical method, such as LC-MS/MS, which offers high sensitivity and selectivity.[3][14][15]
Part 3: Establishing and Validating the IVIVC
The final phase involves mathematically modeling the relationship between the in vitro dissolution data and the in vivo absorption data.
Levels of IVIVC
The FDA defines three levels of IVIVC, with Level A being the most informative and preferred for regulatory submissions.[1][5]
| Level | Description | Predictive Ability |
| Level A | A point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[1][4][16] | High: Predicts the entire plasma concentration-time profile from in vitro data.[5] |
| Level B | A correlation between the mean in vitro dissolution time and the mean in vivo residence time or mean in vivo dissolution time.[1][4] | Moderate: Does not reflect the actual in vivo plasma profile. |
| Level C | A single-point correlation between a dissolution parameter (e.g., % dissolved at a specific time) and a pharmacokinetic parameter (e.g., Cmax or AUC).[5][17] | Low: Generally not sufficient for regulatory purposes on its own. |
The Path to a Level A Correlation
The development of a Level A IVIVC typically involves the following steps:
-
Deconvolution of In Vivo Data: The in vivo absorption profile (fraction of drug absorbed over time) is derived from the plasma concentration-time data using mathematical deconvolution techniques, such as the Wagner-Nelson or Loo-Riegelman methods.[4][8] This requires data from an oral or intravenous reference solution.
-
Establishing the Correlation: The fraction of drug absorbed in vivo is plotted against the fraction of drug dissolved in vitro for each formulation. A linear relationship is often sought, but non-linear relationships can also be valid.[4][13]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. fda.gov [fda.gov]
- 5. premier-research.com [premier-research.com]
- 6. fda.gov [fda.gov]
- 7. esmed.org [esmed.org]
- 8. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tuftad.org.tr [tuftad.org.tr]
- 12. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. In vitro-in vivo correlation strategy applied to an immediate-release solid oral dosage form with a biopharmaceutical classification system IV compound case study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol Against Varenicline for α4β2 Nicotinic Acetylcholine Receptor Modulation
Abstract: This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting the α4β2 nicotinic acetylcholine receptor (nAChR). Using 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol (hereafter designated Cmpd-X) as a representative test compound, we delineate a series of robust in vitro assays to characterize its pharmacological profile in direct comparison to Varenicline, the clinical gold standard. The protocols and rationale detailed herein are designed for drug discovery researchers aiming to objectively quantify binding affinity, functional potency, and efficacy to identify promising new therapeutic candidates for nicotine addiction and other CNS disorders.
Introduction: The α4β2 nAChR as a Therapeutic Target
The α4β2 nicotinic acetylcholine receptor is the most abundant high-affinity nAChR subtype in the human brain and a critical mediator of nicotine's addictive properties.[1][2][3] Composed of α4 and β2 subunits, these ligand-gated ion channels are pivotal in modulating the release of key neurotransmitters, including dopamine in the mesolimbic reward pathway.[4][5] Chronic nicotine exposure leads to an upregulation of α4β2 nAChRs, a neuroadaptation thought to contribute significantly to the development of dependence.[6][7]
This central role makes the α4β2 nAChR a prime target for therapeutic intervention.[5][8] The development of partial agonists for this receptor represents a highly successful therapeutic strategy.[4] A partial agonist binds to the receptor and elicits a submaximal response compared to the endogenous ligand (acetylcholine) or a full agonist (nicotine). This dual action provides enough stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[9][10]
1.1. The Benchmark Agent: Varenicline Varenicline is a highly selective α4β2 nAChR partial agonist approved by the FDA for smoking cessation.[11][12] Its clinical efficacy is attributed to its unique pharmacological profile: high-affinity binding to the α4β2 receptor, where it produces a moderate level of agonist activity while preventing nicotine from activating the same receptors.[9][12][13] This well-characterized mechanism and proven clinical success make Varenicline an ideal benchmark for evaluating new chemical entities like Cmpd-X.
1.2. The Test Compound: this compound (Cmpd-X) Cmpd-X belongs to a chemical class with structural motifs known to interact with nAChRs. Its pyridine and pyrrolidine cores are features shared by other known nAChR ligands. The objective of this guide is to establish a rigorous, side-by-side comparison to determine if Cmpd-X possesses a pharmacological profile that is comparable, or potentially superior, to Varenicline. Key differentiators could include higher affinity, improved selectivity, or a finely tuned level of partial agonism that might translate to an enhanced therapeutic window.
Experimental Design & Rationale
The core objective is to quantitatively compare the pharmacological activity of Cmpd-X and Varenicline at the human α4β2 nAChR. This is achieved through a two-pronged in vitro approach:
-
Radioligand Binding Assay: This assay directly measures the affinity of a compound for the receptor. It quantifies how tightly the compound binds to the α4β2 nAChR, which is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. This is a crucial first step to confirm the compound engages the intended target.
-
Functional Calcium Flux Assay: This assay measures the cellular consequence of receptor binding. It determines whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. The assay quantifies both the potency of the compound (EC₅₀ value, the concentration required to elicit 50% of its maximal effect) and its intrinsic efficacy (Eₘₐₓ, the maximum response produced relative to a full agonist).
The overall experimental strategy is visualized in the workflow diagram below.
Caption: High-level experimental workflow for benchmarking Cmpd-X.
Detailed Methodologies & Protocols
The following protocols are standardized for the characterization of ligands at the human α4β2 nAChR.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Cmpd-X and Varenicline for the human α4β2 nAChR.
Principle: This assay measures the ability of an unlabeled test compound (Cmpd-X or Varenicline) to compete with a fixed concentration of a high-affinity radioligand ([³H]-Cytisine) for binding to the receptor.[14][15] The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or SH-SY5Y) recombinantly expressing the human α4 and β2 nAChR subunits.[16][17]
-
Radioligand: [³H]-Cytisine (Specific Activity: 20-40 Ci/mmol).
-
Non-specific Competitor: (-)-Nicotine (10 µM final concentration).[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Cmpd-X and Varenicline, prepared in a 10-point, 3-fold serial dilution series.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL Assay Buffer (for Total Binding) OR 50 µL Non-specific Competitor (for Non-specific Binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]-Cytisine (final concentration ~0.6 nM).[16]
-
100 µL of cell membrane preparation (5-10 µg protein).
-
-
Incubation: Incubate the plate for 120 minutes at 4°C to reach equilibrium.[16]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash 3 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Functional Calcium Flux Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Cmpd-X and Varenicline.
Principle: α4β2 nAChRs are cation-permeable channels.[8][18] Their activation by an agonist leads to an influx of extracellular Ca²⁺, causing a transient increase in intracellular Ca²⁺ concentration.[19][20] This increase can be measured using a Ca²⁺-sensitive fluorescent dye, providing a real-time readout of receptor function.[21][22]
Materials:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.
-
Calcium Indicator Dye: Fluo-4 AM or a similar indicator.[22]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Cmpd-X and Varenicline, prepared in an 8-point, 5-fold serial dilution series.
-
Reference Agonist: Acetylcholine or Nicotine.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3).[21]
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to ~90% confluency.
-
Dye Loading: Remove growth media and incubate cells with the calcium indicator dye solution (e.g., 4 µM Fluo-4 AM in Assay Buffer) for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.
-
Assay Measurement:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Use the instrument's liquid handler to add 25 µL of the test compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the peak ΔF against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response for each compound.
-
Calculate Efficacy (Eₘₐₓ) as a percentage of the maximum response achieved with the reference full agonist (e.g., Acetylcholine).
-
Results & Comparative Analysis
The data obtained from these assays allow for a direct, quantitative comparison of Cmpd-X and Varenicline. The results should be summarized in clear, comparative tables.
Table 1: Comparative Binding Affinity at the Human α4β2 nAChR
| Compound | Kᵢ (nM) |
| Cmpd-X | [Experimental Value] |
| Varenicline | [Experimental Value] |
-
Interpretation: A lower Kᵢ indicates higher affinity. This table directly compares how tightly each compound binds to the target receptor.
Table 2: Comparative Functional Profile at the Human α4β2 nAChR
| Compound | EC₅₀ (nM) | Efficacy (Eₘₐₓ) % | Classification |
| Acetylcholine (Reference) | [Experimental Value] | 100% | Full Agonist |
| Cmpd-X | [Experimental Value] | [Experimental Value] | [Partial/Full Agonist] |
| Varenicline | [Experimental Value] | [Experimental Value] | Partial Agonist |
-
Interpretation: The EC₅₀ value reveals the potency of each compound (a lower value is more potent). The Efficacy value is critical for classifying the compound's functional activity. For example, an efficacy of ~40-60% would classify Cmpd-X as a partial agonist, similar to Varenicline. An efficacy near 100% would classify it as a full agonist.
Caption: Simplified signaling pathway of an α4β2 nAChR agonist.
Discussion & Future Directions
A thorough analysis of the comparative data is essential. If Cmpd-X exhibits a higher affinity (lower Kᵢ) and greater potency (lower EC₅₀) than Varenicline, it could suggest the potential for lower therapeutic dosing. The most critical parameter, however, is its efficacy. A slightly different level of partial agonism compared to Varenicline could offer a distinct clinical profile, potentially improving the balance between therapeutic benefit (symptom relief) and side effects.
Should the in vitro profile of Cmpd-X prove promising, subsequent steps in the drug discovery cascade would include:
-
Selectivity Profiling: Assessing the binding and functional activity of Cmpd-X against other nAChR subtypes (e.g., α7, α3β4) and a panel of other CNS receptors to determine its target selectivity.[12]
-
In Vitro ADME: Characterizing properties such as metabolic stability and cell permeability.
-
In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion profile in animal models.
-
Preclinical Efficacy Studies: Evaluating Cmpd-X in animal models of nicotine addiction, such as nicotine self-administration and cue-induced relapse paradigms.[2]
Conclusion
This guide outlines a systematic and robust methodology for benchmarking novel α4β2 nAChR modulators against the clinically validated therapeutic agent, Varenicline. By employing standardized radioligand binding and functional calcium flux assays, researchers can generate the critical data needed to assess the affinity, potency, and intrinsic activity of new compounds like this compound. This comparative approach is fundamental to identifying candidates with the potential for an improved pharmacological profile and advancing the development of next-generation therapies for nicotine dependence.
References
-
Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Zoli, M., Pistillo, F., & Gotti, C. (2015). Diversity of native nicotinic acetylcholine receptors. Neuropharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). CHANTIX (varenicline) Label. Available at: [Link]
-
Dr. Oracle. (2025). What is varenicline? Available at: [Link]
-
PsychDB. (2025). Varenicline. Available at: [Link]
-
Course Hero. (n.d.). Solved: What is the mechanism of action of varenicline? Available at: [Link]
-
Buisson, B., et al. (2001). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. Journal of Neuroscience. Available at: [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Liu, Z., & Li, X. (2018). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Current Neuropharmacology. Available at: [Link]
-
Mech-Mind. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? Available at: [Link]
-
Fagerström, K., & Hughes, J. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Pharmacology. Available at: [Link]
-
Mech-Mind. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
ResearchGate. (n.d.). Nicotine Addiction and Alpha4beta2* Nicotinic Acetylcholine Receptors. Available at: [Link]
-
Wikipedia. (n.d.). Nicotine. Available at: [Link]
-
Vernino, S., et al. (1994). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience. Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Available at: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay (FR). Available at: [Link]
-
Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]
Sources
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. atlas.org [atlas.org]
- 11. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. psychdb.com [psychdb.com]
- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 19. jneurosci.org [jneurosci.org]
- 20. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. Calcium Indicators | Thermo Fisher Scientific - FR [thermofisher.com]
Investigating the Cross-Reactivity Profile of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Comparative Guide
In the landscape of modern drug discovery, a comprehensive understanding of a compound's selectivity is paramount. Early and thorough cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a lead candidate and predicting its therapeutic window. This guide provides an in-depth technical framework for investigating the cross-reactivity profile of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a novel chemical entity with significant therapeutic potential.
The structural similarity of this compound to established nicotinic acetylcholine receptor (nAChR) modulators, such as the smoking cessation aid varenicline, strongly suggests that its primary pharmacological activity is mediated through one or more nAChR subtypes. Varenicline is a partial agonist with high affinity for the α4β2 nAChR subtype and also interacts with other nAChRs and the serotonin 5-HT3 receptor.[1][2][3] Therefore, our investigation will be anchored in a detailed examination of the compound's activity at key nAChR subtypes, followed by a broad screen against a panel of common off-targets associated with central nervous system (CNS) and cardiovascular liabilities.
This guide will provide a comparative analysis of this compound alongside varenicline, a well-characterized clinical compound. We will detail the experimental methodologies for assessing on-target selectivity and off-target interactions, offering insights into the rationale behind these experimental choices.
On-Target Selectivity Profiling: Nicotinic Acetylcholine Receptors
The initial phase of our investigation focuses on determining the affinity and functional activity of this compound at a panel of clinically relevant nAChR subtypes. Given the established role of various nAChR subtypes in nicotine addiction and other neurological processes, a comprehensive understanding of subtype selectivity is crucial.[4]
Rationale for nAChR Subtype Selection
The selected nAChR subtypes for initial screening are:
-
α4β2: The primary target for varenicline and a key player in the rewarding effects of nicotine.[1][2]
-
α3β4: Involved in autonomic nervous system function and nicotine withdrawal.
-
α6β2*: Another important subtype in the striatum involved in dopamine release and the motivational effects of nicotine.[5]
-
α7: A homomeric receptor implicated in cognitive function and inflammation.[3][4]
Experimental Approach: A Two-Tiered Strategy
A two-tiered approach will be employed to characterize the interaction of our lead compound and varenicline with the selected nAChR subtypes:
-
Tier 1: Radioligand Binding Assays to determine the binding affinity (Kᵢ) of the compounds for each nAChR subtype.
-
Tier 2: Cell-Based Functional Assays to assess the functional consequences of binding (agonist, antagonist, or partial agonist activity).
This dual approach provides a more complete picture of the compound's pharmacology than either method alone.
Experimental Protocols
Competitive radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor.[6] In this assay, the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol: nAChR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: Select a suitable high-affinity radioligand for each subtype (e.g., [³H]-Epibatidine for α4β2 and α3β4, [¹²⁵I]-α-Bungarotoxin for α7).
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound or varenicline).
-
Incubation: Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor. A common method for nAChRs, which are ligand-gated ion channels, is to measure changes in membrane potential or intracellular calcium concentration upon receptor activation.[7]
Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Plate HEK293 cells stably expressing the nAChR subtype of interest in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist (e.g., acetylcholine or nicotine) in the presence of varying concentrations of the test compound (for antagonist mode).
-
Signal Detection: Measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) instrument in real-time.
-
Data Analysis:
-
Agonist mode: Generate concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy).
-
Antagonist mode: Generate concentration-inhibition curves to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).
-
Comparative Data: On-Target Selectivity
The following table presents hypothetical data comparing the on-target selectivity of this compound and varenicline.
| Target | This compound | Varenicline |
| Binding Affinity (Kᵢ, nM) | ||
| nAChR α4β2 | 0.15 | 0.06[8] |
| nAChR α3β4 | 25 | 35[2] |
| nAChR α6β2* | 0.5 | 0.12[5] |
| nAChR α7 | 450 | 322[8] |
| Functional Activity (EC₅₀, nM / Eₘₐₓ, %) | ||
| nAChR α4β2 | 1.2 / 55% (Partial Agonist) | 2.0 / 45% (Partial Agonist)[1] |
| nAChR α3β4 | >1000 (Antagonist) | >1000 (Weak Partial Agonist) |
| nAChR α7 | 85 / 95% (Agonist) | 150 / 100% (Full Agonist)[3] |
Interpretation: This hypothetical data suggests that this compound is a potent partial agonist at α4β2 and α6β2* nAChRs, with a selectivity profile similar to varenicline. The compound also demonstrates agonist activity at the α7 nAChR.
Off-Target Cross-Reactivity Profiling
To ensure the safety and minimize the potential for adverse drug reactions, it is crucial to screen this compound against a broad panel of off-targets.[9][10] Based on standard industry practices, a safety pharmacology panel, such as the Eurofins SafetyScreen44 or Reaction Biology InVEST44, provides a comprehensive initial assessment.[11][12][13][14][15]
Rationale for Off-Target Panel Selection
The selected off-target panel focuses on targets implicated in common adverse drug reactions, particularly those affecting the CNS and cardiovascular system.
-
GPCRs: A wide range of aminergic receptors (dopamine, serotonin, adrenergic, muscarinic, histamine) are included due to their roles in mood, cognition, and autonomic function.
-
Ion Channels: The hERG potassium channel is a critical target due to its association with QT prolongation and cardiac arrhythmias.[16][17] Sodium and calcium channels are also included.
-
Kinases: A representative kinase is included to assess potential for off-target phosphorylation-mediated effects.
-
Transporters: Monoamine transporters (dopamine, serotonin, norepinephrine) are key targets for many CNS-active drugs.
-
Enzymes: Cyclooxygenases (COX-1, COX-2) are included as common off-targets.
Experimental Approach: High-Throughput Screening
A high-throughput screening approach is employed for the off-target panel, typically involving single-concentration screening followed by dose-response confirmation for any significant hits.
Experimental Protocols
A combination of radioligand binding assays (for affinity) and functional assays (measuring second messengers like cAMP or intracellular calcium) will be used.[18][19][20][21][22]
Protocol: Generic GPCR cAMP Functional Assay
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Compound Incubation: Treat the cells with the test compound at various concentrations.
-
Stimulation (for antagonists): For antagonist screening, co-incubate with a known agonist for the receptor.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Determine EC₅₀ or IC₅₀ values from the concentration-response curves.
Biochemical assays are used to directly measure the inhibitory activity of the compound against a specific kinase.[23][24][25][26][27]
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound in a suitable kinase buffer.
-
Kinase Reaction: Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into ATP, which drives a luciferase reaction.
-
Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on ion channel function, providing detailed information on the mechanism of block.[16][17][28][29][30]
Protocol: hERG Manual Patch Clamp
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A standard protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[16][30]
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the reduction in the peak tail current and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Comparative Data: Off-Target Cross-Reactivity
The following table presents hypothetical data for the off-target screening of this compound and varenicline at a single high concentration (e.g., 10 µM).
| Target | Assay Type | This compound (% Inhibition @ 10 µM) | Varenicline (% Inhibition @ 10 µM) |
| GPCRs | |||
| Dopamine D2 | Binding | 15 | 8 |
| Serotonin 5-HT1A | Binding | 22 | 18 |
| Serotonin 5-HT2A | Binding | 35 | 29 |
| Serotonin 5-HT3 | Functional | 85 | 92[2][3] |
| Muscarinic M1 | Binding | 5 | 2 |
| Adrenergic α1A | Binding | 12 | 9 |
| Histamine H1 | Binding | 8 | 6 |
| Ion Channels | |||
| hERG | Patch Clamp | 18 | 15 |
| Nav1.5 | Patch Clamp | 7 | 4 |
| Cav1.2 | Patch Clamp | 3 | 1 |
| Kinases | |||
| Lck | Biochemical | 9 | 5 |
| Transporters | |||
| DAT | Binding | 11 | 7 |
| SERT | Binding | 28 | 25 |
| Enzymes | |||
| COX-1 | Biochemical | 2 | 1 |
Interpretation: The hypothetical data indicates that both compounds show significant activity at the 5-HT3 receptor, consistent with published data for varenicline.[2][3] The other off-target activities are relatively low at a high concentration, suggesting a favorable initial safety profile. Any hit greater than 50% inhibition would typically trigger a full dose-response curve determination.
Visualizing the Workflow and Rationale
To better illustrate the experimental design and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Rationale for the tiered investigational approach.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to investigating the cross-reactivity profile of this compound. By combining on-target selectivity profiling at relevant nAChR subtypes with broad off-target screening against a safety pharmacology panel, researchers can build a detailed understanding of the compound's pharmacological fingerprint. The comparative analysis with a well-characterized drug like varenicline provides crucial context for interpreting the experimental data. This structured approach, rooted in established methodologies, enables an informed assessment of the compound's therapeutic potential and potential liabilities, thereby guiding future drug development efforts.
References
-
National Center for Biotechnology Information (2024). Varenicline. StatPearls. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
ClinPGx. varenicline. Available from: [Link]
-
Denic, V & Yu, H (2022). In vitro kinase assay. Bio-protocol. Available from: [Link]
-
Reaction Biology. InVEST44 In Vitro Safety Panel. Available from: [Link]
- McDonough, J. H., et al. (2019). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 926-937.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
-
Reaction Biology (2025). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Available from: [Link]
-
Reaction Biology. Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Available from: [Link]
- Balle, T., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(27), 23334-23343.
-
Eurofins Discovery. SafetyScreen Functional Panel - FR. Available from: [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]
-
PR Newswire (2022). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. Available from: [Link]
- Muldoon, P., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2 Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum*. Journal of Pharmacology and Experimental Therapeutics, 342(2), 345-353.
- Price, K. L., et al. (2011). Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. ACS Chemical Neuroscience, 2(10), 589-596.
-
U.S. Food and Drug Administration (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
- Schulze, A., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 3(3), 101534.
- Dempsey, G. T. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In: Ion Channels. Methods in Molecular Biology, vol 1591. Humana Press, New York, NY.
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]
- Lei, C. L., et al. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv.
-
Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
U.S. Food and Drug Administration (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
- Hancox, J. C. (2008). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. In: The hERG Cardiac K+ Channel. Methods in Molecular Biology, vol 430. Humana Press.
-
Eurofins Discovery. CNS SafetyScreen panel - FR. Available from: [Link]
-
Eurofins Discovery. SafetyScreen44™ Panel. Available from: [Link]
- Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101535.
- Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. British Journal of Pharmacology, 160(4), 907-921.
-
ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available from: [Link]
-
Drugs.com (2024). Varenicline: Uses, Dosage, Side Effects, Warnings. Available from: [Link]
-
Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. Available from: [Link]
-
ResearchGate. Adverse Effects Cause Varenicline Discontinuation: A Meta-Analysis. Available from: [Link]
-
Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available from: [Link]
- Gotti, C., et al. (2006).
- MDPI (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5409.
-
U.S. Food and Drug Administration (2015). FDA updates label for stop smoking drug Chantix (varenicline) to include potential alcohol interaction, rare risk of seizures, and studies of side effects on mood, behavior, or thinking. Available from: [Link]
- Wu, Y., et al. (2013). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. Journal of Medicinal Chemistry, 56(17), 7044-7054.
-
YouTube (2024). Critical Importance of Early Safety Screening in Drug Development. Available from: [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]
- Ebbert, J. O., et al. (2018). Use of low-dose varenicline in patients who do not tolerate standard-dose varenicline: A longitudinal case series.
Sources
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. landing.reactionbiology.com [landing.reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. fda.gov [fda.gov]
- 17. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 22. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In vitro kinase assay [bio-protocol.org]
- 25. In vitro kinase assay [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. fda.gov [fda.gov]
A Researcher's Guide to the Comparative Pharmacokinetics of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol and Its Derivatives
This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of 1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a scaffold of interest in modern medicinal chemistry, and a proposed set of its rationally designed derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the optimization of heterocyclic small molecules.
The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] When combined with a 6-chloropyridinyl moiety, a key feature in various biologically active compounds including nicotinic acetylcholine receptor (nAChR) modulators, the resulting molecule presents a compelling starting point for optimization.[2] However, the success of any drug candidate is intrinsically linked to its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[1]
This guide outlines a proposed comparative study, detailing the rationale for derivative selection, hypothesized structure-pharmacokinetic relationships, and robust, step-by-step experimental protocols for key in vitro ADME assays.
The Core Compound and Rationale for Derivative Selection
The parent compound, This compound (Cpd-1) , serves as our reference. To explore the structure-pharmacokinetic relationships, we propose the synthesis and evaluation of three derivatives, each designed to probe a specific structural feature:
| Compound ID | Structure | Rationale for Inclusion |
| Cpd-1 | This compound | Parent compound; baseline for comparison. |
| Cpd-2 | 1-((6-methoxypyridin-3-yl)methyl)pyrrolidin-3-ol | Modification of the chloropyridine ring: Replacement of the electron-withdrawing chlorine with an electron-donating methoxy group to assess the impact on metabolic stability and cell permeability. |
| Cpd-3 | 1-((6-chloropyridin-3-yl)methyl)-3-methoxypyrrolidine | Modification of the pyrrolidinol ring: Masking the polar hydroxyl group via methylation to evaluate the effect on membrane permeability and potential for glucuronidation. |
| Cpd-4 | (R)-1-((6-chloropyridin-3-yl)methyl)pyrrolidin-3-ol | Stereochemical considerations: Isolation of the (R)-enantiomer to investigate stereoselectivity in metabolic pathways and protein binding, a critical factor in drug development.[1] |
Hypothesized Structure-Pharmacokinetic Relationships
Based on established medicinal chemistry principles and structure-activity relationship (SAR) studies of related heterocyclic compounds, we can formulate hypotheses regarding the pharmacokinetic profiles of our proposed derivatives relative to the parent compound (Cpd-1).[3][4]
-
Metabolic Stability: The 6-chloro substituent on the pyridine ring in Cpd-1 may be susceptible to metabolic displacement by glutathione, a known pathway for chloropyridine derivatives.[5] Replacing the chlorine with a methoxy group in Cpd-2 might alter the primary sites of metabolism, potentially leading to O-demethylation, which could proceed at a different rate. The hydroxyl group on the pyrrolidine ring of Cpd-1 is a likely site for Phase II conjugation (e.g., glucuronidation). Methylation of this group in Cpd-3 would block this pathway, potentially increasing the metabolic half-life. Stereochemistry can influence enzyme binding; thus, Cpd-4 may exhibit a different rate of metabolism compared to the racemic parent compound.
-
Cell Permeability: The oral absorption of a drug is heavily influenced by its ability to cross the intestinal epithelium.[6] Cpd-1 , with its polar hydroxyl group, may have moderate permeability. We hypothesize that Cpd-3 , with the hydroxyl group masked, will exhibit higher permeability in a Caco-2 assay due to its increased lipophilicity. The electronic changes in the pyridine ring of Cpd-2 are less likely to have a dramatic impact on passive diffusion but could influence interactions with membrane transporters.
-
Plasma Protein Binding: The extent of a drug's binding to plasma proteins, such as albumin and α1-acid glycoprotein, affects its distribution and availability to target tissues.[7] While difficult to predict a priori, changes in lipophilicity and electronic distribution can influence plasma protein binding. We will evaluate if the modifications in Cpd-2 and Cpd-3 lead to significant changes in the unbound fraction of the drug compared to Cpd-1 .
Experimental Protocols
To quantitatively assess the hypothesized pharmacokinetic differences, a series of standardized in vitro ADME assays are proposed. These assays are pivotal in early drug discovery for identifying potential liabilities and guiding compound optimization.[8]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[9][10]
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare 10 mM stock solutions of Cpd-1, Cpd-2, Cpd-3, and Cpd-4 in DMSO.
-
On the day of the experiment, dilute the stock solutions to an intermediate concentration in a suitable buffer (e.g., 100 µM in 50:50 acetonitrile:water).
-
Prepare a suspension of liver microsomes (e.g., human or rat) in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11]
-
Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the diluted test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NRS to all wells.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard like warfarin or tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal and vortex the quenching plate, then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict a compound's potential for oral absorption.[12][13]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell™ inserts in a multi-well plate.
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and the formation of a polarized monolayer.[6]
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range.
-
-
Transport Experiment:
-
Gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare dosing solutions of the test compounds (e.g., 10 µM final concentration) in HBSS.
-
For apical-to-basolateral (A→B) transport, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period, typically 2 hours.
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[13]
-
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that is bound to plasma proteins, which is a critical parameter for understanding drug distribution. Equilibrium dialysis is considered a gold-standard method.[7][14]
Step-by-Step Protocol:
-
Preparation:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Prepare a stock solution of the test compound and spike it into plasma (from relevant species, e.g., human, rat) to the desired final concentration (e.g., 1 µM).
-
-
Dialysis:
-
Add the compound-spiked plasma to one chamber of the dialysis unit and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins (e.g., 10,000 Da).[7]
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
It is crucial to perform a matrix match by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample before protein precipitation.
-
Precipitate proteins from both samples using cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer and C_plasma are the concentrations of the compound in the buffer and plasma chambers at equilibrium, respectively.
-
The percentage bound is calculated as (1 - fu) * 100.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison across the compound series.
Table 1: Comparative In Vitro ADME Data (Hypothetical)
| Compound ID | Metabolic Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Plasma Protein Binding (% Bound) |
| Cpd-1 | 45 | 30.8 | 5.2 | 1.5 | 65 |
| Cpd-2 | 60 | 23.1 | 4.8 | 1.3 | 72 |
| Cpd-3 | >120 | <11.5 | 15.1 | 1.1 | 85 |
| Cpd-4 | 55 | 25.2 | 5.5 | 1.6 | 68 |
The interpretation of this data will allow for the selection of compounds with the most promising pharmacokinetic profiles for further in vivo evaluation. For instance, a compound like the hypothetical Cpd-3 , with high metabolic stability and good permeability, might be prioritized for studies to determine its oral bioavailability and in vivo half-life in animal models.[15][16]
Conclusion
This guide provides a structured and scientifically grounded approach to the comparative pharmacokinetic profiling of this compound and its derivatives. By systematically modifying the core scaffold and employing a suite of validated in vitro ADME assays, researchers can efficiently generate the critical data needed to understand structure-pharmacokinetic relationships. This, in turn, enables the rational design and prioritization of compounds with improved drug-like properties, ultimately increasing the probability of success in the drug development pipeline.
References
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- AxisPharm. (n.d.). Plasma Protein Binding Assay.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- Creative Biolabs. (n.d.). Caco-2 Permeability.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
- BioAgilytix Labs. (n.d.). Protein Binding Assays.
- PubMed. (n.d.). Interstrain differences of in vitro metabolic stability and impact on early drug discovery.
- MDPI. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(21), 5032.
- bioRxiv. (2021).
- ResearchGate. (2025).
- LinkedIn. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Research @ Flinders. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes.
- Springer Nature Experiments. (n.d.).
- PubMed Central. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
- PubMed. (2022, May 2). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(6), 1883-1894.
- PubMed. (2022, June 1). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701.
- Optibrium. (2022, April 12).
- PubMed. (2020, August). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843.
- NIH. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.
- MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6013.
- PubMed. (2001, October).
- MDPI. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4859.
- PubMed Central. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(2), 216-240.
- PubMed. (1985, July). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chemical & Pharmaceutical Bulletin, 33(7), 2996-3000.
- MDPI. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(11), 1500.
- ResearchGate. (2025, August 9). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists.
- PubMed. (2014, October 9). Design, Synthesis, and Structure-Activity Relationship Study of a Novel Class of ORL1 Receptor Antagonists Based on N-biarylmethyl Spiropiperidine. Journal of Medicinal Chemistry, 57(19), 8049-8054.
- PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride.
- PubMed. (2009, September). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
- PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid.
- PubMed. (2013, November 27). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. Journal of Medicinal Chemistry, 56(22), 9045-9056.
- PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.
- PubChem. (n.d.). 4-Hydroxypyrrolidine.
- PubMed. (2002, December). In vivo pharmacokinetics of pyribenzoxim in rats. Pest Management Science, 58(12), 1196-1200.
- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(23), 7352.
- PubMed. (2017, December 1). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276.
- PubMed. (2014, January). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Comparative Efficacy Analysis: 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol in the Context of Nicotinic Acetylcholine Receptor Modulation
A Guide for Drug Development Professionals
This guide provides a comparative evaluation of the novel nicotinic acetylcholine receptor (nAChR) modulator, 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, hereafter referred to as Compound X, against established standard-of-care treatments for nicotine addiction. The primary comparators include varenicline, a selective partial agonist of the α4β2 nAChR, and other first-line smoking cessation therapies.[1][2] This document is intended for researchers and scientists in the field of drug development, offering a framework for assessing the potential therapeutic efficacy of Compound X.
Introduction to Nicotinic Acetylcholine Receptors as a Therapeutic Target
Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[3] Their modulation presents a significant opportunity for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and notably, nicotine addiction.[3][4] The α4β2 receptor subtype, in particular, is critically involved in the reinforcing and rewarding effects of nicotine, making it a prime target for smoking cessation therapies.[5]
Compound X, this compound, is a novel small molecule with structural similarities to known nAChR modulators. This guide will therefore evaluate its potential efficacy based on the established framework for assessing drugs targeting this receptor class.
Mechanism of Action: A Comparative Overview
The therapeutic effect of smoking cessation agents targeting nAChRs is primarily determined by their specific interaction with the α4β2 receptor subtype.
-
Compound X (Hypothesized Mechanism): Based on its structural features, Compound X is hypothesized to act as a partial agonist at the α4β2 nAChR. This dual action would involve partially stimulating the receptor to a lesser degree than nicotine, thereby alleviating withdrawal symptoms, while simultaneously acting as an antagonist by blocking nicotine from binding and reducing the rewarding effects of smoking.
-
Varenicline (Standard-of-Care): Varenicline is a selective partial agonist of the α4β2 nAChR.[1] Its efficacy is attributed to its ability to stimulate dopamine release, which mitigates cravings and withdrawal, while also preventing nicotine from cigarettes from producing a rewarding effect.[2][5] Varenicline binds with higher affinity to the α4β2 receptor than other nAChRs, which contributes to its favorable side-effect profile compared to less selective agonists.[5]
-
Nicotine Replacement Therapy (NRT): NRTs (e.g., patches, gum, lozenges) deliver nicotine at a slower rate than cigarettes, acting as full agonists at nAChRs. This helps to reduce withdrawal symptoms during abstinence but does not block the reinforcing effects of nicotine if a person smokes.
-
Bupropion: Bupropion's mechanism is not fully elucidated but is known to be a weak inhibitor of the reuptake of norepinephrine and dopamine. It is not a nicotinic agonist.
The following diagram illustrates the hypothesized signaling pathway of Compound X in comparison to nicotine and varenicline.
Caption: Comparative mechanisms at the α4β2 nAChR.
Comparative Efficacy Data
The following table summarizes the known efficacy data for standard-of-care treatments. Efficacy for Compound X is presented as a hypothetical target profile for a successful clinical candidate.
| Treatment | Mechanism of Action | Primary Efficacy Endpoint (Continuous Abstinence Rate at 12 weeks) | Odds Ratio vs. Placebo | Key Adverse Events |
| Compound X (Target) | Hypothesized α4β2 Partial Agonist | >35% | >3.0 | To be determined |
| Varenicline | α4β2 Partial Agonist | ~33% | 2.88 - 3.61[2] | Nausea, insomnia, abnormal dreams |
| Nicotine Patch (NRT) | nAChR Agonist | ~23% | 1.68 (vs. Varenicline)[2] | Skin irritation, insomnia |
| Bupropion SR | Norepinephrine-Dopamine Reuptake Inhibitor | ~22% | 1.75 (vs. Varenicline)[2] | Insomnia, dry mouth |
| Placebo | Inert | ~12% | 1.0 | - |
Note: Efficacy rates can vary across studies. The data presented are representative values for comparative purposes.
Experimental Protocols for Efficacy Evaluation
To evaluate the efficacy of Compound X, a series of preclinical and clinical experiments would be necessary. The following protocols are standard in the field for characterizing nAChR modulators.
Objective: To determine the binding affinity and functional activity of Compound X at various nAChR subtypes.
Methodology:
-
Radioligand Binding Assays:
-
Cell Lines: Use cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Radioligand: Utilize a high-affinity radioligand, such as [³H]-epibatidine or [³H]-varenicline.
-
Procedure: Incubate cell membranes with the radioligand and varying concentrations of Compound X.
-
Analysis: Measure the displacement of the radioligand to determine the inhibition constant (Ki) of Compound X for each receptor subtype. A high affinity for α4β2 with lower affinity for other subtypes would be a desirable profile.
-
-
Functional Assays (e.g., Calcium Flux or Electrophysiology):
-
Objective: To characterize Compound X as a full agonist, partial agonist, or antagonist.
-
Method:
-
Load nAChR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply Compound X at various concentrations and measure the change in fluorescence, which corresponds to ion channel opening and calcium influx.
-
To determine partial agonism, co-apply Compound X with a full agonist (e.g., nicotine) and observe the inhibitory effect on the maximal response.
-
-
Data Output: Generate dose-response curves to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Sources
- 1. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol. As a chlorinated pyridine derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Characterization: Understanding the Risk Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—containing a chlorinated pyridine ring and a pyrrolidine moiety—allows for a robust hazard assessment based on analogous compounds and chemical class properties.
Expected Hazard Classification:
Based on structurally related chemicals like 1-Methylpyrrolidine and other chlorinated pyridines, this compound is anticipated to be hazardous.[1] Key hazards likely include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[1][2]
-
Aquatic Toxicity: Likely harmful or toxic to aquatic life, potentially with long-lasting effects.
Table 1: Anticipated GHS Hazard Information
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | ☠️ | Danger/Warning | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion | Category 1A/1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |
| Hazardous to the Aquatic Environment | Acute 2/Chronic 2 | môi trường | Warning | H411: Toxic to aquatic life with long lasting effects. |
Table 2: Physical and Chemical Properties (Predicted)
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₃ClN₂O | Based on structure |
| Molecular Weight | 212.68 g/mol | Calculated |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy to similar compounds[1] |
| Solubility | Soluble in water and polar organic solvents | Predicted based on polar functional groups |
Regulatory Framework: Ensuring Compliant Disposal
Disposal of this chemical is governed by stringent federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3]
-
RCRA Waste Classification: As a halogenated organic compound, waste containing this compound must be classified as hazardous waste. It would likely fall under the F-list (wastes from non-specific sources) if it were a spent solvent or the U-list or P-list if it is a discarded, unused commercial chemical product.[4] A mixture containing this chemical may also be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Generator Responsibilities: The laboratory that generates this waste is responsible for its complete and accurate classification, safe storage, and proper disposal through a licensed hazardous waste contractor.[1]
In Europe, the European Chemicals Agency (ECHA) provides guidance under the REACH and CLP regulations, which also mandate strict control over the disposal of hazardous substances to prevent harm to human health and the environment.[6][7]
Pre-Disposal Operations: Segregation and Storage
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mishandling at this stage can lead to dangerous chemical reactions, invalid waste streams, and increased disposal costs.
Protocol for Waste Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
-
Incompatibility Prevention: DO NOT mix this waste with:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. The area must be cool, dry, well-ventilated, and away from heat or ignition sources.[2] Ensure secondary containment is in place to manage potential leaks.
Caption: Waste segregation decision workflow.
Spill Management Protocol
Immediate and appropriate response to a spill is critical to mitigating exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.[8]
-
Hand Protection: Impervious gloves (e.g., nitrile or neoprene).[8]
-
Body Protection: Flame-retardant, chemical-resistant lab coat or coveralls.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For large spills, a self-contained breathing apparatus may be necessary.[8]
Procedure for Small Spills ( <100 mL) in a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
Procedure for Large Spills ( >100 mL) or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Provide EHS personnel with the Safety Data Sheet (or this guide) upon their arrival.
Approved Disposal Methodologies
Under no circumstances should this chemical be disposed of down the drain or in regular trash. The chemical nature of this compound necessitates destruction via controlled, high-temperature processes.
The ONLY Approved Method: Incineration
The recommended and regulated method for disposing of chlorinated organic waste is high-temperature incineration.[9]
-
Mechanism: A licensed hazardous waste disposal facility will use a rotary kiln or liquid injection incinerator operating at temperatures between 820°C and 1,600°C.[9] This process ensures the complete thermal decomposition of the molecule into simpler, less toxic components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride.
-
Scrubbing: The incinerator's exhaust stream is passed through scrubbers to neutralize acidic gases like HCl, preventing their release into the atmosphere.
-
Causality: This method is chosen because it permanently destroys the hazardous chemical structure, preventing it from persisting in the environment and posing a long-term risk to ecosystems. Landfilling is not a suitable option, as leaching could contaminate soil and groundwater.
Disposal Workflow:
-
Ensure the hazardous waste container is properly labeled, sealed, and stored as described in Section 3.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide all necessary documentation, including a waste inventory sheet detailing the contents of the container.
-
The EHS department will then transfer the waste to a licensed third-party contractor for transportation and final disposal via incineration.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
European Chemicals Agency (ECHA). Guidance documents. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet for (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2023). Need to dispose chemicals. Retrieved from [Link]
-
PubChem. (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
PubChem. 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Watch. (2026). ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Homepage. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). Toxicological Profile for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Retrieved from [Link]
-
PubChem. Acetamiprid metabolite (IM-1-5). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1986). RCRA Online Memo: Definition of Solid Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 6. Guidance documents - ECHA [echa.europa.eu]
- 7. ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe | ChemAnalyst [chemanalyst.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
